molecular formula C13H17ClN2O3 B1445543 Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride CAS No. 1196145-01-3

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Cat. No.: B1445543
CAS No.: 1196145-01-3
M. Wt: 284.74 g/mol
InChI Key: VXLMZPISJAADPN-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-amino-4-oxopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLMZPISJAADPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743234
Record name Benzyl 3-amino-4-oxopiperidine-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-01-3
Record name Benzyl 3-amino-4-oxopiperidine-1-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS Number: 1196145-01-3)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, a proposed synthesis pathway, analytical characterization, applications in medicinal chemistry, and essential safety and handling information.

Introduction and Chemical Identity

This compound is a piperidine derivative featuring a carbamate-protected nitrogen, an amino group at the 3-position, and a ketone at the 4-position. This trifunctional scaffold makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical transformations.

Table 1: Chemical Identity

IdentifierValue
CAS Number 1196145-01-3[1][2][3]
IUPAC Name This compound[2]
Molecular Formula C₁₃H₁₇ClN₂O₃[2]
Molecular Weight 284.74 g/mol [3]
Canonical SMILES C1CN(C(=O)OCC2=CC=CC=C2)CC(C1=O)N.Cl[4]
InChIKey BNWHVBUUAWUFGZ-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water and polar organic solvents like methanol and DMSOInferred from hydrochloride salt nature
Melting Point Not available-
Boiling Point Not available-
Predicted XlogP 0.3[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis commences with the protection of a suitable piperidone precursor, followed by the introduction of the amino group at the 3-position.

Synthetic Pathway Start Benzyl 4-oxopiperidine-1-carboxylate Intermediate1 Enamine/Enolate Formation Start->Intermediate1 Base Intermediate2 Nitration/Amination Intermediate1->Intermediate2 Nitrating/Aminating Agent Intermediate3 Reduction Intermediate2->Intermediate3 Reducing Agent (e.g., H₂, Pd/C) FinalProduct Benzyl 3-amino-4-oxopiperidine- 1-carboxylate hydrochloride Intermediate3->FinalProduct HCl

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed)
  • α-Bromination of the Ketone: Benzyl 4-oxopiperidine-1-carboxylate is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid, to introduce a bromine atom at the α-position (C3). The reaction is typically catalyzed by a small amount of acid.

  • Azide Displacement: The resulting α-bromo ketone is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This proceeds via an SN2 reaction to replace the bromine with an azide group.

  • Reduction of the Azide: The azido intermediate is subsequently reduced to the primary amine. A common and effective method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Alternative reducing agents like lithium aluminum hydride (LAH) or triphenylphosphine followed by water can also be employed.

  • Salt Formation: Finally, the free base of Benzyl 3-amino-4-oxopiperidine-1-carboxylate is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the desired hydrochloride salt.

Causality of Experimental Choices:

  • N-Protection: The use of the benzyloxycarbonyl (Cbz) group is a strategic choice as it is stable under a variety of reaction conditions and can be readily removed by hydrogenolysis, which is compatible with the final azide reduction step.

  • α-Functionalization: The introduction of the amino group at the 3-position is achieved through a two-step process of bromination followed by azide displacement and reduction. This is a well-established and reliable method for the synthesis of α-amino ketones.

  • Hydrochloride Salt Formation: The conversion to the hydrochloride salt serves to improve the compound's stability, crystallinity, and ease of handling, which are important considerations for a chemical intermediate.

Analytical Characterization

As experimental spectral data for this compound is not publicly available, this section provides predicted data and discusses the expected spectral features based on the analysis of structurally similar compounds.

Table 3: Predicted and Expected Analytical Data

TechniquePredicted/Expected Data
¹H NMR Expected signals for the benzyl group protons (aromatic region), the benzylic CH₂ protons, the piperidine ring protons (aliphatic region), and the amino group protons. The hydrochloride salt may lead to broadening of the amine and adjacent proton signals.
¹³C NMR Expected signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (ESI-MS) Predicted [M+H]⁺ of 249.12337 for the free base.[4]
Infrared (IR) Spectroscopy Expected characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ketone, the C=O stretch of the carbamate, and the aromatic C-H stretches of the benzyl group.

Researchers who synthesize or purchase this compound are strongly advised to perform full analytical characterization to confirm its identity and purity.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The N-benzyl piperidine motif, in particular, is utilized to fine-tune efficacy and physicochemical properties, often engaging in crucial cation-π interactions with target proteins.

While specific examples of the direct use of this compound in drug discovery are not extensively documented in the public domain, its structure suggests significant potential as a key intermediate. The presence of three distinct functional groups (a protected secondary amine, a primary amine, and a ketone) allows for a variety of subsequent chemical modifications.

Potential Applications:

  • Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of diverse chemical libraries for high-throughput screening. The amino and keto functionalities can be readily derivatized to explore structure-activity relationships (SAR).

  • Synthesis of Bioactive Molecules: The piperidine core is found in numerous neurologically active agents. This building block could be employed in the synthesis of novel compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes in the central nervous system. For instance, related 4-oxopiperidine derivatives are used in the synthesis of dopamine D4 receptor antagonists[6].

  • Development of Kinase Inhibitors: The 3-amino-4-oxopiperidine moiety can be incorporated into scaffolds designed to target the ATP-binding site of various kinases, which are important targets in oncology and inflammatory diseases.

Applications Core Benzyl 3-amino-4-oxopiperidine- 1-carboxylate hydrochloride App1 Library Synthesis Core->App1 Versatile Scaffold App2 Neurological Drug Discovery Core->App2 Piperidine Core App3 Kinase Inhibitor Synthesis Core->App3 Functional Groups for Pharmacophore Elaboration

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

Based on the GHS information provided by suppliers, this compound is considered a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Table 4: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

(Data sourced from supplier information)

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature provides a platform for the development of a wide range of more complex molecules with potential biological activity. While detailed experimental data in the public domain is limited, this guide provides a solid foundation of its chemical properties, a proposed synthetic route, and essential safety information to aid researchers in its effective and safe utilization. As with any chemical reagent, it is imperative to conduct a thorough risk assessment and adhere to all recommended safety protocols.

References

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS: 1196145-01-3) for Drug Discovery Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a constrained piperidone core, a protected amine, and the versatile N-benzyl carbamate group, positions it as a valuable starting point for the synthesis of complex molecular architectures. The N-benzyl piperidine (N-BP) motif is a well-established privileged scaffold in drug discovery, prized for its ability to impart favorable three-dimensional geometry and engage in critical cation-π interactions with biological targets.[1] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, outline robust analytical methodologies for quality assurance, discuss its strategic applications in drug design, and present a conceptual framework for its synthesis. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery programs.

Part 1: Core Physicochemical Characterization

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. This compound is a crystalline solid whose identity and purity are defined by the characteristics summarized below.

Key Properties Summary
PropertyValueSource(s)
CAS Number 1196145-01-3[2][3][4][5]
Molecular Formula C₁₃H₁₇ClN₂O₃[2][3][5]
Molecular Weight 284.74 g/mol [2][3][5]
IUPAC Name benzyl 3-amino-4-oxopiperidine-1-carboxylate;hydrochloride[4]
SMILES Cl.NC1CN(C(=O)OCC2=CC=CC=C2)CCC1=O[4]
Purity (Typical) ≥95%[2][4]
Structural Analysis

The molecule's structure is a confluence of functional groups that dictate its reactivity and utility as a scaffold. The core is a piperidin-4-one ring, which provides a defined conformational constraint. The amine at the 3-position serves as a key nucleophilic handle for subsequent chemical elaboration. Critically, the piperidine nitrogen is protected as a benzyl carbamate (Cbz or Z group), a stable protecting group that can be selectively removed under specific conditions (e.g., hydrogenolysis) without affecting other parts of the molecule. This strategic protection is causal to its utility, allowing chemists to perform reactions at the 3-amino group before unmasking the piperidine nitrogen for further modification.

N1 N C2 CH₂ N1->C2 C_cbz C=O N1->C_cbz C3 CH(NH₂·HCl) C2->C3 C4 C=O C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N1 O_cbz O C_cbz->O_cbz CH2_bn CH₂ O_cbz->CH2_bn Benzene C₆H₅ CH2_bn->Benzene label_amine Primary Amine (as HCl salt) label_ketone Ketone label_cbz Benzyl Carbamate (Cbz protecting group)

Figure 1: Annotated structure of the title compound.

Part 2: Strategic Role in Medicinal Chemistry

The value of a chemical intermediate is measured by the strategic advantages it confers upon a drug discovery campaign. This compound is not merely a collection of atoms; it is a purpose-built scaffold for accessing novel chemical space efficiently.

The Oxopiperidine Scaffold in Neuropharmacology

Piperidine derivatives are ubiquitous in central nervous system (CNS) drugs. The constrained ring system often serves to correctly orient pharmacophoric elements for optimal receptor engagement. Specifically, oxopiperidine scaffolds have been successfully explored in the development of potent and selective dopamine D4 receptor antagonists.[6] The keto group can act as a hydrogen bond acceptor, while the rest of the ring serves as a rigid scaffold for appending other functionalities. This makes the title compound a highly relevant starting material for projects targeting neurological and psychiatric disorders.

Workflow: From Building Block to Drug Candidate

The logical flow from this intermediate to a potential drug candidate involves a series of well-planned synthetic transformations. The primary amine is the most common site for initial diversification, allowing for the introduction of various side chains via amidation or reductive amination. This step is fundamental to exploring the structure-activity relationship (SAR). Subsequent modifications might involve the ketone or, after deprotection, the piperidine nitrogen.

G start Benzyl 3-amino-4-oxopiperidine- 1-carboxylate HCl step1 Step 1: Amine Derivatization (e.g., Acylation, Reductive Amination) start->step1 rationale1 Rationale: Introduce diversity (R¹). Explore initial SAR at key vector. step1->rationale1 step2 Step 2: Ketone Modification (e.g., Reduction, Grignard Addition) step1->step2 rationale2 Rationale: Alter scaffold geometry. Introduce new H-bond donors/acceptors. step2->rationale2 step3 Step 3: Cbz Deprotection (e.g., Hydrogenolysis) step2->step3 rationale3 Rationale: Unmask piperidine nitrogen for final diversification. step3->rationale3 step4 Step 4: N-Alkylation/Arylation (Introduction of R²) step3->step4 rationale4 Rationale: Modulate ADME properties. Target secondary binding pockets. step4->rationale4 finish Final Drug Candidates / Library step4->finish

Figure 2: Conceptual workflow for library synthesis.

Part 3: Quality Control & Analytical Protocols

Trustworthiness in research begins with verifiable starting materials. The protocols described here form a self-validating system to confirm the identity and purity of this compound, ensuring reproducibility in subsequent synthetic steps.

Protocol 1: Identity Confirmation via Mass Spectrometry

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar, non-volatile molecules. It allows for the accurate determination of the molecular mass by observing the protonated molecular ion ([M+H]⁺), providing unambiguous confirmation of the compound's identity.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1). Dilute this stock solution 100-fold with the same solvent.

  • Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the diluted sample directly into the source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1 - 2 Bar

    • Drying Gas (N₂): 250 - 300 °C at 5 - 8 L/min

  • Data Acquisition: Scan in the m/z range of 100-500.

  • Expected Result: The molecular formula of the free base is C₁₃H₁₆N₂O₃. The expected monoisotopic mass is 248.12 Da. The primary observed ion should be the protonated molecule [M+H]⁺ at m/z ≈ 249.12 .[7] The presence of this ion confirms the molecular weight of the core structure.

Protocol 2: Purity Assessment via RP-HPLC

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. By using a standardized method, the purity of the sample can be determined by measuring the relative area of the main peak against any impurity peaks detected by a UV detector. The aromatic benzyl group provides a strong chromophore, making UV detection highly sensitive.

Methodology:

  • Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.

  • System Suitability: A self-validating protocol requires system suitability checks. Before running the sample, inject a standard (if available) to verify retention time and peak shape. In its absence, ensure the primary peak from the sample is sharp and symmetrical (tailing factor < 1.5).

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep_ms Dissolve & Dilute for MS (~5 µg/mL) ms ESI-MS Analysis (Positive Ion Mode) prep_ms->ms prep_hplc Dissolve for HPLC (~0.5 mg/mL) hplc RP-HPLC Analysis (Gradient Elution) prep_hplc->hplc data_ms Confirm [M+H]⁺ Ion at m/z ≈ 249.12 ms->data_ms data_hplc Calculate Purity via Area % hplc->data_hplc result Verified Identity & Purity Report data_ms->result data_hplc->result

Figure 3: Workflow for analytical quality control.

Conclusion

This compound is a high-value intermediate designed for the rigors of modern drug discovery. Its well-defined structure, strategic protecting group, and versatile functional handles provide a reliable and efficient entry point into libraries of novel compounds, particularly those targeting the central nervous system. The analytical protocols detailed herein provide a robust framework for ensuring the quality and integrity of this starting material, which is the first and most critical step in generating reproducible and reliable research data. By understanding and leveraging the unique chemical causality of this building block, research organizations can significantly accelerate their path toward identifying next-generation therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. Designed for the discerning researcher, this document moves beyond a simple recitation of data points. Instead, it offers a framework for understanding, determining, and applying the physical characteristics of this important synthetic intermediate. Given the limited availability of specific experimental data in publicly accessible literature, this guide emphasizes robust, self-validating experimental protocols to empower researchers to generate reliable data in their own laboratories.

Introduction: A Versatile Piperidine Scaffold

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its piperidine core is a prevalent motif in numerous pharmaceuticals, and the presence of amino and keto functionalities, along with a benzyloxycarbonyl (Cbz) protecting group, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

Core Physicochemical Properties

While specific, experimentally determined values for some physical properties of this compound are not widely published, its fundamental identifiers and some predicted data are available. This section summarizes these core attributes.

PropertyValueSource(s)
CAS Number 1196145-01-3[1][2]
Molecular Formula C13H17ClN2O3[1][2]
Molecular Weight 284.74 g/mol [3]
IUPAC Name This compound[2]
Appearance Expected to be a solidInferred from analogs
Melting Point Not available[1][3]
Boiling Point Not available[1][3]
Solubility Not available
Density Not available[1][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, field-proven methodologies for determining the key physical properties of this compound. The causality behind experimental choices is explained to ensure both accuracy and a deep understanding of the process.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. Impurities tend to depress and broaden the melting range.

Workflow for Melting Point Determination:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation prep1 Dry the sample thoroughly prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 analysis1 Place capillary in melting point apparatus prep3->analysis1 analysis2 Rapid heating for approximate melting point analysis1->analysis2 analysis3 Slow heating (1-2 °C/min) near melting point analysis2->analysis3 analysis4 Record temperature at first liquid drop and complete melting analysis3->analysis4 val1 Repeat with a fresh sample analysis4->val1 val2 Compare melting ranges val1->val2

Caption: Workflow for accurate melting point determination.

Detailed Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point.

    • Grind a small amount of the sample into a fine powder using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]

  • Initial Rapid Determination:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

  • Precise Melting Point Determination:

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.

    • Then, decrease the heating rate to 1-2°C per minute.[5]

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

  • Self-Validation:

    • Repeat the precise determination with a fresh sample. Consistent results between two or more trials validate the measurement.

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for reaction setup, purification, and formulation. As an amine hydrochloride, it is expected to have higher solubility in polar protic solvents.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 25 °C) for 24-48h prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter through a syringe filter analysis1->analysis2 analysis3 Dilute to a suitable concentration analysis2->analysis3 analysis4 Quantify using HPLC or GC analysis3->analysis4

Caption: Workflow for quantitative solubility assessment.

Detailed Methodology:

  • Preparation:

    • Accurately weigh an excess amount of the compound into separate vials for each solvent to be tested.[6]

    • Add a precise volume of the desired solvent (e.g., water, methanol, ethanol, dichloromethane, DMSO) to each vial.[6]

  • Equilibration:

    • Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6]

    • After equilibration, allow the vials to stand for a sufficient time for the undissolved solid to settle. Centrifugation can be used to aid separation.[6]

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a volumetric flask.[6]

    • Dilute the filtered solution to a concentration suitable for the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC or GC.[7]

  • Calculation:

    • The solubility (S) is calculated using the formula: S = (C × V_total) / V_sample, where C is the measured concentration of the diluted sample, V_total is the total volume of the diluted sample, and V_sample is the volume of the supernatant taken for dilution.[6]

Spectroscopic Analysis

Spectroscopic data provides invaluable information about the chemical structure and purity of the compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure. As a hydrochloride salt, sample preparation requires careful consideration.

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons (benzyl group): Multiplet around 7.2-7.4 ppm.

  • Benzylic Protons (-CH₂-Ph): Singlet around 5.1 ppm.

  • Piperidine Ring Protons: Complex multiplets between 2.5-4.5 ppm.

  • Amine Protons (-NH₂): Broad singlet, chemical shift can vary depending on solvent and concentration.

  • HCl Proton: A very broad signal, may not be distinctly observed.

Detailed Methodology for NMR Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). For hydrochloride salts, protic solvents can lead to H-D exchange. DMSO-d₆ is often a good starting point.[8]

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9]

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication may help.

    • If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer.

3.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

  • N-H Stretch (amine): Around 3400-3250 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹.

  • C=O Stretch (ketone): Around 1715 cm⁻¹.

  • C=O Stretch (carbamate): Around 1690 cm⁻¹.

  • C-N Stretch: Around 1250-1020 cm⁻¹.

Detailed Methodology for FTIR Analysis:

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the dry sample with about 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

  • Inhalation: Avoid breathing dust. May cause respiratory tract irritation.[12]

  • Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of soap and water.[12]

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[12]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate. This guide has provided a comprehensive framework for understanding and determining its key physical properties. By following the detailed, self-validating protocols outlined herein, researchers can generate the reliable data necessary for advancing their work in drug discovery and development. The emphasis on methodological rigor ensures that the insights gained are both accurate and reproducible, upholding the highest standards of scientific integrity.

References

An In-depth Technical Guide to Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS Number: 1196145-01-3). As a key heterocyclic building block, this compound holds significant potential in medicinal chemistry and drug discovery. This document synthesizes available data to offer insights into its structure, properties, synthesis, and safe handling, with a focus on practical applications for scientific professionals.

Chemical Identity and Core Properties

This compound is a piperidine derivative featuring a benzyl carbamate protecting group on the ring nitrogen, an amino group at the 3-position, and a ketone at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.

PropertyValueSource(s)
CAS Number 1196145-01-3[1][2]
Molecular Formula C₁₃H₁₇ClN₂O₃[1][2]
Molecular Weight 284.74 g/mol [3]
IUPAC Name This compound[2]
SMILES Cl.NC1CN(C(=O)OCC2=CC=CC=C2)CCC1=O[2]
InChIKey BNWHVBUUAWUFGZ-UHFFFAOYSA-N[4]
Predicted XlogP 0.3[4]
Physical PropertyThis compoundMethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochlorideEthyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Appearance White to pale cream powder (inferred)White to pink crystalline powderWhite to brown crystalline powder
Melting Point Not available185 °C (dec.)[4]162 °C (dec.)[5]
Boiling Point Not availableNot available368.6 °C at 760 mmHg (for free base)
Solubility Expected to be soluble in water and polar organic solventsHygroscopic[6]Soluble in NH₄OH/Methanol (25 mg/mL)[5]

Spectroscopic and Analytical Characterization

Definitive spectroscopic data for this compound are not publicly available. However, based on its structure, the following spectral characteristics can be anticipated. For verification, it is crucial to acquire experimental data for the specific batch being used.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (benzyl group): ~7.3-7.4 ppm (multiplet, 5H)

  • Benzylic Protons (-CH₂-Ph): ~5.1-5.2 ppm (singlet, 2H)

  • Piperidine Ring Protons: A complex series of multiplets between ~2.5-4.5 ppm. The proton at the 3-position adjacent to the amino group would likely appear as a distinct multiplet.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (C=O): ~200-210 ppm

  • Carbamate Carbonyl Carbon (N-COO-): ~155 ppm

  • Aromatic Carbons: ~127-136 ppm

  • Benzylic Carbon (-CH₂-Ph): ~67 ppm

  • Piperidine Ring Carbons: ~40-60 ppm

Mass Spectrometry: Predicted mass-to-charge ratios for the free base (C₁₃H₁₆N₂O₃, Exact Mass: 248.12) are available.[4]

  • [M+H]⁺: 249.12337

  • [M+Na]⁺: 271.10531

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be adapted from patented procedures for analogous compounds, such as ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[7] The general strategy involves a multi-step synthesis, likely culminating in the formation of the piperidone ring and subsequent functional group manipulations.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization & Deprotection/Protection cluster_3 Step 4: Final Product Formation N-benzyl_glycine_ester N-benzyl glycine ester Intermediate_1 Diester Intermediate N-benzyl_glycine_ester->Intermediate_1 Alkylation Halogenated_butyrate Halogenated butyrate Halogenated_butyrate->Intermediate_1 Intermediate_2 Cyclized Piperidone Intermediate_1->Intermediate_2 Dieckmann Condensation Intermediate_3 Amination Intermediate_2->Intermediate_3 Intermediate_4 Carbamate Protection Intermediate_3->Intermediate_4 Final_Product This compound Intermediate_4->Final_Product HCl Salt Formation

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of the Diester Intermediate: N-benzyl glycine benzyl ester is reacted with a suitable 4-halobutyrate ester in the presence of a non-nucleophilic base (e.g., sodium carbonate) in an appropriate organic solvent (e.g., toluene, ethanol).[7]

  • Step 2: Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization using a strong base such as sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran or toluene to form the β-keto ester piperidine ring.[7]

  • Step 3: Introduction of the Amino Group: The 3-position is subsequently aminated. This can be a multi-step process involving, for example, nitrosation followed by reduction.

  • Step 4: Carbamate Formation: The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.

  • Step 5: Hydrochloride Salt Formation and Purification: The final compound is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. Purification is typically achieved by recrystallization.

Reactivity and Stability

  • Stability: The hydrochloride salt is expected to be a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption, as related compounds are known to be hygroscopic.[6]

  • Reactivity: The molecule possesses several reactive sites:

    • The ketone at the 4-position can undergo nucleophilic addition and condensation reactions.

    • The amino group at the 3-position is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions.

    • The benzyl carbamate is a common protecting group that can be removed by hydrogenolysis.

    • The piperidine ring nitrogen is protected, but the Cbz group can be cleaved under specific conditions to allow for further functionalization at the N-1 position.

Applications in Drug Discovery and Development

The 3-amino-4-oxopiperidine scaffold is a valuable pharmacophore in medicinal chemistry. Its rigid structure and multiple points for diversification make it an attractive starting point for the synthesis of compound libraries targeting various biological receptors.

  • Scaffold for Library Synthesis: The amino and keto functionalities allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

  • Intermediate for Bioactive Molecules: This compound serves as a key intermediate in the synthesis of more complex molecules, including potential receptor agonists and antagonists.[5][8] The piperidine core is a common feature in many CNS-active drugs.

  • Protein-Protein Interaction Modulators: Piperidine-based structures are being investigated as scaffolds for inhibitors of protein-protein interactions, which are implicated in diseases such as cancer.

Applications_in_Drug_Discovery Core_Scaffold Benzyl 3-amino-4-oxopiperidine-1-carboxylate HCl Applications Applications in Drug Discovery Core_Scaffold->Applications Library_Synthesis Combinatorial Library Synthesis Applications->Library_Synthesis Receptor_Ligands Synthesis of Receptor Agonists/Antagonists Applications->Receptor_Ligands PPI_Inhibitors Protein-Protein Interaction Inhibitors Applications->PPI_Inhibitors SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies CNS_Agents Development of CNS-Active Agents Receptor_Ligands->CNS_Agents

Caption: The central role of the title compound as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds suggest the following precautions.[9][10]

  • Hazard Classification (Inferred):

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2)

    • May cause respiratory irritation.

  • Handling:

    • Use in a well-ventilated area, preferably in a fume hood.

    • Avoid breathing dust.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed to prevent moisture ingress.

    • Store away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to well-characterized analogs allows for a reliable estimation of its properties and reactivity. Its utility as a scaffold for creating diverse libraries of compounds ensures its continued relevance in the development of novel therapeutics. Researchers are advised to perform their own analytical characterization for any purchased batches of this compound.

References

Spectroscopic Characterization of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride: An Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted piperidone, it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The precise characterization of such intermediates is paramount to ensure the identity, purity, and stereochemistry of downstream compounds, forming the bedrock of reproducible and reliable scientific research.

This technical guide provides an in-depth analysis of the expected spectral signature of this compound. In the absence of a complete public repository of experimental spectra for this specific salt, this document leverages a first-principles approach combined with expert interpretation. We will build our analysis by first examining the known spectral data of a closely related analogue, Benzyl 4-oxopiperidine-1-carboxylate, and then elucidating the predictable and significant spectral changes introduced by the addition of a protonated amino group at the C3 position. This methodology provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. The structure contains several key functional groups that will give rise to characteristic signals in NMR, IR, and MS analysis.

M [C₁₃H₁₆N₂O₃]⁺˙ m/z = 248 F1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F1 - •OCH₂Ph radical F2 [M - C₇H₇]⁺ m/z = 157 M->F2 - •C₇H₇ radical F4 [M - PhCH₂O]⁺ m/z = 141 M->F4 - •OCH₂Ph radical F5 [M - PhCH₂OCO]⁺ m/z = 113 M->F5 - •Cbz radical F3 Loss of CO₂ [M - C₇H₇ - CO₂]⁺ m/z = 113 F2->F3 - CO₂

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride: A Technical Guide on its Synthesis and Significance

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its rigid, six-membered piperidine core, decorated with a protected amine, a ketone, and a synthetically versatile amino group, makes it a valuable precursor for the synthesis of complex pharmaceutical agents. The piperidine motif is a cornerstone in drug design, appearing in numerous therapeutics due to its favorable pharmacokinetic properties and ability to orient substituents in precise three-dimensional space.[1][2] This technical guide provides a comprehensive overview of the synthetic evolution of this key intermediate, detailing the underlying chemical principles, offering field-proven experimental protocols, and contextualizing its importance within the broader landscape of drug discovery.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural alkaloids.[1] First isolated from piperine, the compound responsible for the pungency of black pepper, the piperidine scaffold's prevalence stems from its conformational stability and its ability to serve as a robust framework for presenting functional groups that interact with biological targets.[3] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[2]

The specific substitution pattern of Benzyl 3-amino-4-oxopiperidine-1-carboxylate, featuring an α-amino ketone system on a carbamate-protected ring, offers multiple points for synthetic diversification.

  • N1-Carbobenzyloxy (Cbz) Group: Provides robust protection of the ring nitrogen, preventing unwanted side reactions. It is stable to a wide range of conditions but can be readily removed via catalytic hydrogenation.

  • C4-Oxo Group: A versatile handle for reactions such as reductive amination, Wittig olefination, and aldol condensations, allowing for the introduction of diverse side chains.

  • C3-Amino Group: A primary amine that serves as a key nucleophile for amide bond formation, alkylation, or construction of further heterocyclic systems.

This trifecta of functionality makes the molecule a powerful synthon for building complex molecular architectures, particularly in the development of enzyme inhibitors and receptor ligands.

Genesis of a Key Intermediate: Synthetic Evolution

The synthesis of highly substituted piperidines like this compound is a non-trivial challenge. The primary strategies revolve around two core concepts: the cyclization of an acyclic precursor or the functionalization of a pre-formed piperidine ring. The most industrially relevant and documented approach for related structures involves an intramolecular Dieckmann condensation.

Core Synthetic Strategy: Intramolecular Cyclization

This bottom-up approach builds the piperidine ring from a linear precursor, establishing the key C-C bond that forms the heterocycle. This method offers excellent control over the initial substituent placement. The general workflow is outlined below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Functional Group Interconversion cluster_3 Step 4: Salt Formation A N-Benzyl Glycine Ethyl Ester C Acyclic Diester Intermediate (e.g., 4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate) A->C Base (e.g., Na2CO3) B 4-Halogenated Ethyl Butyrate B->C D N-Benzyl-3-oxopiperidine- 4-carboxylate (β-Keto Ester) C->D Strong Base (e.g., NaOtBu) E N-Benzyl-4-piperidone D->E Hydrolysis & Decarboxylation F Target Precursor: N-Cbz-3-amino-4-oxopiperidine E->F 1. α-Amination (e.g., Nitrosation) 2. Reduction G Final Product: Benzyl 3-amino-4-oxopiperidine- 1-carboxylate hydrochloride F->G HCl

Caption: Synthetic workflow via Dieckmann condensation.

This pathway is heavily referenced in patent literature for the synthesis of the closely related N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, a direct precursor to the core scaffold.[4][5]

  • Causality of Step 1: The initial step involves a standard nucleophilic substitution where the secondary amine of N-benzyl glycine ethyl ester displaces a halide. A mild base is sufficient to neutralize the generated acid.

  • Causality of Step 2 (Dieckmann Condensation): This is the key ring-forming step. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the α-carbon of one ester group, generating a nucleophilic enolate. This enolate then attacks the carbonyl of the second ester group in an intramolecular fashion, forming the six-membered ring. The choice of base is critical to favor cyclization over intermolecular side reactions.

  • Causality of Step 3 (Functional Group Interconversion): The resulting β-keto ester is often not the desired product. It can be hydrolyzed (saponification) and then heated in acidic conditions to induce decarboxylation, yielding the simpler N-benzyl-4-piperidone. To install the C3-amino group, a common strategy for α-amination of a ketone is employed. This typically involves reacting the ketone enolate with an electrophilic nitrogen source. A classic method is nitrosation at the α-position using nitrous acid (generated in situ), followed by reduction (e.g., with zinc in acetic acid or catalytic hydrogenation) of the resulting oxime or nitroso group to the primary amine. The piperidine nitrogen must be protected as a carbamate (Cbz) prior to this step to prevent side reactions.

  • Causality of Step 4: The final free base is often an oil or difficult to purify. Conversion to the hydrochloride salt by treatment with HCl provides a stable, crystalline solid that is easier to handle, purify by recrystallization, and store.[4]

Key Experimental Protocols

The following protocols are synthesized from established methodologies for the synthesis of substituted piperidones, providing a robust pathway to the target compound.[4][5][6]

Protocol 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • Objective: To construct the core piperidine ring via Dieckmann condensation.

  • Materials:

    • 4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (1 equivalent)

    • Sodium tert-butoxide (1.1 equivalents)

    • Toluene, anhydrous

    • Aqueous HCl (1M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of sodium tert-butoxide in anhydrous toluene at 0°C under a nitrogen atmosphere, add a solution of 4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate in toluene dropwise over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • Carefully quench the reaction by pouring it into ice-cold 1M HCl, adjusting the pH to ~7-8.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or carried forward.

Protocol 2: Hydrolysis, Decarboxylation, and Cbz Protection
  • Objective: To convert the β-keto ester to a Cbz-protected 4-piperidone.

  • Materials:

    • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1 equivalent)

    • Aqueous HCl (6M)

    • Sodium hydroxide (for neutralization)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

    • Sodium bicarbonate

    • Dichloromethane

  • Procedure:

    • Heat the crude β-keto ester in 6M HCl at reflux for 8-12 hours to effect both hydrolysis and decarboxylation.

    • Cool the mixture and neutralize to pH ~7 with a strong base (e.g., NaOH).

    • Extract the resulting 1-benzyl-4-piperidone into an organic solvent.

    • N-Debenzylation and Cbz-protection (exchange): A more direct route involves catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of benzyl chloroformate to directly yield N-Cbz-4-piperidone.

    • Alternatively, treat the 1-benzyl-4-piperidone with benzyl chloroformate in a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) to yield the N-Cbz-4-piperidone.

    • Purify the N-Cbz-4-piperidone by standard methods.

Protocol 3: α-Amination and Salt Formation
  • Objective: To introduce the C3-amino group and isolate the final product.

  • Materials:

    • N-Cbz-4-piperidone (1 equivalent)

    • tert-Butyl nitrite (1.2 equivalents)

    • Potassium tert-butoxide (1.1 equivalents)

    • Tetrahydrofuran (THF), anhydrous

    • Zinc dust (excess)

    • Acetic acid

    • HCl in diethyl ether or isopropanol

  • Procedure:

    • Dissolve N-Cbz-4-piperidone in anhydrous THF and cool to -10°C.

    • Add potassium tert-butoxide portion-wise to form the enolate.

    • Add tert-butyl nitrite dropwise, maintaining the low temperature. Stir for 2-3 hours. This forms the 3-oximino intermediate.

    • Quench the reaction with water and extract the product.

    • Dissolve the crude oxime in acetic acid. Add zinc dust portion-wise while controlling the exotherm with an ice bath. The reduction of the oxime yields the C3-amino group.

    • After the reaction is complete, filter off the excess zinc and neutralize the filtrate.

    • Extract the free base, Benzyl 3-amino-4-oxopiperidine-1-carboxylate, into an organic solvent.

    • Dry the organic solution and concentrate. Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to obtain this compound as a crystalline solid.

Physicochemical and Purity Data

Summarizing key identifiers and properties for the target compound is crucial for laboratory use.

PropertyValueSource(s)
CAS Number 1196145-01-3[7][8]
Molecular Formula C₁₃H₁₇ClN₂O₃[7]
Molecular Weight 284.74 g/mol [8]
IUPAC Name This compound[7]
Typical Purity ≥95%[7][9]
Appearance White to off-white solidN/A

Conclusion and Future Perspectives

This compound is more than a catalog chemical; it is a testament to the strategic design of functionalized building blocks for complex synthesis. Its historical development is rooted in foundational organic reactions like the Dieckmann condensation, adapted for the specific challenges of heterocyclic chemistry.[4] As drug discovery continues to demand molecules with greater complexity and precise stereochemistry, the demand for such versatile and chiral synthons will undoubtedly increase. Future work may focus on developing enantioselective routes to this compound, further enhancing its utility in the synthesis of single-enantiomer drug candidates and paving the way for the next generation of piperidine-based therapeutics.

References

The Strategic Utility of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Piperidine Scaffold and Its Enduring Significance in Medicinal Chemistry

The piperidine ring system is a cornerstone of contemporary pharmaceutical design, gracing the structures of numerous blockbuster drugs. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a versatile three-dimensional scaffold for precise ligand-receptor interactions. Within this privileged class of heterocycles, Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride emerges as a highly valuable and versatile intermediate. Its strategic placement of functional groups—a protected secondary amine, a reactive ketone, and an adjacent primary amine—offers a rich chemical playground for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this intermediate, from its synthesis and characterization to its application in the development of novel therapeutics, grounded in established chemical principles and practical, field-proven insights.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1196145-01-3[1][2]
Molecular Formula C13H17ClN2O3[1][2]
Molecular Weight 284.74 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneInferred from related compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2]

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in aqueous reaction media. The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen serves a dual purpose: it prevents unwanted side reactions at the nitrogen and can be readily removed under specific conditions, allowing for further derivatization at a later synthetic stage.

Strategic Synthesis: A Proposed Pathway

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a robust and logical synthetic route can be devised based on established methodologies for analogous structures, such as its ethyl ester counterpart.[3] The proposed synthesis involves a multi-step sequence that strategically builds the piperidine core and introduces the required functionalities.

A plausible and efficient synthetic approach commences with commercially available starting materials and proceeds through key transformations, including Dieckmann condensation and subsequent functional group manipulations.

Synthetic_Pathway A N-Benzyl Glycine Benzyl Ester C Dieckmann Condensation A->C NaOEt, EtOH B Diethyl Oxalate B->C D Benzyl 1-benzyl-3,5-dioxopiperidine-4-carboxylate C->D E Hydrolysis & Decarboxylation D->E Aq. Acid F Benzyl 1-benzyl-4-oxopiperidine-3-carboxylate E->F G Amination F->G NH3, NaBH3CN H Benzyl 3-amino-1-benzyl-4-oxopiperidine-3-carboxylate G->H I Deprotection/Reprotection H->I 1. H2, Pd/C 2. Cbz-Cl, Base J Benzyl 3-amino-4-oxopiperidine-1-carboxylate I->J K HCl Salt Formation J->K HCl in Ether L This compound K->L

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed methodology based on analogous syntheses and fundamental organic chemistry principles.[3]

Step 1: Synthesis of Benzyl 1-benzyl-4-oxopiperidine-3-carboxylate

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add N-benzyl glycine benzyl ester (1.0 eq) and diethyl oxalate (1.0 eq) at room temperature.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Diester.

  • Subject the crude Diester to acidic hydrolysis and decarboxylation by refluxing in a mixture of acetic acid and hydrochloric acid.

  • After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford Benzyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Step 2: Reductive Amination

  • Dissolve the product from Step 1 in methanol and add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C.

  • Continue stirring for 12-16 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to give the crude amino ester.

Step 3: N-Deprotection and Cbz-Protection

  • Dissolve the crude amino ester in ethanol and add Pearlman's catalyst (Pd(OH)2/C).

  • Hydrogenate the mixture at 50 psi for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Dissolve the resulting crude amine in a mixture of dichloromethane and saturated aqueous sodium bicarbonate.

  • Cool the mixture to 0°C and add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Benzyl 3-amino-4-oxopiperidine-1-carboxylate.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified product from Step 3 in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2M) until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a stable, crystalline solid.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), piperidine ring protons, and the amine proton. The chemical shifts and coupling constants will be indicative of the specific substitution pattern.
¹³C NMR Resonances for the carbonyl carbons (ketone and carbamate), aromatic carbons, benzylic carbon, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry The molecular ion peak corresponding to the free base ([M+H]⁺) should be observed at m/z 249.12.[4]
HPLC A single major peak indicating high purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA) would be a suitable starting point for method development.[4]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (amine), C=O stretches (ketone and carbamate), and aromatic C-H stretches.

Predicted ¹H NMR (400 MHz, DMSO-d₆, δ): 7.40-7.25 (m, 5H, Ar-H), 5.10 (s, 2H, O-CH₂-Ar), 4.20-3.90 (m, 2H, piperidine-H), 3.60-3.30 (m, 3H, piperidine-H), 3.20 (br s, 2H, NH₂), 2.80-2.60 (m, 2H, piperidine-H). Note: This is a predicted spectrum and actual values may vary.

Predicted ¹³C NMR (100 MHz, DMSO-d₆, δ): 208.0 (C=O, ketone), 154.5 (C=O, carbamate), 137.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 66.0 (O-CH₂-Ar), 55.0 (piperidine-CH), 48.0 (piperidine-CH₂), 45.0 (piperidine-CH₂), 40.0 (piperidine-CH₂). Note: This is a predicted spectrum and actual values may vary.

The Role in Drug Synthesis: A Gateway to Novel APIs

The strategic arrangement of functional groups in this compound makes it a powerful precursor for a diverse range of pharmaceutical targets. The primary amine at the 3-position is a key nucleophilic handle for the introduction of various side chains, while the ketone at the 4-position can be further functionalized through reactions such as reductive amination, Wittig reactions, or aldol condensations.

API_Synthesis A Benzyl 3-amino-4-oxopiperidine-1-carboxylate HCl B Amide Coupling (R-COOH) A->B C Reductive Amination (R'-CHO, NaBH3CN) A->C D Heterocycle Formation A->D E Amide Derivatives B->E F Substituted Amines C->F G Fused Ring Systems D->G

References

Topic: Key Intermediates in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate process of drug discovery and development, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step journey where the efficiency, purity, and scalability of each step are paramount. Central to this journey are the key intermediates : discrete chemical compounds that serve as the foundational building blocks for the final drug substance.[1][2] This technical guide moves beyond a simple catalog of compounds, offering instead a strategic overview of the most critical classes of intermediates that enable the synthesis of novel therapeutics. We will explore the causality behind the selection and synthesis of privileged scaffolds, the non-negotiable requirement for enantiopure chiral intermediates, and the innovative design of advanced building blocks for modalities like Antibody-Drug Conjugates (ADCs). This paper is designed for the practicing scientist, providing not only the theoretical underpinnings but also actionable protocols and workflows to empower the next generation of therapeutic innovation.

Part 1: The Strategic Importance of Intermediates in the Drug Development Pipeline

Pharmaceutical intermediates are the chemical compounds formed during the synthesis of an API.[2][3] They are not the final drug product but are crucial precursors that determine the final structure, purity, and manufacturability of the API.[3] A well-designed synthetic route, built upon robust and well-characterized intermediates, offers several strategic advantages:

  • Efficiency and Cost-Effectiveness : Breaking down a complex synthesis into manageable stages with stable, purifiable intermediates allows for optimization at each step, improving overall yield and reducing costs.[2]

  • Quality Control : Each intermediate provides a critical checkpoint to test for purity and identity, preventing the propagation of impurities into the final API.[2]

  • Modularity and Diversification : Intermediates serve as common branch points from which a variety of analogues can be synthesized, a cornerstone of Structure-Activity Relationship (SAR) studies in medicinal chemistry.[4]

The following diagram illustrates the central role of key intermediates within the broader drug discovery and manufacturing workflow.

G cluster_0 Discovery & Preclinical cluster_1 Process Development & Manufacturing START Starting Materials (Commodity Chemicals) INT1 Key Intermediate 1 (e.g., Privileged Scaffold) START->INT1 Initial Synthesis INT2 Key Intermediate 2 (e.g., Chiral Building Block) INT1->INT2 Core Functionalization LEAD Lead Compound Library (SAR Exploration) INT2->LEAD Diversification FIN_INT Final Intermediate LEAD->FIN_INT Lead Optimization & Scale-up Synthesis API Active Pharmaceutical Ingredient (API) FIN_INT->API Final Synthetic Step DRUG Final Drug Product API->DRUG Formulation

Caption: Workflow of Drug Synthesis Highlighting Key Intermediates.

Part 2: Privileged Scaffolds: Foundational Architectures for Biological Activity

The concept of "privileged structures" describes molecular scaffolds that are capable of binding to multiple biological targets with high affinity.[5][6] These frameworks appear frequently in approved drugs and serve as versatile templates for drug discovery.[5][7] Their "privileged" status stems from their ability to present functional groups in a precise three-dimensional arrangement that is conducive to interacting with various protein families.[6][8]

Heterocyclic compounds, particularly N-heterocycles, are arguably the most significant class of privileged scaffolds due to their widespread occurrence in nature and medicine.[9][10] Their ability to engage in hydrogen bonding, coordinate to metal ions, and participate in π-stacking interactions makes them ideal for receptor and enzyme binding.[9]

Common Privileged Heterocyclic Scaffolds in Modern Therapeutics

ScaffoldCore StructureTherapeutic AreasRepresentative Drug(s)
Indole C₈H₇NOncology, Neurology, Anti-inflammatorySumatriptan, Indomethacin
Benzimidazole C₇H₆N₂Antiviral, Antiparasitic, AntihypertensiveAcyclovir, Mebendazole, Telmisartan
Quinoline C₉H₇NAntimalarial, Antibacterial, OncologyChloroquine, Ciprofloxacin, Gefitinib[11]
Piperidine C₅H₁₁NCNS Disorders, AllergyMethylphenidate, Fexofenadine
Azaindole C₇H₆N₂Kinase Inhibition (Oncology)Vemurafenib, Pexidartinib
Experimental Protocol: Synthesis of a 2-Arylbenzimidazole Scaffold

The condensation of an o-phenylenediamine with an aldehyde is a robust and common method for synthesizing the benzimidazole core. This protocol describes a microwave-assisted, environmentally friendly approach.[9]

Objective: To synthesize 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde.

Reaction Scheme: o-Phenylenediamine + Benzaldehyde --(Catalyst, Solvent, MW)--> 2-phenyl-1H-benzo[d]imidazole

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.2 mg)

  • Ethanol (3 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Microwave synthesizer vial (10 mL)

  • Monowave microwave reactor

  • Magnetic stirrer

  • Rotary evaporator

  • Standard glassware for extraction

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol), benzaldehyde (1.0 mmol), p-toluenesulfonic acid (0.1 mmol), and ethanol (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10 minutes.

  • After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-phenyl-1H-benzo[d]imidazole as a white solid.

Self-Validation (Characterization):

  • Yield: Typically >90%.

  • Melting Point: 297-299 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (s, 1H, NH), 8.2 (d, 2H, Ar-H), 7.7 (m, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 7.2 (m, 2H, Ar-H).

  • MS (ESI+): m/z 195.09 [M+H]⁺.

The following diagram outlines the logical flow of this synthetic protocol.

G start Start: Assemble Reagents (o-phenylenediamine, benzaldehyde, p-TSA, ethanol) mw_reaction Microwave Irradiation (120°C, 10 min) start->mw_reaction workup Aqueous Workup (Solvent Evaporation, Extraction, Drying) mw_reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end_product End: Pure Product (2-phenyl-1H-benzo[d]imidazole) characterization->end_product G cluster_half1 Half-Reaction 1: Amination of Enzyme cluster_half2 Half-Reaction 2: Formation of Chiral Amine ProchiralKetone Prochiral Ketone (R1-CO-R2) EnzymePMP Enzyme-PMP (Aminated Intermediate) ProchiralKetone->EnzymePMP Substrate binding & chiral transfer AminoDonor Amino Donor (e.g., Isopropylamine) EnzymePLP Enzyme-PLP (Resting State) AminoDonor->EnzymePLP Amino group transfer KetoneByproduct Ketone Byproduct (e.g., Acetone) EnzymePLP->KetoneByproduct Release EnzymePMP->ProchiralKetone EnzymePMP->EnzymePLP Regeneration ChiralAmine Chiral Amine (R/S-Amine) EnzymePMP->ChiralAmine Release

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Drug Discovery Professionals

Executive Summary

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most vital and ubiquitous structural motifs in medicinal chemistry.[1][2][3] Termed a "privileged scaffold," its presence is a hallmark of numerous natural alkaloids and is prominently featured in hundreds of approved synthetic pharmaceuticals across a vast spectrum of therapeutic areas.[2][4][5][6][7] This guide, tailored for researchers and drug development scientists, provides an in-depth exploration of the piperidine core. We will dissect its fundamental physicochemical properties, delve into robust synthetic strategies, and examine its multifaceted roles in modulating biological activity through illustrative case studies. By synthesizing field-proven insights with core chemical principles, this document aims to illuminate the causality behind piperidine's enduring success and equip scientists with the knowledge to leverage this remarkable scaffold in the design of next-generation therapeutics.

The Piperidine Advantage: Physicochemical & Structural Underpinnings

The enduring prevalence of the piperidine scaffold is not accidental; it is a direct consequence of its unique combination of structural and physicochemical properties that are highly advantageous for drug design.

Conformational Flexibility: The Key to Target Adaptation

As a saturated, sp³-hybridized heterocycle, the piperidine ring is not planar. It predominantly adopts a low-energy "chair" conformation, which can undergo a "ring flip" to an alternative chair form.[4][5] This conformational dynamism is critical. It allows a molecule to adapt its three-dimensional shape to fit optimally within the binding pockets of diverse biological targets, such as enzymes and receptors.[5] The orientation of substituents on the ring—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—can profoundly impact binding affinity and biological activity. The ability to control and predict these conformational preferences is a powerful tool in rational drug design.[8][9][10]

Caption: Chair conformations of the piperidine ring showing axial (ax) and equatorial (eq) positions.

Modulating Physicochemical Properties

The basic nitrogen atom of the piperidine ring (pKa of the conjugate acid is ~11.2) is typically protonated at physiological pH. This positive charge is often crucial for forming key ionic interactions with biological targets and significantly enhances water solubility. Furthermore, the scaffold provides a robust framework for chemical modification. Functionalization at the nitrogen or carbon atoms allows for the precise tuning of critical drug-like properties:

  • Lipophilicity vs. Solubility: The saturated hydrocarbon backbone provides lipophilicity, aiding membrane permeability, while the basic nitrogen enhances aqueous solubility. This balance can be fine-tuned with substituents.[5]

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. However, strategic substitution, such as gem-dimethyl groups or fluorination adjacent to the nitrogen, can further shield the ring from enzymatic oxidation by cytochrome P450 enzymes, thereby improving a drug's half-life.[5]

  • Pharmacokinetic (ADME) Profile: The presence of a piperidine motif frequently improves absorption, distribution, metabolism, and excretion (ADME) properties, reducing toxicity and enhancing druggability.[5]

Synthesis of Piperidine Scaffolds: Core Methodologies

The construction of substituted piperidines is a well-established field in organic chemistry, with several robust and versatile strategies available to researchers.

Key Synthetic Routes
  • Catalytic Hydrogenation of Pyridines: This is one of the most direct and widely used methods. Substituted pyridines are reduced under hydrogen pressure using heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium (Rh).[1][11] The reaction conditions can often be tuned to control stereoselectivity, typically favoring the formation of cis-isomers.[11]

  • Intramolecular Cyclization: These methods build the ring from an acyclic precursor that already contains the nitrogen atom. Common strategies include intramolecular reductive amination of keto-amines or the aza-Michael addition of an amine onto an α,β-unsaturated carbonyl compound.[1][7] These routes are particularly valuable for creating complex substitution patterns with high stereocontrol.

  • Multicomponent Reactions (MCRs): MCRs, such as the Hantzsch Dihydropyridine Synthesis followed by reduction, allow for the rapid assembly of complex piperidine derivatives from three or more simple starting materials in a single step.[7] This approach is highly efficient for generating libraries of diverse compounds for high-throughput screening.

G Pyridine Substituted Pyridine Piperidine Piperidine Scaffold Pyridine->Piperidine Catalytic Hydrogenation Acyclic Acyclic Amino-Alkene or Keto-Amine Acyclic->Piperidine Intramolecular Cyclization Components Aldehyde + Amine + β-Ketoester (≥3 components) Components->Piperidine Multicomponent Reaction (MCR) G cluster_AChE Acetylcholinesterase (AChE) Active Site PAS Peripheral Anionic Site (PAS) Trp279 CAS Catalytic Anionic Site (CAS) Trp84 Donepezil Donepezil N-Benzylpiperidine Moiety Indanone Moiety Donepezil:n->PAS:f0 Ionic & Hydrophobic Interactions Donepezil:p->CAS:f0 π-π Stacking

References

Methodological & Application

Synthesis of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride, a valuable piperidine intermediate in medicinal chemistry and drug development. The synthetic strategy hinges on a robust three-step sequence commencing with the readily available N-Cbz-4-piperidone. The core transformation is achieved via a Neber rearrangement of an oxime tosylate intermediate. This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into critical process parameters to ensure a successful and reproducible synthesis.

Introduction: The Significance of 3-Amino-4-piperidone Scaffolds

The 3-amino-4-piperidone moiety is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal building block for creating potent and selective ligands for a variety of biological targets. The presence of a reactive ketone and a nucleophilic amino group provides versatile handles for further chemical modifications, enabling the exploration of vast chemical space in the development of novel therapeutics. The title compound, with its orthogonally protected amine functionalities (the secondary amine as a carbamate and the primary amine as a hydrochloride salt), serves as a stable and versatile precursor for the synthesis of complex molecules, including enzyme inhibitors and receptor modulators.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The chosen synthetic pathway is a reliable and scalable three-step process starting from commercially available Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone). The overall workflow is depicted below:

digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: Overall synthetic workflow.

The key transformation in this synthesis is the Neber rearrangement , a classic organic reaction that converts a ketoxime into an α-amino ketone. This reaction proceeds through the formation of an azirine intermediate, which is subsequently hydrolyzed to the desired product.

Mechanistic Insight: The Neber Rearrangement

The Neber rearrangement is a powerful tool for the introduction of an amino group adjacent to a carbonyl. The currently accepted mechanism involves the following key steps[1]:

  • Oximation and Tosylation: The ketone is first converted to its oxime, which is then activated by tosylation of the hydroxyl group, turning it into a good leaving group.

  • Deprotonation and Cyclization: A base abstracts an α-proton, forming a carbanion. This carbanion then displaces the tosylate group in an intramolecular nucleophilic substitution to form a transient 2H-azirine intermediate.

  • Hydrolysis: The strained azirine ring is readily hydrolyzed upon acidic workup to yield the final α-amino ketone hydrochloride.

digraph "Neber_Mechanism" { graph [splines=true, overlap=false, nodesep=0.4]; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

}

Figure 2: Simplified mechanism of the Neber rearrangement.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Hydroxylamine hydrochloride and p-toluenesulfonyl chloride are corrosive and toxic; handle with care.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
Benzyl 4-oxopiperidine-1-carboxylate19099-93-5233.26
Hydroxylamine hydrochloride5470-11-169.49
Potassium carbonate (anhydrous)584-08-7138.21
Ethanol (anhydrous)64-17-546.07
Pyridine (anhydrous)110-86-179.10
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65
Sodium metal7440-23-522.99
Hydrochloric acid (1N)7647-01-036.46
Ethyl acetate141-78-688.11
Diethyl ether60-29-774.12
Step 1: Synthesis of Benzyl 4-(hydroxyimino)piperidine-1-carboxylate
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Benzyl 4-oxopiperidine-1-carboxylate (23.3 g, 0.10 mol), hydroxylamine hydrochloride (13.9 g, 0.20 mol), and potassium carbonate (27.6 g, 0.20 mol).

  • Add 200 mL of anhydrous ethanol to the flask.

  • Heat the mixture to 50°C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The starting material should be consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain Benzyl 4-(hydroxyimino)piperidine-1-carboxylate as a white solid. The product is typically of sufficient purity for the next step without further purification.

    • Expected Yield: ~95-98%

Step 2: Synthesis of Benzyl 4-(((4-methylphenyl)sulfonyl)oxy)imino)piperidine-1-carboxylate
  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the oxime from the previous step (24.8 g, 0.10 mol) in 200 mL of anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • Upon completion, pour the reaction mixture into 500 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash successively with 1N HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated oxime as a solid. This product can be used directly in the next step.

    • Expected Yield: ~90-95%

Step 3: Neber Rearrangement and Salt Formation
  • Preparation of Sodium Ethoxide: In a 1 L three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, carefully add sodium metal (4.6 g, 0.20 mol) to 250 mL of anhydrous ethanol at 0°C. Stir until all the sodium has dissolved.

  • To the freshly prepared sodium ethoxide solution, add a solution of the tosylated oxime from Step 2 (40.2 g, 0.10 mol) in 100 mL of anhydrous ethanol, dropwise at room temperature.

  • After the addition is complete, heat the mixture to 30°C and stir for 3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • To the filtrate, slowly add 250 mL of 1N hydrochloric acid with stirring.

  • Stir the acidic solution for 30 minutes.

  • Remove the ethanol and water under reduced pressure.

  • To the residue, add 100 mL of ethanol and stir to form a slurry.

  • Filter the solid, wash with cold ethanol and then with diethyl ether.

  • Dry the resulting solid under vacuum to afford this compound as a pale brown solid.[2]

    • Overall Yield (from N-Cbz-4-piperidone): ~25-30%

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance Pale brown solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.6 (br s, 3H, NH₃⁺), 7.3-7.4 (m, 5H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 4.2-4.4 (m, 1H, CH-NH₃⁺), 3.0-4.0 (m, 6H, piperidine protons). Note: Peak positions and multiplicities are estimations based on similar structures and may vary.
Mass Spec (ESI+) m/z: 249.12 [M+H]⁺ (for the free base). Predicted m/z for C₁₃H₁₇N₂O₃⁺ is 249.1234.
Purity (HPLC) >95%

Discussion and Key Insights

  • Criticality of Anhydrous Conditions: The tosylation and Neber rearrangement steps are sensitive to moisture. The use of anhydrous solvents and a dry atmosphere (e.g., nitrogen or argon) is crucial to prevent the hydrolysis of reagents and intermediates, which can significantly lower the yield.

  • Temperature Control: Maintaining low temperatures during the addition of p-toluenesulfonyl chloride is important to minimize side reactions. The Neber rearrangement itself is mildly exothermic, and controlling the temperature during the addition of the tosylate to the base ensures a controlled reaction rate.

  • Choice of Base: Sodium ethoxide is an effective base for the Neber rearrangement. Other alkoxides such as potassium tert-butoxide can also be used, potentially influencing the reaction rate and yield. The choice of base should be made based on laboratory availability and safety considerations.

  • Purification Strategy: The final product is isolated as a hydrochloride salt, which often aids in its precipitation and purification. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be employed.

Conclusion

This application note details a reliable and reproducible method for the synthesis of this compound. By following the outlined procedures and paying close attention to the key experimental parameters, researchers can confidently prepare this valuable intermediate for applications in drug discovery and synthetic organic chemistry.

References

The Versatile Scaffolding of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Motif

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1] Its prevalence in numerous FDA-approved drugs is a testament to its versatile nature, offering a three-dimensional structure that can be strategically modified to optimize pharmacological properties.[2][3] The piperidine framework allows for precise spatial arrangement of functional groups, enhancing binding affinity to biological targets and improving pharmacokinetic profiles such as solubility and metabolic stability.[3][4] Among the vast array of piperidine-based building blocks, Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride emerges as a particularly valuable synthon, especially in the development of targeted therapies for metabolic diseases.

This technical guide provides an in-depth exploration of the applications and protocols associated with this compound (herein referred to as the "Piperidone Synthon"). We will delve into its critical role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of Type 2 Diabetes Mellitus. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for leveraging this key intermediate.

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The inhibition of the DPP-4 enzyme is a validated and highly successful strategy for the treatment of Type 2 Diabetes.[5] DPP-4 inhibitors, often referred to as "gliptins," function by preventing the degradation of incretin hormones like GLP-1 and GIP.[5] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.[4]

The Piperidone Synthon serves as a crucial starting material for the synthesis of various DPP-4 inhibitors. Its structure contains key functionalities: a protected amine on the piperidine ring (the Cbz group), a reactive ketone, and a free amine, which, after deprotection and potential modification, are pivotal for interaction with the active site of the DPP-4 enzyme.

A prominent example of a drug class where this scaffold is relevant is the synthesis of analogues of Linagliptin. Linagliptin features a substituted aminopiperidine moiety that anchors the molecule within the DPP-4 active site. The synthesis of Linagliptin and its analogues often involves the coupling of a chiral 3-aminopiperidine derivative with a xanthine-based heterocyclic core.[6]

The DPP-4 Inhibition Pathway

The mechanism of action for DPP-4 inhibitors is centered on the incretin pathway. The following diagram illustrates this biological cascade.

DPP4_Pathway Food Food Intake Intestine Intestinal L-cells Food->Intestine stimulates GLP1 Active GLP-1 (Incretin Hormone) Intestine->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 is substrate for Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades DPP4_Inhibitor DPP-4 Inhibitor (e.g., Linagliptin Analogue) DPP4_Inhibitor->DPP4 blocks

Caption: The Incretin Pathway and DPP-4 Inhibition.

Synthetic Protocols and Methodologies

The true utility of the Piperidone Synthon is realized in its chemical transformations. The following sections provide detailed, step-by-step protocols for its conversion into a key intermediate for DPP-4 inhibitor synthesis.

Protocol 1: Reductive Amination to Form a Diaminopiperidine Scaffold

A common synthetic strategy involves the reductive amination of the ketone at the C4 position. This creates a versatile diaminopiperidine intermediate that can be further elaborated. This protocol is a foundational step, demonstrating the conversion of the ketone into a secondary or tertiary amine, a common feature in many pharmacologically active molecules.

Reaction Scheme:

Caption: General Reductive Amination Scheme.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The choice of this mild reducing agent is critical to selectively reduce the iminium ion without affecting the carbonyl group of the starting material if the reaction is incomplete.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ReagentMolar Eq.PurposeCausality for Choice
Piperidone Synthon1.0Starting MaterialContains key functionalities for elaboration.
Amine (R1R2NH)1.1NucleophileForms the new C-N bond.
NaBH(OAc)₃1.5Reducing AgentMild and selective for iminium ions over ketones.
DCE-SolventAprotic solvent suitable for reductive amination.
NaHCO₃ (aq)-Quenching AgentNeutralizes the acidic reaction byproducts.
Protocol 2: Synthesis of a Linagliptin Analogue Core

This protocol outlines a plausible, multi-step synthesis of a key intermediate for a Linagliptin analogue, starting from the Piperidone Synthon. This involves the reduction of the ketone, followed by a nucleophilic aromatic substitution reaction with the xanthine core.

Overall Workflow:

Linagliptin_Analogue_Workflow Start Piperidone Synthon Step1 Step 1: Ketone Reduction (e.g., NaBH4) Start->Step1 Intermediate1 3-Amino-4-hydroxypiperidine Intermediate Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution with Xanthine Core Intermediate1->Step2 Intermediate2 Protected Linagliptin Analogue Step2->Intermediate2 Step3 Step 3: Deprotection (e.g., Hydrogenolysis) Intermediate2->Step3 FinalProduct Final Linagliptin Analogue Step3->FinalProduct

Caption: Synthetic workflow for a Linagliptin analogue.

Step-by-Step Protocol:

  • Ketone Reduction:

    • Dissolve the Piperidone Synthon (1.0 eq) in methanol (0.1 M) and cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 5 °C. The use of NaBH₄ is a cost-effective and efficient method for reducing the ketone to a hydroxyl group.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

    • Quench the reaction with acetone and concentrate under reduced pressure. The resulting crude 3-amino-4-hydroxypiperidine intermediate can be carried forward after an aqueous workup and extraction.

  • Coupling with the Xanthine Core:

    • Combine the crude hydroxyl intermediate (1.0 eq) with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (the Linagliptin core, 1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq), to scavenge the HBr formed during the reaction.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The elevated temperature is necessary to drive the nucleophilic aromatic substitution.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture and perform an aqueous workup followed by extraction with ethyl acetate.

    • Purify the protected Linagliptin analogue by column chromatography.

  • Final Deprotection:

    • Dissolve the purified, Cbz-protected intermediate in methanol or ethanol.

    • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

    • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker). Hydrogenolysis is the standard and clean method for the removal of a Cbz protecting group.

    • After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final Linagliptin analogue.

StepKey TransformationReagents & ConditionsRationale
1Ketone ReductionNaBH₄, Methanol, 0 °C to RTEfficient and standard reduction of the 4-oxo group.
2SNAr CouplingXanthine-Br, DIPEA, DMF, 80-100 °CForms the key C-N bond to the purine-dione core.
3Cbz DeprotectionH₂, Pd/C, MethanolStandard hydrogenolysis to reveal the free amine.

Conclusion and Future Perspectives

This compound is a strategically important building block in modern drug discovery. Its utility is particularly pronounced in the synthesis of DPP-4 inhibitors for the treatment of Type 2 Diabetes. The protocols outlined in this guide demonstrate the key chemical transformations that unlock the potential of this synthon. The causality behind the choice of reagents—mild reducing agents for selective transformations and standard conditions for robust coupling and deprotection steps—underscores the logical and experience-driven approach required in pharmaceutical synthesis. As the quest for novel therapeutics continues, the versatility of the piperidine scaffold, embodied in synthons like the one discussed herein, will undoubtedly continue to play a central role in the development of next-generation medicines.

References

Application of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Constrained Scaffolds in Modern Peptide Therapeutics

The therapeutic potential of peptides is vast, offering high specificity and potency. However, native peptides often suffer from poor metabolic stability and limited conformational rigidity, hindering their clinical translation. The incorporation of non-canonical amino acids and constrained scaffolds is a powerful strategy to overcome these limitations. Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride emerges as a valuable building block in this context, providing a rigidified β-amino acid surrogate. Its piperidine ring constrains the peptide backbone, influencing secondary structure and potentially enhancing resistance to proteolytic degradation.[1] The presence of a keto-functionality offers a site for further chemical modification, expanding the possibilities for creating novel peptidomimetics. This guide provides a comprehensive overview of the application of this versatile building block in solid-phase peptide synthesis (SPPS), detailing its strategic incorporation, mechanistic considerations, and a step-by-step protocol.

Chemical Structure and Key Features

This compound is a chiral building block featuring a piperidine scaffold. The key functional groups for peptide synthesis are the secondary amine at the 3-position and the benzyloxycarbonyl (Cbz or Z) protected nitrogen at the 1-position. The hydrochloride salt form enhances its stability and handling properties.

Caption: Structure of this compound.

Strategic Considerations for Peptide Synthesis

The successful incorporation of this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of the following aspects:

  • Orthogonal Protection: The Cbz group on the piperidine nitrogen is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[2] This orthogonality is crucial for stepwise peptide elongation.[2][3] The Cbz group can be removed under different conditions, typically hydrogenolysis, which will not affect most standard acid-labile side-chain protecting groups.[4][5]

  • Neutralization of the Hydrochloride: The building block is supplied as a hydrochloride salt. Prior to the coupling reaction, the amine must be neutralized to its free base form to act as a nucleophile. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the coupling mixture.

  • Coupling Reagent Selection: The secondary amine of the piperidine ring is sterically more hindered than a primary amine of a standard alpha-amino acid. Therefore, a potent coupling reagent is recommended to ensure efficient amide bond formation and to minimize the risk of incomplete coupling.[6] Uronium/aminium-based reagents such as HATU, HBTU, or HCTU, or phosphonium-based reagents like PyBOP and PyAOP are excellent choices.[7]

  • Potential for Side Reactions:

    • Epimerization: While the chiral center is at the 3-position of the piperidine ring, care must be taken during the activation of the incoming Fmoc-amino acid to avoid racemization, a general concern in peptide synthesis.[8] The use of additives like HOBt or Oxyma Pure with carbodiimide-based coupling reagents can mitigate this risk.[9]

    • Keto-Enol Tautomerism: The ketone at the 4-position could potentially undergo enolization under basic conditions, although this is generally not a major concern under standard SPPS coupling conditions.

    • Intramolecular Cyclization: Depending on the sequence, there could be a possibility of intramolecular reactions involving the ketone. Careful sequence design and monitoring are advised.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine, following the Fmoc/tBu strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base for neutralization and activation (e.g., DIPEA or 2,4,6-collidine)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Washing solutions: DMF, DCM

  • Capping solution (optional): Acetic anhydride/DIPEA in DMF

  • Qualitative monitoring test (e.g., Kaiser test or Chloranil test)[10]

Protocol Workflow:

G start Start: Peptide-Resin with Free Amine swell 1. Resin Swelling (DMF, 30 min) start->swell deprotection 2. Fmoc Deprotection (if applicable) (20% Piperidine in DMF) swell->deprotection wash1 3. Washing (DMF, DCM) deprotection->wash1 activation 4. Activation of Building Block (In separate vessel) - Benzyl 3-amino-4-oxopiperidine-1-carboxylate HCl - HATU - DIPEA in DMF wash1->activation coupling 5. Coupling Reaction (Add activated mixture to resin) (2-4 hours, room temperature) activation->coupling wash2 6. Washing (DMF, DCM) coupling->wash2 monitoring 7. Monitoring of Coupling (Kaiser or Chloranil Test) wash2->monitoring decision Coupling Complete? monitoring->decision recouple 8a. Re-couple (Repeat steps 4-7) decision->recouple No next_cycle Proceed to Next Cycle decision->next_cycle Yes capping 8b. Capping (Acetic Anhydride/DIPEA) recouple->capping capping->next_cycle end End of Incorporation next_cycle->end

Caption: Workflow for the incorporation of this compound in SPPS.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for at least 30 minutes in a reaction vessel.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any residual piperidine and byproducts.

  • Activation of the Building Block:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the coupling reagent, for example, HATU (2.9-4.9 equivalents), to the solution.

    • Add the base, for example, DIPEA (6-10 equivalents), to the mixture. The base serves to both neutralize the hydrochloride and facilitate the activation.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen and washed peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended, or gentle heating may be applied if compatible with the synthesizer.

  • Washing:

    • After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to check for the presence of free amines.[10]

    • A negative test result (e.g., colorless or yellow beads in the Kaiser test) indicates a complete coupling reaction.

  • Recoupling or Capping (if necessary):

    • If the monitoring test is positive, indicating incomplete coupling, a second coupling (recoupling) should be performed by repeating steps 2-5.

    • If the test remains positive after recoupling, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride and a base like DIPEA in DMF.[10]

  • Continuation of Synthesis:

    • Once a complete coupling is confirmed, the synthesis can proceed with the deprotection of the Fmoc group of the newly added residue (if the next residue is to be added) and subsequent coupling cycles.

Deprotection of the Cbz Group

The Cbz protecting group on the piperidine nitrogen is typically removed at the final stage of the synthesis, often concurrently with the cleavage of the peptide from the resin if a Boc/Bzl strategy is used for side-chain protection. However, for an Fmoc/tBu strategy, a separate deprotection step is required.

Standard Cbz Deprotection Conditions:

  • Catalytic Hydrogenation: This is the most common method for Cbz deprotection.[4] The peptide-resin is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a suitable solvent like DMF, NMP, or a mixture containing acetic acid.[11][12]

  • Transfer Hydrogenolysis: Alternatively, a hydrogen donor like ammonium formate or cyclohexene can be used with a palladium catalyst.[11]

It is crucial to ensure that other protecting groups in the peptide are stable to these conditions. Most standard tBu-based side-chain protecting groups are stable to hydrogenolysis.

Safety and Handling

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[13]

    • Skin: Wash off immediately with soap and plenty of water.[13]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[14]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[13]

Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Coupling - Steric hindrance of the secondary amine.- Inefficient activation.- Peptide aggregation on the resin.- Use a more potent coupling reagent (e.g., HATU, PyAOP).[7]- Increase the excess of the building block and coupling reagents (3-5 equivalents).- Extend the coupling time or perform a double coupling.[6]- Consider gentle heating if using a compatible synthesizer.- Change the solvent to disrupt aggregation (e.g., NMP or a DCM/DMF mixture).
Side Reactions - Racemization of the incoming Fmoc-amino acid.- Undesired reactions involving the ketone functionality.- Use coupling additives like HOBt or Oxyma Pure, especially with carbodiimide reagents.[9]- Avoid prolonged exposure to strong bases.- Monitor the reaction closely by LC-MS after cleavage to identify any unexpected byproducts.
Incomplete Cbz Deprotection - Catalyst poisoning.- Insufficient hydrogen pressure or reaction time.- Ensure the peptide is free of any sulfur-containing residues that can poison the catalyst.- Increase catalyst loading or reaction time.- Ensure efficient stirring to maintain good contact between the catalyst, hydrogen, and substrate.

Conclusion

This compound is a valuable tool for the synthesis of conformationally constrained peptides and peptidomimetics. Its successful application in SPPS hinges on the strategic selection of coupling reagents to overcome steric hindrance and the implementation of an orthogonal protecting group strategy. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively incorporate this building block to create novel peptide-based therapeutics with enhanced pharmacological properties.

References

Application Notes and Protocols: Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a flexible yet conformationally defined scaffold that can effectively present substituents for interaction with biological targets.[2] This privileged structure often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, enhancing the "druggability" of molecules.[3] Among the myriad of functionalized piperidines, Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride has emerged as a particularly valuable building block for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights into its use in the development of novel therapeutics. The strategic placement of the amino and keto functionalities, combined with the protecting benzyl carbamate, offers a rich chemical handle for a variety of synthetic transformations.

Chemical Profile and Handling

PropertyValue
Molecular Formula C13H17ClN2O3[4]
Molecular Weight 284.74 g/mol
CAS Number 1196145-01-3[4]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO
Storage Store at 2-8°C, desiccated

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Applications

The unique arrangement of functional groups in this compound allows for a diverse range of chemical modifications. The primary amino group, the ketone, and the potential for deprotection of the nitrogen offer multiple points for diversification.

Elaboration of the 3-Amino Group: Amide and Sulfonamide Formation

The primary amino group at the 3-position is a versatile handle for introducing a wide array of substituents via acylation, sulfonylation, and reductive amination. These modifications are fundamental in exploring the structure-activity relationships (SAR) of drug candidates.

General Protocol for Amide Coupling

This protocol describes a standard amide coupling reaction using a carboxylic acid and a peptide coupling agent.

Workflow for Amide Coupling:

Amide_Coupling reagents Benzyl 3-amino-4-oxopiperidine-1-carboxylate HCl Carboxylic Acid (R-COOH) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) reaction Dissolve reagents in anhydrous DMF Stir at room temperature for 2-16 h reagents->reaction 1. Combine workup Aqueous workup (e.g., water/EtOAc extraction) reaction->workup 2. Quench purification Column chromatography workup->purification 3. Isolate product Desired Amide Product purification->product 4. Characterize

Caption: Workflow for a typical amide coupling reaction.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable coupling agent such as HATU (1.2 eq).

  • Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Modification of the 4-Oxo Group: Reductive Amination and Grignard Reactions

The ketone at the 4-position provides a key site for introducing further diversity and modulating the three-dimensional shape of the molecule.

Protocol for Diastereoselective Reductive Amination

This protocol details the reaction of the ketone with a primary amine, followed by reduction to yield a secondary amine. The stereochemical outcome can often be influenced by the choice of reducing agent and reaction conditions.

Workflow for Reductive Amination:

Reductive_Amination starting_material Amide from previous step imine_formation Stir with amine in solvent (e.g., DCE) with a mild acid catalyst (e.g., AcOH) starting_material->imine_formation amine Primary Amine (R-NH2) amine->imine_formation reduction Add reducing agent (e.g., NaBH(OAc)3) imine_formation->reduction workup Aqueous workup reduction->workup purification Purification workup->purification product 4-Amino-piperidine derivative purification->product

Caption: General workflow for reductive amination.

Step-by-Step Protocol:

  • Dissolve the N-acylated Benzyl 3-amino-4-oxopiperidine-1-carboxylate derivative (1.0 eq) and a primary amine (1.5 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to isolate the desired diastereomers.

Deprotection and Further Functionalization of the Piperidine Nitrogen

The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen is readily cleaved by hydrogenolysis, unmasking the secondary amine for further derivatization.

Protocol for Cbz Deprotection

Workflow for Cbz Deprotection:

Cbz_Deprotection starting_material Cbz-protected piperidine derivative reaction Dissolve in solvent (e.g., MeOH or EtOH) Add Pd/C catalyst Stir under H2 atmosphere (balloon or Parr shaker) starting_material->reaction workup Filter through Celite Concentrate filtrate reaction->workup product Deprotected piperidine workup->product

Caption: Workflow for Cbz deprotection via hydrogenolysis.

Step-by-Step Protocol:

  • Dissolve the Cbz-protected piperidine derivative in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine, which can often be used in the next step without further purification.

Applications in Drug Discovery Case Studies

The strategic use of this compound has been instrumental in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. The piperidine scaffold can effectively mimic the hinge-binding motifs of many kinase inhibitors.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

This example illustrates a plausible synthetic route to a kinase inhibitor incorporating the title building block.

Synthetic Pathway:

Kinase_Inhibitor_Synthesis start Benzyl 3-amino-4-oxopiperidine-1-carboxylate HCl step1 Amide coupling with pyrimidine-carboxylic acid start->step1 intermediate1 Pyrimidine-amide intermediate step1->intermediate1 step2 Reductive amination with a substituted aniline intermediate1->step2 intermediate2 Diastereomeric mixture step2->intermediate2 step3 Cbz deprotection intermediate2->step3 intermediate3 Secondary amine step3->intermediate3 step4 Alkylation or acylation intermediate3->step4 final_product Kinase Inhibitor Candidate step4->final_product

Caption: A potential synthetic route to a kinase inhibitor.

The synthesis commences with an amide coupling between the building block and a heterocyclic carboxylic acid, often a key pharmacophore for kinase inhibition. Subsequent reductive amination at the 4-position with a substituted aniline introduces another crucial binding element. Finally, deprotection of the piperidine nitrogen and further functionalization allow for fine-tuning of the compound's properties.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers and scientists, enabling the efficient and creative use of this important synthetic intermediate in the pursuit of novel therapeutics.

References

Application Notes and Protocols for the Enzymatic Cascade Synthesis of N-Cbz Protected 3-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral 3-Aminopiperidines

The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceutical agents. Its rigid, yet three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. Chirality at the C3 position is often a determining factor for a drug's efficacy and safety, with one enantiomer typically exhibiting the desired therapeutic activity while the other may be inactive or contribute to off-target effects.[1] Consequently, robust and stereoselective synthetic routes to enantiopure 3-aminopiperidine derivatives are of paramount importance in drug discovery and development.[2][3]

Traditional chemical syntheses of these compounds can be lengthy and often rely on harsh reagents, chiral auxiliaries, or resolutions that can be inefficient and generate significant waste.[3] Biocatalysis, leveraging the exquisite selectivity of enzymes, presents a powerful, green, and efficient alternative.[3][4] This guide focuses on a state-of-the-art enzymatic cascade for the synthesis of N-Cbz protected L-3-aminopiperidine, a versatile building block for further chemical elaboration.

The Chemoenzymatic Logic: Why an N-Cbz Group and an Enzymatic Cascade?

The choice of both the protecting group and the synthetic strategy is a deliberate one, guided by principles of reaction compatibility, downstream applications, and process efficiency.

The N-Cbz Protecting Group: A Biocatalyst-Compatible Shield

Protecting groups are essential for preventing unwanted side reactions at the amine functionality.[5] The benzyloxycarbonyl (Cbz) group is particularly well-suited for this enzymatic cascade for several key reasons:

  • Enzyme Tolerance: Unlike the commonly used tert-butyloxycarbonyl (Boc) group, which was found to be poorly accepted by the enzymes in this cascade, the Cbz group is well-tolerated.[6] This highlights the critical need to screen protecting groups for compatibility in any new biocatalytic system.

  • Stability: The Cbz group is stable under a wide range of reaction conditions, including mildly acidic and basic aqueous environments typical for enzymatic reactions.[7]

  • Orthogonality: It offers orthogonal stability to other protecting groups, allowing for selective deprotection strategies in multi-step syntheses.[8]

  • Facile Removal: The Cbz group can be cleanly removed under standard, mild conditions, most commonly via catalytic hydrogenolysis, which is a high-yielding and clean reaction.[8][9]

The Power of the Cascade: A One-Pot Symphony

An enzymatic cascade, where multiple enzymatic reactions occur sequentially in a single reaction vessel, mirrors the efficiency of metabolic pathways in nature.[10][11] This one-pot approach offers significant advantages over a stepwise synthesis:

  • Process Intensification: It eliminates the need for intermediate isolation and purification steps, saving time, resources, and reducing solvent usage.[12]

  • Overcoming Instability: Key intermediates in this pathway, specifically the amino aldehydes, are highly labile and prone to racemization or side reactions.[4][6] By ensuring the intermediate is immediately consumed by the subsequent enzyme in the cascade, its concentration is kept low, preserving stereochemical integrity and maximizing yield.[4][13]

  • Favorable Thermodynamics: By coupling reactions, the overall thermodynamic equilibrium can be shifted towards the final product.

The GOase-IRED Cascade: Mechanism and Key Players

The synthesis of N-Cbz-L-3-aminopiperidine from N-α-Cbz-L-ornithinol is achieved through a two-enzyme cascade featuring a galactose oxidase (GOase) and an imine reductase (IRED).[4][6]

  • Step 1: Oxidation by Galactose Oxidase (GOase): The cascade begins with the oxidation of the primary alcohol of the substrate, N-α-Cbz-L-ornithinol, to the corresponding aldehyde. This reaction is catalyzed by a galactose oxidase variant. Engineered GOase variants, such as M3-5, have been shown to be more effective than other variants for this substrate, demonstrating the importance of enzyme engineering to broaden substrate scope.[4][6]

  • Step 2: Spontaneous Intramolecular Cyclization: The resulting unstable amino aldehyde spontaneously undergoes an intramolecular cyclization via imine formation, yielding a cyclic imine intermediate (a tetrahydropyridine derivative).

  • Step 3: Reduction by Imine Reductase (IRED): An imine reductase then stereoselectively reduces the cyclic imine to the final product, N-Cbz-L-3-aminopiperidine. The choice of IRED is crucial for achieving high stereoselectivity. Panels of IREDs are often screened to find the optimal catalyst for a specific substrate.[4][6][14]

Diagram of the GOase-IRED Enzymatic Cascade

GOase_IRED_Cascade cluster_0 One-Pot Reaction Vessel cluster_1 Cofactor Regeneration (Optional but Recommended) Substrate N-α-Cbz-L-ornithinol Aldehyde Intermediate Amino Aldehyde (Unstable) Substrate->Aldehyde Galactose Oxidase (GOase) + O₂ Imine Cyclic Imine Intermediate Aldehyde->Imine Spontaneous Cyclization Product N-Cbz-L-3-aminopiperidine Imine->Product Imine Reductase (IRED) + NADPH NADPH NADPH GDH GDH NADP NADP⁺ NADPH->NADP GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Workflow of the GOase-IRED cascade for N-Cbz-L-3-aminopiperidine synthesis.

Application Protocol: Synthesis of N-Cbz-L-3-aminopiperidine

This protocol is a generalized representation based on published procedures and should be optimized for specific enzyme variants and laboratory conditions.[4][6][15]

1. Materials and Reagents

  • Substrate: N-α-Cbz-L-ornithinol

  • Enzymes:

    • Galactose Oxidase (GOase) variant (e.g., M3-5)

    • Imine Reductase (IRED) (e.g., AdRedAm or other suitable variant)

    • Catalase (to decompose H₂O₂ byproduct from GOase activity)

    • (Optional) Glucose Dehydrogenase (GDH) for NADPH regeneration

  • Cofactors & Reagents:

    • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

    • (Optional) D-Glucose for cofactor regeneration

    • Sodium Phosphate Buffer (NaPi), 50-100 mM

    • Dimethyl Sulfoxide (DMSO) for substrate dissolution

    • Ethyl acetate, HCl, NaOH for workup

  • Equipment:

    • Temperature-controlled orbital shaker

    • pH meter

    • Centrifuge

    • Standard laboratory glassware

    • Analytical equipment: Chiral HPLC or GC-FID

2. Enzyme and Reagent Preparation

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate (NaPi) buffer and adjust the pH to 7.5 - 8.0. An optimal pH of 8.0 has been reported to give higher product yields.[4]

  • Substrate Stock Solution: Prepare a stock solution of N-α-Cbz-L-ornithinol in DMSO. The final DMSO concentration in the reaction should typically be kept low (e.g., 1-2% v/v) to avoid enzyme inhibition.

  • Enzyme Solutions: Prepare fresh solutions of GOase, IRED, Catalase, and GDH (if used) in the NaPi buffer.

3. One-Pot Enzymatic Reaction Setup

The following table provides representative concentrations for setting up the reaction. Optimization may be required.

ComponentFinal ConcentrationRationale / Notes
N-α-Cbz-L-ornithinol3 - 10 mMHigher concentrations may lead to substrate inhibition. Start with a lower concentration for initial trials.
GOase Variant1 - 5 µMEnzyme loading should be optimized based on specific activity.
IRED1 - 5 µMLoading can be adjusted to match the rate of the GOase step.
Catalase~500 U/mLCrucial for protecting GOase and IREDs from inactivation by the H₂O₂ byproduct.
NADP⁺0.5 - 1 mMThe cofactor for the IRED.
GDH~1 mg/mLFor recycling NADPH, which is essential for process economy and driving the reaction to completion.
D-Glucose50 - 100 mMThe sacrificial substrate for the GDH regeneration system.
NaPi Buffer (pH 8.0)100 mMProvides optimal pH for the enzyme cascade.
DMSO1-2% (v/v)To ensure substrate solubility.

Procedure:

  • To a reaction vessel, add the NaPi buffer, NADP⁺, D-Glucose, and Catalase.

  • Add the required volumes of the GDH, GOase, and IRED enzyme solutions.

  • Initiate the reaction by adding the substrate stock solution to the desired final concentration.

  • Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 16-48 hours.[4][15]

  • Monitor the reaction progress by taking aliquots at time intervals. Quench the reaction in the aliquot (e.g., with acetonitrile) and analyze by GC-FID or HPLC for substrate consumption and product formation.

4. Workup and Purification

  • After the reaction reaches completion (or desired conversion), terminate the reaction by centrifuging to pellet the enzymes (if they are insoluble or immobilized) or by adding a water-immiscible organic solvent.

  • Extract the product into an organic solvent like ethyl acetate.

  • Perform a simple acid-base wash to purify the product:

    • Wash the organic layer with a mild acid (e.g., 1 M HCl) to protonate the product, moving it to the aqueous phase.

    • Separate the aqueous phase. Wash the original organic layer again to ensure complete extraction.

    • Basify the combined aqueous phases with a mild base (e.g., 1 M NaOH) to pH > 10.

    • Extract the deprotonated product back into fresh ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Cbz-L-3-aminopiperidine product.

5. Analysis and Quality Control

  • Conversion: Determine the percentage of substrate converted to product using GC-FID or HPLC with an appropriate internal standard.

  • Enantiomeric Excess (ee): The enantiopurity of the final product is a critical quality attribute. Determine the ee using chiral HPLC analysis, comparing the product to authentic racemic and enantiopure standards if available.[4] Normal phase chiral columns are often effective for this class of compounds.

Data Presentation: Representative Results

The following table summarizes typical results from the GOase-IRED cascade for the synthesis of N-Cbz-L-3-aminopiperidine and a related analogue.

SubstrateGOase VariantIRED VariantIsolated YieldEnantiopurityReference
N-α-Cbz-L-ornithinolM3-5AdRedAm16%>99% ee (L)[4]
N-α-Cbz-L-lysinolM3-5IR-4954%>99% ee (L)[4]

These results demonstrate the capability of the cascade to produce highly enantiopure products. The difference in yield between the piperidine and the azepane (from lysinol) highlights the strong substrate-dependent nature of enzymatic reactions.

Troubleshooting Guide

Logical Flow for Troubleshooting a Low-Yielding GOase-IRED Cascade

Troubleshooting Start Low Product Yield or Low Conversion Check_Substrate Is Substrate Being Consumed? Start->Check_Substrate Check_GOase Problem with GOase Step Check_Substrate->Check_GOase Yes No_Consumption Overall Reaction Failure Check_Substrate->No_Consumption No Check_IRED Problem with IRED Step Check_GOase->Check_IRED Substrate consumed, but no final product Sol_GOase1 1. Check GOase activity. 2. Insufficient Catalase? (H₂O₂ inhibition) 3. Low dissolved O₂? Check_GOase->Sol_GOase1 Sol_GOase2 4. Incorrect pH/Temp? 5. Substrate inhibition? Check_GOase->Sol_GOase2 Sol_IRED1 1. Check IRED activity. 2. Cofactor (NADPH) issue? (Regeneration system failure) 3. Imine intermediate unstable? Check_IRED->Sol_IRED1 Substrate consumed, but no final product Sol_IRED2 4. Incorrect pH/Temp? 5. Product inhibition? Check_IRED->Sol_IRED2 Substrate consumed, but no final product Sol_General 1. Check all reagent concentrations. 2. Confirm enzyme stability/storage. 3. Presence of unknown inhibitors? No_Consumption->Sol_General

Caption: A logical guide for troubleshooting poor yield in the enzymatic cascade.

Problem Potential Cause Recommended Solution
Low or No Conversion Enzyme InactivationEnsure proper storage and handling of enzymes. Prepare fresh enzyme solutions. Verify that the reaction temperature (typically 30°C) was not exceeded.[4]
Incorrect pHVerify the pH of the buffer is within the optimal range (7.5-8.0). Enzyme activity can be highly pH-dependent.
Presence of InhibitorsEnsure substrate and reagents are of high purity. Some contaminants can act as enzyme inhibitors.
Reaction Stalls Prematurely H₂O₂ Inactivation of GOase/IREDEnsure sufficient activity of catalase is present to decompose the hydrogen peroxide byproduct of the GOase reaction. This is a common failure point.[16]
Cofactor (NADPH) DepletionIf not using a regeneration system, the stoichiometric amount of NADPH will be consumed. Implement a cofactor regeneration system (e.g., GDH/Glucose) to ensure a constant supply of NADPH for the IRED.
Product InhibitionSome enzymes are inhibited by high concentrations of their product. If this is suspected, consider using immobilized enzymes in a flow reactor to continuously remove the product.
Low Enantioselectivity Racemization of IntermediateThe amino aldehyde intermediate is prone to racemization. Ensure the IRED is active enough to rapidly convert the cyclic imine as it is formed. A one-pot setup is critical to prevent this.[4]
Poor IRED SelectivityThe chosen IRED may not be optimal for the substrate. Screen a panel of different IREDs to find one with higher stereoselectivity for the target imine.
Difficulty in Purification Emulsion during WorkupCentrifuge the mixture to help break the emulsion. Addition of brine during extraction can also help.
Low Recovery from Acid/Base WashEnsure the pH is sufficiently acidic (<2) and basic (>10) during the respective extraction steps to ensure the amine is fully protonated or deprotonated.

Conclusion and Outlook

The galactose oxidase-imine reductase cascade represents a powerful and elegant strategy for the asymmetric synthesis of N-Cbz protected 3-aminopiperidines. By combining the selectivity of biocatalysts in a one-pot setup, this method provides a green and efficient route to valuable chiral building blocks for the pharmaceutical industry. The success of this cascade hinges on careful selection of enzyme variants, the choice of a biocatalyst-compatible protecting group, and the optimization of reaction conditions to ensure the seamless interplay between the catalytic steps. As the toolbox of engineered enzymes continues to expand, the scope and efficiency of such biocatalytic cascades are poised to grow, enabling the synthesis of increasingly complex and valuable chiral molecules.

References

Application Notes & Protocols: Dieckmann Condensation for 4-Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Piperidone Scaffold

The 4-piperidone ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its prevalence is a testament to its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. Notably, 4-piperidone is a critical intermediate in the synthesis of potent analgesics like fentanyl and its analogs.[1][2] It is also a foundational building block for a diverse range of therapeutics, including antiviral, antipsychotic, and antitumor agents.[3] The Dieckmann condensation provides a robust and classical approach to constructing this valuable heterocyclic ketone.[4]

This guide offers an in-depth exploration of the Dieckmann condensation for synthesizing N-substituted 4-piperidones, moving beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for reaction optimization, and detailed, field-proven protocols.

Theoretical Framework: Understanding the Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, driven by a base, to yield a cyclic β-keto ester.[5][6] This reaction is particularly effective for forming sterically stable five- and six-membered rings, making it ideally suited for the synthesis of piperidone precursors from acyclic amino diesters.[6][7]

The overall synthetic pathway to an N-substituted 4-piperidone typically involves three key stages:

  • Double Michael Addition: A primary amine is reacted with two equivalents of an acrylate ester (e.g., methyl or ethyl acrylate) to form the acyclic N-substituted amino diester.[4]

  • Dieckmann Condensation: The diester undergoes base-catalyzed intramolecular cyclization to form an N-substituted-3-alkoxycarbonyl-4-piperidone.[4]

  • Hydrolysis & Decarboxylation: The resulting β-keto ester is subsequently hydrolyzed and decarboxylated, typically under acidic conditions, to yield the final N-substituted 4-piperidone.[4][8]

The Reaction Mechanism

The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation.[9][10]

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups, generating a nucleophilic enolate ion.[11]

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[12][13]

  • Ring Closure & Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the cyclic β-keto ester.[9]

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step rapidly deprotonates this position. This irreversible acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium toward the cyclized product.[7][13] A full equivalent of base is required to drive the reaction to completion.[7]

  • Protonation (Workup): An acidic workup in the final step neutralizes the enolate to afford the final β-keto ester product.[5]

Dieckmann_Mechanism Figure 1: Dieckmann Condensation Mechanism Diester N-Substituted Amino Diester Enolate Enolate Intermediate Diester->Enolate + Base - ROH Base Base (e.g., RO⁻) CyclicIntermediate Cyclic Tetrahedral Intermediate Enolate->CyclicIntermediate Intramolecular Attack BetaKetoEster Cyclic β-Keto Ester CyclicIntermediate->BetaKetoEster - RO⁻ EnolateProduct β-Keto Ester Enolate (Thermodynamic Sink) BetaKetoEster->EnolateProduct + RO⁻ (Driving Force) FinalProduct Final β-Keto Ester (after Acid Workup) EnolateProduct->FinalProduct + H₃O⁺

Caption: Figure 1: Dieckmann Condensation Mechanism

Experimental Design & Optimization

The success of the Dieckmann condensation hinges on careful control of reaction parameters. The choice of base, solvent, temperature, and concentration can significantly impact yield and purity.

Key Experimental Parameters
ParameterOptions & ConsiderationsRationale & Expert Insights
Base Alkoxides: NaOEt, NaOMe, t-BuOK. Hydrides: NaH. Amides: LDA, LHMDS.The base must be strong enough to deprotonate the α-carbon of the ester. Crucially, if using an alkoxide base in an alcohol solvent, the alkoxide (RO⁻) must match the alkyl group (R') of the ester (R'-O-C=O) to prevent transesterification , a major side reaction.[14][15] Non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents (e.g., THF, Toluene) circumvent this issue entirely and are often preferred.[14][16] A full equivalent of base is necessary to deprotonate the product and drive the reaction forward.[7]
Solvent Protic: Ethanol, Methanol (must match alkoxide base). Aprotic: Toluene, THF, Benzene.Anhydrous conditions are critical to prevent hydrolysis of the ester starting material or the base itself.[14] Aprotic solvents like THF or toluene are often used with NaH to avoid side reactions.[16] The choice can affect enolate stability and reaction rate.
Concentration High DilutionThe Dieckmann condensation is an intramolecular reaction. To favor cyclization over intermolecular condensation (which leads to polymer formation), high-dilution conditions are often employed.[14] This increases the probability that a molecule will react with itself rather than another molecule.
Temperature Varies (Room Temp to Reflux)The optimal temperature depends on the substrate and base/solvent system. Some reactions proceed well at room temperature, while others require heating to reflux.[1][11] Initial heating may be required to initiate the reaction, followed by a longer period at a lower temperature.[1]

Protocol: Synthesis of N-Benzyl-4-Piperidone

This protocol details a reliable, two-step, one-pot synthesis starting from the Dieckmann condensation of N,N-bis(β-methoxycarbonylethyl)benzylamine, followed by hydrolysis and decarboxylation.

Step 1: Dieckmann Condensation to form Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

Materials:

  • N,N-bis(β-methoxycarbonylethyl)benzylamine

  • Sodium metal (or Sodium Methoxide)

  • Anhydrous Methanol

  • Anhydrous Toluene

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (e.g., 35%)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is maintained under an inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Base Preparation: In the reaction flask, add anhydrous toluene (e.g., 300 mL). Carefully add small, freshly cut pieces of sodium metal (e.g., 7g, 0.3 mol). Heat the mixture to reflux.

  • Initiation: Once the sodium begins to melt, add a small amount of anhydrous methanol (e.g., 12 mL, 0.3 mol) dropwise to initiate the formation of sodium methoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

  • Substrate Addition: Once the sodium metal has mostly dissolved, begin the dropwise addition of a solution of N,N-bis(β-methoxycarbonylethyl)benzylamine (e.g., 56g, 0.2 mol) in anhydrous toluene. The mixture will gradually become more viscous.[17]

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 4-5 hours to drive the cyclization to completion.[17] Monitor the reaction progress by TLC if desired.

  • Workup (Quenching & Neutralization): Allow the reaction to cool to room temperature. Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.[11] Acidify the mixture to approximately pH 6 with dilute hydrochloric acid.[18]

Step 2: Hydrolysis and Decarboxylation
  • Acid Hydrolysis: To the quenched reaction mixture containing the crude methyl 1-benzyl-4-oxopiperidine-3-carboxylate, add an excess of concentrated hydrochloric acid (e.g., 150 mL of 20% HCl).[17]

  • Decarboxylation: Heat the mixture to reflux and maintain for 5 hours.[8][17] This step simultaneously hydrolyzes the ester and decarboxylates the resulting β-keto acid.

  • Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by adding a concentrated sodium hydroxide solution until the pH is basic (pH 8-9).[17]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or xylene.[8][17]

  • Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure N-benzyl-4-piperidone.[17]

Caption: Figure 2: Synthetic Workflow to 4-Piperidones

Troubleshooting and Side Reactions

IssueProbable Cause(s)Recommended Solution(s)
Low Yield / Recovery of Starting Material 1. Insufficient base or inactive base.2. Reaction equilibrium not driven to products.3. Reaction time too short or temperature too low.1. Use a full equivalent of fresh, high-purity base.[7]2. Ensure the product β-keto ester has an enolizable proton to allow for the irreversible deprotonation step.[19]3. Optimize reaction time and temperature; monitor by TLC.[8]
Polymer Formation Intermolecular condensation is competing with the desired intramolecular reaction.Use high-dilution techniques to favor the intramolecular cyclization.[14] This involves using a larger volume of solvent.
Ester Hydrolysis Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Thoroughly dry all glassware before use.[14]
Transesterification Mismatch between alkoxide base and the ester's alkoxy group.Use an alkoxide base that matches the ester (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like NaH in an aprotic solvent.[14][15]
Retro-Dieckmann Reaction The cyclized product can undergo ring-opening, especially under harsh workup conditions.Perform the workup carefully, especially the acidification step, controlling the temperature to prevent the exothermic reaction from driving the cleavage of the product.[8]

Conclusion: A Versatile Tool for Heterocyclic Synthesis

The Dieckmann condensation is a powerful and time-tested method for the synthesis of 4-piperidones. By understanding the mechanistic principles and carefully controlling key reaction parameters, researchers can effectively leverage this reaction to build complex heterocyclic scaffolds. The subsequent hydrolysis and decarboxylation provide a straightforward route to the 4-piperidone core, a building block of immense value in drug discovery and development. The strategic use of protecting groups, such as Boc or Cbz on the piperidine nitrogen, can further enhance the synthetic utility of these intermediates, allowing for selective modifications at other positions on the ring.[20][21]

References

Application Note & Protocol Guide: Synthesis of Piperidines via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2][3] Reductive amination stands out as one of the most robust and widely adopted methods for the synthesis of N-substituted piperidines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the underlying principles, offering in-depth, field-proven protocols, and explaining the critical parameters that govern the success of this transformation. We will explore the reaction mechanism, compare common reducing agents, and provide step-by-step procedures to empower chemists to confidently and efficiently synthesize piperidine-containing target molecules.

Introduction: The Prominence of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[3] Its prevalence is attributed to its ability to confer aqueous solubility, act as a hydrogen bond acceptor, and provide a three-dimensional framework that can be precisely decorated to optimize interactions with biological targets. A significant number of pharmaceuticals, including agents for cancer therapy, Alzheimer's disease, and analgesics, feature a piperidine core, underscoring its therapeutic importance.[3][4]

Reductive amination offers a powerful and direct route to N-substituted piperidines.[5][6] The reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[7][8][9] For piperidine synthesis, this often involves the reaction of a 1,5-dicarbonyl compound with a primary amine or the cyclization of a suitable keto-amine precursor.[5][10][11] A more common and modular approach, which will be our focus, involves the reaction of a pre-formed piperidone with a primary or secondary amine.

The Mechanism: A Two-Step, One-Pot Transformation

The success of a reductive amination hinges on the careful orchestration of two sequential chemical events within a single reaction vessel:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone or aldehyde. This is followed by dehydration to form a key intermediate: an iminium ion.[8][9] The rate of this step is highly pH-dependent; mildly acidic conditions (pH ~4-6) are optimal to facilitate the dehydration of the hemiaminal intermediate without excessively protonating the starting amine, which would render it non-nucleophilic.[12][13]

  • In Situ Reduction: A reducing agent, present in the reaction mixture, then reduces the electrophilic C=N double bond of the iminium ion to yield the final substituted amine product.[8][14] The choice of reducing agent is critical. It must be mild enough not to significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the iminium intermediate.[13][14][15] This selectivity is the cornerstone of a successful one-pot reductive amination.

Reductive_Amination_Mechanism R1_CO_R2 R¹(C=O)R² (Piperidone) Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal + R³-NH₂ NH2_R3 R³-NH₂ (Primary Amine) Iminium Iminium Ion [R¹(C=NR³⁺)R²] Hemiaminal->Iminium + H⁺, - H₂O Product Final Piperidine Product Iminium->Product + [H⁻] H_plus + H⁺ H2O - H₂O Reducer [H⁻] (Reducing Agent) Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification A Combine 4-Piperidone (1.0 eq) and Primary Amine (1.1 eq) in Anhydrous DCE B Stir for 20-30 min at RT (Iminium Formation) A->B C Add Na(OAc)₃BH (1.5 eq) portion-wise B->C D Stir at RT for 4-16 h (Monitor by TLC/LC-MS) C->D E Quench with sat. aq. NaHCO₃ D->E F Extract with DCM or EtOAc E->F G Dry organic layer (Na₂SO₄), filter, and concentrate F->G H Purify by column chromatography G->H

References

Topic: Asymmetric Synthesis of Chiral 3-Aminopiperidines: From Biocatalysis to Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The chiral 3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals, most notably dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are critical in the management of type II diabetes.[1] The stereochemistry at the C3 position is paramount for biological activity, making the development of robust, scalable, and efficient asymmetric syntheses a high-priority objective in process chemistry and drug discovery.

This guide provides an in-depth exploration of field-proven and emerging methodologies for constructing these valuable chiral building blocks. We move beyond simple procedural lists to dissect the underlying principles of each synthetic strategy, offering insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with the clarity required for direct laboratory application.

Section 1: The Biocatalytic Revolution: "Green" and Scalable Syntheses

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering reactions under mild, aqueous conditions with exceptional enantioselectivity.[2][3] For the synthesis of 3-aminopiperidines, two enzymatic strategies have proven particularly effective: ω-transaminase-mediated amination and multi-enzyme cascades.

Strategy A: Asymmetric Amination via ω-Transaminases (ω-TAs)

The direct asymmetric amination of a prochiral ketone is one of the most elegant and atom-economical routes to a chiral amine. ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (commonly isopropylamine) to a carbonyl acceptor.[4] This approach allows for the synthesis of either the (R)- or (S)-enantiomer by selecting an enzyme with the appropriate stereochemical preference.

The primary advantage of this method is its directness, converting a simple N-protected 3-piperidone into the desired chiral amine in a single step with often near-perfect enantiomeric excess (>99% ee).[4] The use of immobilized enzymes further enhances the process, permitting easy separation of the catalyst from the product and enabling catalyst recycling, a key consideration for industrial-scale production.[1][4]

This protocol is based on established procedures for the asymmetric amination of 1-Boc-3-piperidone.[1][4][5]

Materials:

  • 1-Boc-3-piperidone

  • Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB)

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Isopropylamine (as amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM triethanolamine buffer and adjust the pH to 7.5.

  • Reaction Mixture Assembly: In a suitable reaction vessel, combine the buffer, isopropylamine (to a final concentration of 1.1 M), and PLP (to a final concentration of 1.4 mM).[1]

  • Enzyme Addition & Pre-incubation: Add the immobilized transaminase (e.g., 200 mg). Stir the mixture at 35°C and 550 rpm for 5 minutes to allow for enzyme equilibration.[1]

  • Substrate Addition: Prepare a stock solution of 1-Boc-3-piperidone in DMSO (e.g., 1.25 mmol in 2 mL DMSO). Add the substrate solution to the reaction mixture to initiate the amination.[1]

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 35-50°C) with constant stirring (550 rpm).[1]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC until substrate conversion is complete (typically 24 hours).[1]

  • Work-up: Upon completion, remove the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Enzyme TypeSubstrate Conc.Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (%)Reference
(R)-selective TA50 mM5024>99>99 (R)[1]
(S)-selective TA50 mM3524>99>99 (S)[4]
Strategy B: Multi-Enzyme Cascades

A sophisticated biocatalytic approach involves combining multiple enzymes in a one-pot cascade that mimics natural biosynthetic pathways.[2] For 3-aminopiperidines, a powerful cascade utilizes a galactose oxidase (GOase) variant and an imine reductase (IRED).[2][3][6]

This strategy begins with an N-protected amino alcohol, derived from a natural amino acid like L-ornithine. The GOase selectively oxidizes the primary alcohol to an aldehyde. This aldehyde spontaneously cyclizes in solution to form a cyclic imine intermediate, which is then asymmetrically reduced by the IRED to furnish the final chiral aminopiperidine.[2] A key advantage of this streamlined, one-pot process is that the labile aldehyde and imine intermediates are converted in situ, preventing potential racemization and maximizing stereochemical fidelity.[2][6]

Multi_Enzyme_Cascade cluster_0 One-Pot Reaction Vessel Start N-Cbz-L-Ornithinol (from Chiral Pool) Aldehyde Amino Aldehyde (Labile Intermediate) Start->Aldehyde Galactose Oxidase (GOase) Imine Cyclic Imine (Labile Intermediate) Aldehyde->Imine Spontaneous Cyclization Product L-3-N-Cbz-Aminopiperidine (Enantiopure Product) Imine->Product Imine Reductase (IRED) + NADPH caption Workflow of the GOase-IRED multi-enzyme cascade. Chiral_Pool_Synthesis Start L-Glutamic Acid (Chiral Pool) Step1 1. Esterification 2. Boc Protection Start->Step1 Step2 Reduction (NaBH₄) Step1->Step2 Diester Step3 Tosylation (TsCl, Pyridine) Step2->Step3 Diol Step4 Cyclization (e.g., Benzylamine) Step3->Step4 Ditosylate Step5 Debenzylation (H₂, Pd/C) Step4->Step5 N-Benzyl Piperidine Product (S)-3-(N-Boc-amino) piperidine Step5->Product caption Synthetic pathway from L-glutamic acid. Troubleshooting_Hydrogenation Start Problem: Low Yield or Low ee% Check1 Is the Catalyst Being Poisoned? Start->Check1 Solution1 Activate Substrate (e.g., form Pyridinium Salt). Use Poison-Resistant Catalyst (Rh > Pd). Purify Solvents/Reagents. Check1->Solution1 Yes Check2 Are Reaction Conditions Optimal? Check1->Check2 No Solution1->Check2 Solution2 Screen Ligands. Vary Solvent. Optimize H₂ Pressure. Adjust Temperature. Check2->Solution2 No End Successful Synthesis Check2->End Yes Solution2->End caption Troubleshooting workflow for asymmetric hydrogenation.

References

Application Notes and Protocols: Synthesis and Mechanistic Analysis of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-amino-4-oxopiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. This document provides a comprehensive guide to the synthesis of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride, a versatile intermediate for drug discovery and development. We delve into the underlying reaction mechanism, focusing on the Neber rearrangement, and provide detailed, field-proven protocols for its successful execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic intermediate.

Introduction and Scientific Context

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural products.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing molecules that interact with complex biological targets. The 3-amino-4-oxopiperidine core, in particular, offers a rich chemical handle for diversification, combining a nucleophilic amine and an electrophilic ketone in a constrained cyclic system.

The target molecule, this compound, incorporates a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. This group provides stability during synthesis and can be selectively removed under standard hydrogenolysis conditions, facilitating further derivatization. The synthesis of this α-amino ketone is not trivial and often requires a multi-step approach. Among the available synthetic strategies, the Neber rearrangement of a corresponding ketoxime sulfonate offers a reliable and well-documented pathway to introduce the α-amino group.[2] This application note will focus exclusively on this mechanistically elegant and practical transformation.

The Neber Rearrangement: A Mechanistic Deep Dive

The conversion of a ketone to an α-amino ketone via the Neber rearrangement is a powerful transformation in organic synthesis.[3][4] The reaction proceeds through a fascinating series of steps involving the formation and subsequent hydrolysis of a highly strained azirine intermediate.

The overall transformation can be broken down into four key stages:

  • Oximation: The parent ketone, N-Cbz-4-piperidone, is reacted with hydroxylamine to form the corresponding ketoxime. This reaction replaces the carbonyl C=O bond with a C=N-OH bond.

  • Activation: The hydroxyl group of the oxime is a poor leaving group. It must be activated by converting it into a sulfonate ester, typically a tosylate (OTs), by reacting it with p-toluenesulfonyl chloride (TsCl). This transforms the hydroxyl into an excellent leaving group.[2]

  • Rearrangement: In the presence of a strong base (e.g., an alkoxide), a proton is abstracted from the carbon alpha to the oxime, generating a carbanion. This carbanion then displaces the tosylate leaving group in an intramolecular nucleophilic substitution, forming a strained 2H-azirine intermediate.[5][6]

  • Hydrolysis: The reaction is quenched with water or acid. The azirine intermediate is readily hydrolyzed to afford the final α-amino ketone product, which is isolated as its hydrochloride salt for enhanced stability and handling.[6]

A potential side reaction is the Beckmann rearrangement, where the group anti-periplanar to the leaving group migrates to the nitrogen, forming a lactam.[7] Careful control of reaction conditions, particularly the choice of a non-nucleophilic base for the rearrangement step, favors the desired Neber pathway.

Neber_Mechanism cluster_start Starting Material Synthesis cluster_reaction Neber Rearrangement Sequence cluster_end Final Product Piperidone N-Cbz-4-Piperidone Oxime Ketoxime Intermediate Piperidone->Oxime 1. NH2OH•HCl,      Base Tosyl_Oxime O-Tosyl Ketoxime Oxime->Tosyl_Oxime 2. TsCl, Pyridine Carbanion Carbanion Tosyl_Oxime->Carbanion 3. Base (e.g., NaOEt) Azirine 2H-Azirine Intermediate Carbanion->Azirine Intramolecular Displacement Product Benzyl 3-amino-4-oxopiperidine- 1-carboxylate • HCl Azirine->Product 4. H2O / H+ Workup

Caption: Reaction mechanism for the Neber rearrangement pathway.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of the title compound, starting from the commercially available 4-piperidone monohydrate hydrochloride.

Part A: Synthesis of Starting Material: Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-Piperidone)

Rationale: The first step is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent side reactions involving the secondary amine in subsequent steps. Using a biphasic system with a base like potassium carbonate is an efficient method for this N-protection.[1][8]

  • Materials:

    • 4-Piperidone monohydrate hydrochloride

    • Benzyl chloroformate (Cbz-Cl)

    • Potassium carbonate (K₂CO₃)

    • Tetrahydrofuran (THF)

    • Water (deionized)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of THF and water.

    • Add potassium carbonate (2.5 eq) to the solution and stir vigorously.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, typically as a white solid or pale oil.[9] Purification by column chromatography is usually not required if high-purity starting materials are used.

Part B: Oximation and Tosylation

Rationale: This two-step, one-pot procedure first forms the oxime, which is then immediately activated as the tosylate without intermediate purification. Pyridine serves as both the solvent and the acid scavenger for the HCl generated during the tosylation reaction.[10]

  • Materials:

    • N-Cbz-4-Piperidone (from Part A)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Ice water

  • Protocol:

    • Dissolve N-Cbz-4-piperidone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Heat the mixture to 50 °C and stir for 1 hour to form the oxime.

    • Cool the reaction mixture to -15 °C using an ice-salt bath.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 0 °C.[11]

    • Stir the reaction at -15 to 0 °C for 4-6 hours. Monitor by TLC until the oxime is consumed.

    • Carefully pour the reaction mixture into a beaker of vigorously stirred ice water.

    • The O-tosyl ketoxime product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. This crude tosylate is typically used directly in the next step.

Part C: Neber Rearrangement and Product Isolation

Rationale: The core rearrangement is induced by a strong, non-nucleophilic base. Sodium ethoxide in ethanol is a classic and effective choice. The base deprotonates the α-carbon, initiating the rearrangement. The final product is precipitated and stabilized as its hydrochloride salt by adding acidic ethanol.

  • Materials:

    • Crude O-tosyl ketoxime (from Part B)

    • Sodium metal

    • Ethanol (absolute, 200 proof)

    • Diethyl ether

    • Ethanolic HCl (prepared by bubbling HCl gas through cold ethanol or by careful addition of acetyl chloride to cold ethanol)

  • Protocol:

    • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in absolute ethanol under a nitrogen atmosphere. Caution: This is a highly exothermic reaction that generates flammable hydrogen gas.

    • Cool the sodium ethoxide solution to 0 °C.

    • In a separate flask, dissolve the crude O-tosyl ketoxime (1.0 eq) in a minimal amount of cold absolute ethanol.

    • Slowly add the ketoxime solution to the cold sodium ethoxide solution.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours.

    • After completion, cool the mixture back to 0 °C and filter off the precipitated sodium p-toluenesulfonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and cool to 0 °C.

    • Slowly add ethanolic HCl dropwise until the solution is acidic (test with pH paper). The hydrochloride salt of the product will precipitate.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Experimental Workflow and Data Summary

The entire process can be visualized as a linear synthetic sequence, with defined checkpoints for monitoring and isolation.

Caption: Overall experimental workflow from starting material to final product.

StepProductTypical YieldPurity (Typical)Key Analytical Data
Part A Benzyl 4-oxopiperidine-1-carboxylate85-95%>95%¹H NMR, ¹³C NMR, MS
Part B O-Tosyl Ketoxime Intermediate90-98% (crude)Used directly¹H NMR (confirms tosyl group)
Part C Benzyl 3-amino-4-oxopiperidine-1-carboxylate HCl60-75% (from tosylate)>97%¹H NMR, ¹³C NMR, MS, IR, M.P.

Table 1: Summary of expected yields and analytical requirements for the synthetic sequence.

Troubleshooting and Key Considerations

  • Low Yield in Rearrangement (Part C): This can be due to the competing Beckmann rearrangement. Ensure the O-tosyl ketoxime is added to the base solution and not the other way around. Maintaining low temperatures during addition is critical. Also, ensure the use of anhydrous ethanol, as water can interfere with the base and the intermediates.

  • Incomplete Oximation (Part B): If the oximation step is sluggish, the reaction time can be extended, or a slight excess of hydroxylamine hydrochloride can be used. Ensure the N-Cbz-4-piperidone starting material is of high purity.

  • Product Isolation Issues (Part C): The final hydrochloride salt can sometimes be hygroscopic. Ensure it is dried thoroughly under high vacuum. If it oils out during precipitation, try adding the ethanolic HCl solution more slowly at a lower temperature or use a different solvent system like ether/heptane for precipitation.

  • Safety: The preparation of sodium ethoxide from sodium metal is hazardous. It should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE). Benzyl chloroformate and p-toluenesulfonyl chloride are lachrymators and corrosive.

By following these detailed protocols and understanding the underlying mechanistic principles, researchers can reliably synthesize this compound, a valuable intermediate for advancing drug discovery programs.

References

Application Note: A Robust and Scalable Synthesis of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Specifically, 3-amino-4-oxopiperidine derivatives are versatile intermediates, enabling the synthesis of complex molecules with diverse therapeutic applications, including inhibitors for enzymes and modulators for receptors. The title compound, Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride, serves as a crucial chiral building block where the orthogonal protecting groups—benzyl carbamate (Cbz) and the hydrochloride salt—allow for selective downstream functionalization.

This document provides a comprehensive guide to a scalable synthetic route for this key intermediate. Moving beyond a simple recitation of steps, this note elucidates the chemical reasoning behind the chosen strategy, addresses critical parameters for process scale-up, and outlines a robust analytical framework to ensure the final product's quality and integrity, tailored for researchers in process chemistry and drug development.

Synthetic Strategy and Retrosynthetic Analysis

The primary challenge in synthesizing the target compound lies in the efficient and regioselective introduction of an amino group at the C3 position, adjacent to the ketone. A direct amination is often difficult and can lead to side products. Our strategy hinges on a reliable two-step sequence starting from the readily available N-Cbz-4-piperidone. This approach involves an initial α-nitrosation to form a stable 3-oximino intermediate, followed by a controlled reduction to yield the desired 3-amino group.

The choice of the Cbz protecting group is deliberate; it is stable under the conditions required for the amination sequence but can be cleanly removed via hydrogenolysis, providing an orthogonal handle for further synthesis.[1][2] The final conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and handling properties, which are critical for storage and use in subsequent GMP (Good Manufacturing Practice) campaigns.

G Target Benzyl 3-amino-4-oxopiperidine-1-carboxylate HCl FreeBase Benzyl 3-amino-4-oxopiperidine-1-carboxylate Target->FreeBase HCl Salt Formation Oxime Benzyl 3-(hydroxyimino)-4-oxopiperidine-1-carboxylate FreeBase->Oxime Oxime Reduction Start Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone) Oxime->Start α-Nitrosation G cluster_0 In-Process Controls (IPC) cluster_1 Final Product Release Testing TLC TLC/UPLC (Reaction Completion) Final Final Product Lot TLC->Final NMR ¹H and ¹³C NMR (Structural Confirmation) MS Mass Spectrometry (Molecular Weight Verification) HPLC HPLC (Purity Assay, >98%) KF Karl Fischer (Water Content) ROI Residue on Ignition (Inorganic Impurities) Crude Crude Reaction Mixture Crude->TLC Final->NMR Final->MS Final->HPLC Final->KF Final->ROI

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride, presents unique challenges during its preparation. Its structure, a β-amino ketone, is inherently reactive and susceptible to side reactions that can complicate purification and reduce yields. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered issues during its synthesis.

This guide is structured to address specific problems in a question-and-answer format. We will explore the causality behind the formation of common impurities and provide field-proven methods to mitigate them.

Section 1: Overview of a Common Synthetic Pathway

A prevalent method for synthesizing the target compound begins with the commercially available N-Cbz-4-piperidone. The strategy involves the introduction of a nitrogen atom at the C3 position, typically via an oximation followed by a rearrangement and reduction sequence.

Below is a generalized workflow illustrating this common synthetic approach.

Synthesis_Workflow Start N-Cbz-4-piperidone Oxime N-Cbz-4-oximinopiperidine Start->Oxime Hydroxylamine HCl, Base ActivatedOxime Activated Oxime (e.g., Tosylate or Mesylate) Oxime->ActivatedOxime TsCl or MsCl, Pyridine Product Benzyl 3-amino-4-oxopiperidine-1-carboxylate HCl ActivatedOxime->Product 1. Base (e.g., NaOEt) (Neber Rearrangement) 2. Acidic Workup/Hydrolysis

Technical Support Center: Purification of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS 1196145-01-3). This molecule is a key building block in modern pharmaceutical synthesis, and its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide moves beyond simple protocols to address the common, and often frustrating, challenges encountered during the isolation and purification of this piperidine derivative from complex reaction mixtures. The following question-and-answer-based troubleshooting guide is designed for researchers, chemists, and process development professionals to diagnose and solve purification issues effectively.

Section 1: Understanding the Compound and Common Contaminants

Before troubleshooting purification, a foundational understanding of the target molecule's properties and likely impurities is essential. This knowledge informs every decision, from solvent choice to the appropriate purification technique.

Q1: What are the key physicochemical properties of this compound that I need to consider?

This compound is a moderately polar, crystalline solid. As a hydrochloride salt of a secondary amine, its properties are distinct from its free-base form:

  • Salt Nature: It is an ionic salt, making it generally soluble in polar protic solvents (like alcohols) and less soluble in non-polar organic solvents (like hexanes or ether). Its solubility in moderately polar aprotic solvents (like ethyl acetate or acetonitrile) can vary.

  • Acidity: The presence of the hydrochloride salt makes aqueous solutions acidic.

  • Hygroscopicity: Like many amine hydrochlorides, it can be hygroscopic, meaning it can absorb moisture from the air.[1] This necessitates careful drying and storage.

  • Thermal Stability: While generally stable, the β-aminoketone motif can be susceptible to degradation under harsh thermal conditions or prolonged exposure to strong acids or bases. It has a reported melting point of around 185 °C, with decomposition.

Q2: What are the most common impurities I should anticipate from a typical synthesis?

An effective purification strategy begins with identifying the likely impurities.[2] These often originate from the starting materials, side reactions, or the workup process itself.

Impurity Class Specific Examples Typical Source Impact on Purification
Unreacted Starting Materials N-benzyl protected glycine or alanine esters; 4-halobutyrate derivatives.Incomplete reaction during the cyclization step.[3]May have similar polarity to the product, complicating crystallization.
Reaction Byproducts Products of over-alkylation, elimination, or dimerization.Side reactions occurring under the reaction conditions (e.g., strong base).Can co-crystallize with the product if structurally similar.
Reagent-Related Impurities Residual base (e.g., sodium methoxide); inorganic salts.From the reaction and subsequent acid-base workup.Can often be removed with an aqueous wash.
Oxidation Products Unidentified colored compounds.Air oxidation of the amine or other sensitive functional groups, often leading to a yellow or brown tint.[2]Requires decolorization steps, such as treatment with activated charcoal.
Residual Solvents Ethyl acetate, Toluene, Methanol, THF.From the reaction or extraction steps.[3]Must be removed to meet regulatory (ICH) limits for final compounds.
Water Moisture from aqueous workups or hygroscopic absorption.[2]Can inhibit crystallization or cause the product to "oil out".Requires rigorous drying procedures.

Section 2: The Core Purification Strategy: Troubleshooting Recrystallization

Recrystallization is the most powerful and commonly used technique for purifying this solid compound. Success hinges on selecting the right solvent system and controlling the crystallization conditions.

G cluster_workflow Purification Workflow A Crude Reaction Mixture B Aqueous Workup / Acid-Base Extraction A->B Quench & Wash C Crude Solid Hydrochloride B->C Evaporation / Precipitation D Solvent System Screening C->D Small-Scale Tests E Recrystallization (Dissolution, Cooling, Precipitation) D->E Optimized System F Isolation via Filtration E->F G Drying under Vacuum F->G H Pure Crystalline Product G->H G start Problem: 'Oiling Out' Occurs cause1 Cause: Cooling Too Rapidly start->cause1 cause2 Cause: Solution Too Concentrated start->cause2 cause3 Cause: Solvent Polarity Mismatch start->cause3 sol1 Solution: Re-heat to dissolve oil. Allow to cool much slower (e.g., in a dewar). cause1->sol1 sol2 Solution: Re-heat to dissolve oil. Add more hot solvent (10-20% volume increase). cause2->sol2 sol3 Solution: Re-heat to dissolve oil. Add a small amount of a better co-solvent to the mix. cause3->sol3

References

Technical Support Center: Overcoming Low Yield in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for piperidine synthesis. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] However, its synthesis can be fraught with challenges, often leading to frustratingly low yields. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and optimize your synthetic routes. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to enhance your success.

Troubleshooting Guide: Tackling Low Yields Head-On

This section addresses specific issues you might be encountering during your experiments in a question-and-answer format.

Reductive Amination

Question 1: My reductive amination reaction to form a piperidine is giving a low yield. What are the likely culprits and how can I fix this?

Low yields in reductive amination for piperidine synthesis often stem from issues with the formation of the crucial iminium ion intermediate, the choice and handling of the reducing agent, or competing side reactions.[3][4]

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound to form an iminium ion is a pH-dependent equilibrium.[3]

    • Solution: The optimal pH for iminium ion formation is typically mildly acidic, in the range of 4-6.[3] You can achieve this by adding a reagent like acetic acid.[3][5] It's crucial to avoid strongly acidic conditions, which can protonate the starting amine, rendering it non-nucleophilic.

  • Improper Choice or Decomposition of Reducing Agent: The choice of reducing agent is critical for success.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its mild nature and selectivity for the iminium ion over the starting carbonyl compound.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde or ketone, leading to unwanted byproducts.[3] Borohydride-based reducing agents are sensitive to moisture, so ensure you are using anhydrous solvents and oven-dried glassware.[3]

  • Competing Side Reactions: The primary side reaction is often the reduction of the starting carbonyl compound.

    • Solution: Using a more selective reducing agent like STAB can mitigate this.[3] Alternatively, a two-step process where the imine is pre-formed before the addition of the reducing agent can be beneficial.[3]

Experimental Protocol: General Procedure for Reductive Amination using STAB

  • To a solution of the carbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.

  • Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hydrogenation of Pyridine Derivatives

Question 2: My pyridine hydrogenation is incomplete, resulting in a mixture of products and a low yield of the desired piperidine. How can I improve this?

The catalytic hydrogenation of pyridines is a common industrial and laboratory method for piperidine synthesis.[6][7] However, achieving complete and selective reduction can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning.[8][9]

Potential Causes & Solutions:

  • Catalyst Deactivation or Poisoning: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can be poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or halogen compounds).[7][10] The nitrogen atom of the pyridine or the product piperidine can also act as a catalyst poison.[8]

    • Solution: Ensure the purity of your starting materials and solvents. Using a fresh batch of catalyst or a higher catalyst loading can also be beneficial.[10] Some catalysts are less prone to poisoning; for instance, rhodium-based catalysts have shown high selectivity for pyridine ring hydrogenation without significant C-N bond cleavage.[7][11]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen pressure or inefficient mixing can lead to incomplete reduction.[7]

    • Solution: Incrementally increase the hydrogen pressure and ensure efficient stirring to improve gas-liquid mixing.[7][12]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and selectivity.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.[7] However, be aware that higher temperatures can sometimes lead to over-reduction and ring-opening.[7]

  • Over-reduction: This refers to the hydrogenolysis of the C-N bond in the piperidine ring after its formation, leading to ring-opened byproducts like pentylamines.[7]

    • Solution: Careful selection of the catalyst is key. Rhodium-based catalysts are often reported to be highly selective.[7] Optimizing the reaction conditions, such as temperature and pressure, can also minimize over-reduction.

Table 1: Comparison of Common Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) H₂ (1-50 bar), 25-100 °C, various solventsReadily available, cost-effectiveProne to poisoning, can lead to over-reduction
Platinum(IV) Oxide (PtO₂) H₂ (1-5 bar), 25 °C, acidic solvents (e.g., acetic acid)[13]Highly active, effective under mild conditionsCan be expensive, requires acidic medium
Rhodium on Carbon (Rh/C) H₂ (1-10 bar), 25-80 °C, various solventsHigh selectivity, less prone to over-reduction[7]More expensive than Pd or Ni
Raney Nickel (Raney Ni) H₂ (50-100 bar), 100-200 °C, various solventsCost-effective, widely used industriallyRequires high pressure and temperature, pyrophoric
Cyclization Reactions

Question 3: I'm attempting an intramolecular cyclization to form a piperidine ring, but the yield is poor, and I'm observing side products. What factors should I investigate?

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring.[14] However, low yields can result from unfavorable reaction kinetics, competing side reactions, or stereochemical issues.

Potential Causes & Solutions:

  • Unfavorable Ring Closure: The rate of a cyclization reaction is dependent on the length of the tether connecting the reacting functional groups and any steric hindrance.

    • Solution: Ensure your substrate is designed to favor the desired 6-endo or 6-exo cyclization. The use of a template or a catalyst can sometimes help to pre-organize the substrate in a reactive conformation.

  • Competing Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

    • Solution: Running the reaction under high dilution conditions can favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Formation of Undesired Ring Sizes: Depending on the substrate, cyclization could potentially lead to the formation of other ring sizes (e.g., pyrrolidines).

    • Solution: The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization. For example, in palladium-catalyzed amination of alkenes, the choice of ligand can direct the reaction towards either a 5-exo or 6-endo cyclization.[15]

  • Side Reactions of Starting Materials: The starting materials themselves may undergo side reactions under the reaction conditions. For instance, in an SN2 reaction involving 5-bromovaleric acid, the starting material can self-cyclize to form a lactone.[3]

    • Solution: Carefully control the reaction temperature and consider the slow addition of the electrophile to a mixture containing an excess of the nucleophile.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls in piperidine synthesis that lead to low yields?

A: Across various synthetic routes, common pitfalls include:

  • Impurity of Starting Materials: Impurities can poison catalysts or participate in side reactions.[10]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or pressure can drastically reduce yields.[3][7]

  • Moisture and Air Sensitivity: Many reagents used in piperidine synthesis are sensitive to moisture and air.[3]

  • Ignoring Stereochemistry: For substituted piperidines, failing to control stereochemistry can lead to a mixture of diastereomers that are difficult to separate, thus reducing the yield of the desired isomer.[16]

Q2: How do I choose the optimal solvent for my piperidine synthesis?

A: The choice of solvent can significantly impact reaction rates and selectivity.[17][18]

  • For Reductive Amination: Anhydrous, non-protic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred to avoid reaction with the reducing agent and to facilitate the removal of water.[3]

  • For Pyridine Hydrogenation: The choice of solvent can influence catalyst activity and selectivity. Alcohols like ethanol or methanol are common, and in some cases, acidic solvents like acetic acid are used with catalysts like PtO₂.[5][13]

  • For Cyclization Reactions: The solvent should be chosen to ensure the solubility of the starting material and any reagents, and it should be inert to the reaction conditions. For reactions proceeding through ionic intermediates, a more polar solvent may be beneficial.

Q3: What are the best practices for purifying piperidines to minimize yield loss?

A: Purification is a critical step where significant product loss can occur.[19][20]

  • Extraction: A simple acid-base extraction can be a very effective initial purification step. The basic piperidine can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified, and the purified piperidine re-extracted into an organic solvent.[21]

  • Distillation: For liquid piperidines, distillation is a common purification method. However, be aware that piperidine forms an azeotrope with its precursor, pyridine, which cannot be separated by simple distillation.[13][19]

  • Crystallization: For solid piperidine derivatives, recrystallization is a powerful technique for achieving high purity.[20]

  • Salt Formation: Piperidine can be selectively precipitated from a mixture with pyridine by bubbling carbon dioxide through the solution to form solid piperidine carbonate.[19][22]

Q4: How important are protecting groups in piperidine synthesis?

A: Protecting groups are crucial for controlling the reactivity of the piperidine nitrogen, especially in multi-step syntheses.[1] The Boc (tert-butoxycarbonyl) group is commonly used to protect the piperidine nitrogen.[1] It allows for regioselective reactions to occur at other positions on the ring without interference from the ring nitrogen. The Boc group can be efficiently removed under acidic conditions.[1] In solid-phase peptide synthesis, piperidine is ironically used to remove the Fmoc protecting group from amino acids.[23]

Visualization of Troubleshooting Workflows

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination check_pH Is pH optimal (4-6)? start->check_pH adjust_pH Adjust pH with acetic acid check_pH->adjust_pH No check_reductant Is the reducing agent appropriate? check_pH->check_reductant Yes adjust_pH->check_reductant change_reductant Switch to STAB. Ensure anhydrous conditions. check_reductant->change_reductant No check_side_reactions Are there side reactions (e.g., carbonyl reduction)? check_reductant->check_side_reactions Yes change_reductant->check_side_reactions two_step Consider a two-step protocol (pre-form imine) check_side_reactions->two_step Yes success Improved Yield check_side_reactions->success No two_step->success

Troubleshooting_Pyridine_Hydrogenation start Low Yield in Pyridine Hydrogenation check_catalyst Is the catalyst active and pure? start->check_catalyst change_catalyst Use fresh catalyst. Consider Rh-based catalyst. check_catalyst->change_catalyst No check_conditions Are H2 pressure and temperature optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions adjust_conditions Increase H2 pressure and/or temperature incrementally. check_conditions->adjust_conditions No check_over_reduction Is over-reduction occurring? check_conditions->check_over_reduction Yes adjust_conditions->check_over_reduction optimize_conditions Lower temperature. Use a more selective catalyst. check_over_reduction->optimize_conditions Yes success Improved Yield check_over_reduction->success No optimize_conditions->success

References

Technical Support Center: Navigating Stability Challenges with 3-Aminopiperidone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminopiperidone derivatives. This guide is designed to provide expert insights and practical solutions to the common stability issues encountered during the synthesis, purification, analysis, and storage of these valuable chemical entities. As a δ-lactam bearing a vicinal amino group, the 3-aminopiperidone scaffold possesses inherent reactivity that requires careful consideration to ensure experimental success and data integrity.

This resource is structured into two main sections: a Troubleshooting Guide for immediate problem-solving during your experiments and a comprehensive FAQ Section for proactive stability management.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you may encounter in the lab, providing explanations for the underlying chemistry and actionable protocols to mitigate them.

Question 1: I am observing a significant loss of my 3-aminopiperidone derivative during aqueous work-up or purification. What is happening and how can I prevent it?

Answer:

The most probable cause for the loss of your compound during aqueous procedures is the hydrolysis of the δ-lactam ring. The 6-membered piperidone ring, while less strained than a β-lactam, is still susceptible to cleavage by water, a process that can be significantly accelerated by acidic or basic conditions.[1][2] The primary degradation product is the corresponding linear amino acid, 5-amino-2-(substituted)-aminopentanoic acid, which has vastly different physical properties (e.g., solubility, polarity) and will likely be lost during extraction.

Causality Explained: The Role of pH and Neighboring Group Participation (NGP)

The stability of the lactam's amide bond is highly pH-dependent.[3]

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the electrophilic carbonyl carbon of the lactam, leading to a tetrahedral intermediate that collapses to the ring-opened carboxylate.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

  • Neighboring Group Participation (NGP): The presence of the amino group at the C3 position is critical. It is hypothesized that this amino group can act as an internal nucleophile or catalyst, accelerating the rate of hydrolysis compared to an unsubstituted piperidone. This phenomenon, known as anchimeric assistance, can occur through intramolecular catalysis, where the amino group facilitates the attack of water.[4][5][6]

  • Maintain Neutral pH: During all aqueous steps, rigorously maintain the pH of your solution as close to neutral (pH 6.5-7.5) as possible. Use buffered solutions (e.g., phosphate-buffered saline, PBS) instead of plain water where appropriate.

  • Minimize Contact Time: Reduce the duration of exposure to aqueous media. Perform extractions quickly and efficiently.

  • Use Cold Solutions: Conduct all aqueous washes and extractions at low temperatures (0-5 °C) to significantly slow the rate of hydrolysis.

  • Solvent Choice for Extraction: Use a high-quality, dry organic solvent for extraction (e.g., dichloromethane, ethyl acetate). Ensure the solvent is free of acidic or basic impurities.

  • Anhydrous Chromatography: For purification, prioritize chromatographic techniques that do not use water. If reverse-phase HPLC is necessary, use short run times and buffered mobile phases. Consider normal-phase silica gel chromatography with anhydrous solvents as a primary option.

Question 2: An unexpected peak is consistently appearing in my HPLC analysis of a stored sample. Could this be a degradant?

Answer:

Yes, the appearance of a new, growing peak over time is a classic sign of degradation. For 3-aminopiperidone derivatives, there are two primary degradation pathways to consider: hydrolysis and oxidation.

  • Hydrolysis Product: As discussed in Question 1, lactam hydrolysis will yield a more polar, ring-opened amino acid. In a typical reverse-phase HPLC method, this degradant would appear as an earlier-eluting peak than the parent compound.

  • Oxidation Product: The piperidine ring contains a secondary amine (the lactam nitrogen) and a primary/secondary/tertiary amine at the C3 position, both of which can be susceptible to oxidation, especially if exposed to air over long periods. The most common oxidation product would be the corresponding N-oxide.[7] Oxidation can be accelerated by the presence of trace metal ions.

To confirm the identity of the unknown peak, a forced degradation study is the recommended approach. This involves intentionally stressing your compound under various conditions to generate potential degradants and comparing them to the unknown peak in your sample.[8][9]

Degradation_Identification_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis A Acidic (e.g., 0.1M HCl) HPLC HPLC-MS Analysis A->HPLC B Basic (e.g., 0.1M NaOH) B->HPLC O Oxidative (e.g., 3% H2O2) O->HPLC T Thermal (e.g., 60°C) T->HPLC P Photolytic (UV/Vis Light) P->HPLC Compare Compare Retention Time & Mass Spectra HPLC->Compare Conclusion Identify Degradant: - Match with Acid/Base Stress -> Hydrolysis - Match with Oxidative Stress -> Oxidation Compare->Conclusion Sample Pristine Sample (with unknown peak) Sample->Compare

Caption: Workflow for identifying unknown peaks via forced degradation.

  • Prepare Stock Solution: Create a 1 mg/mL solution of your 3-aminopiperidone derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: [10][11]

    • Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Incubate at room temperature for 24 hours.

    • Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with HCl before analysis.

    • Oxidation: Mix stock solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal: Store a solid sample and a solution sample at 60°C for 48 hours.

    • Photolytic: Expose a solid sample and a solution sample to a photostability chamber (ICH Q1B conditions).

  • Analyze Samples: Use a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to analyze all stressed samples alongside your original stored sample.

  • Compare Data: Compare the retention times and mass-to-charge ratios (m/z) of the peaks generated under stress conditions with your unknown peak. A match will confirm its identity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-aminopiperidone derivatives?

To maximize shelf life, these compounds should be stored under conditions that minimize exposure to the primary degradation triggers: water, oxygen, heat, and light.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of all chemical degradation reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the amine functionalities.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the lactam ring.
Light Amber Vial or Stored in DarknessPrevents potential photodegradation.

Note: For long-term storage (-20°C or -80°C), ensure the compound is in a solid, anhydrous state to prevent issues from freezing aqueous solutions.[12]

Q2: What are the primary degradation pathways I should be aware of?

The two most critical pathways are hydrolysis and oxidation. Protecting groups on the 3-amino moiety (e.g., Boc, Cbz) can also be susceptible to cleavage under acidic or basic conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) cluster_oxidation Oxidation (O₂, Peroxides) cluster_deprotection Deprotection (If N-Protected) Parent 3-Aminopiperidone Derivative Hydrolysis_Product Ring-Opened Amino Acid Parent->Hydrolysis_Product Lactam Cleavage Oxidation_Product N-Oxide or Ring-Opened Products Parent->Oxidation_Product Amine Oxidation Deprotection_Product Free Amine Parent->Deprotection_Product Protecting Group Cleavage

Caption: Key degradation pathways for 3-aminopiperidone derivatives.

Q3: How can I develop a stability-indicating HPLC method for my compound?

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.

  • Column Selection: A C18 reversed-phase column is a versatile starting point.

  • Mobile Phase: Use a gradient elution with:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (for acidic conditions) or a 10 mM ammonium acetate/formate buffer (for near-neutral conditions).

    • Solvent B: Acetonitrile or methanol.

  • Detection:

    • The piperidone scaffold lacks a strong chromophore, so UV detection at low wavelengths (e.g., 205-220 nm) is often required.

    • For improved sensitivity and specificity, consider derivatization of the amino group if possible.[4][12][13]

    • Mass Spectrometry (MS) is highly recommended for positive peak identification.

    • Charged Aerosol Detection (CAD) is another option for non-chromophoric compounds.[14]

  • Validation: Perform a forced degradation study as described above. Inject the stressed samples to demonstrate that all generated degradant peaks are well-resolved from the main peak of your active compound. The peak purity of the parent compound should be assessed using a PDA detector or MS to ensure no co-elution.

References

Technical Support Center: Optimization of N-Protection for 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-protection of 3-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the selective protection of the amine functionalities of 3-aminopiperidine. Here, we address common challenges and provide practical, field-proven solutions to help you achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the selective N-protection of 3-aminopiperidine challenging?

The primary challenge in the N-protection of 3-aminopiperidine lies in its structure: it possesses both a primary (exocyclic) and a secondary (endocyclic) amine. These two nucleophilic centers can compete for the protecting group, potentially leading to a mixture of mono-protected (N1 vs. 3-amino) and di-protected products. Achieving high selectivity for one amine over the other is crucial for subsequent synthetic steps. The relative nucleophilicity of the two amines can be influenced by steric hindrance and electronic effects, which in turn are affected by reaction conditions.

Q2: Which protecting group should I choose for my synthesis?

The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction and deprotection steps. The most common N-protecting groups for 3-aminopiperidine are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

  • Boc (tert-Butoxycarbonyl): This is often the protecting group of choice due to its stability to a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or HCl.[1][2] It is generally well-suited for protecting the secondary amine of the piperidine ring.

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[3][4] This orthogonality to the Boc group makes it a valuable option when multiple protecting groups are needed in a synthetic sequence.[1][2]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is typically removed with a mild base like piperidine.[5] This makes it orthogonal to both Boc and Cbz protecting groups, which is highly advantageous in complex multi-step syntheses, such as solid-phase peptide synthesis.[5][6]

Q3: How can I monitor the progress of my protection reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. The starting material (3-aminopiperidine) and the protected product(s) will have different retention factors (Rf values). Staining the TLC plate with ninhydrin is particularly effective as it will visualize the primary amine of the starting material and the secondary amine if it remains unprotected. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. For more quantitative analysis, techniques like HPLC, GC-MS, or NMR spectroscopy can be employed.

Troubleshooting Guide

Issue 1: Incomplete or No Reaction

Symptoms:

  • TLC analysis shows a significant amount of unreacted 3-aminopiperidine.

  • Low or no yield of the desired protected product after work-up.

Potential Causes and Solutions:

Root Cause Recommended Action
Low Nucleophilicity of the Amine While generally reactive, the nucleophilicity of the amines can be affected by the solvent and pH. Ensure the amine is in its free base form. If starting from a salt (e.g., hydrochloride), a stoichiometric amount of base is required to neutralize the acid.[7]
Poor Solubility of Starting Materials 3-aminopiperidine dihydrochloride can have poor solubility in some organic solvents. Consider using a solvent system that can dissolve both the amine and the protecting group reagent, such as a mixture of water and an organic solvent (e.g., dioxane, THF).[7]
Inappropriate Base The choice and amount of base are critical. For Boc protection, a mild base like sodium bicarbonate or triethylamine is often sufficient.[1] For Cbz protection, a stronger base like sodium hydroxide may be used.[3] The absence of a base can lead to the accumulation of acidic byproducts that protonate the starting amine, rendering it unreactive.[7]
Hydrolysis of the Protecting Group Reagent Reagents like di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl) can hydrolyze in the presence of water, especially under basic conditions.[7] Use anhydrous solvents if possible, or a sufficient excess of the protecting group reagent in aqueous conditions.
Poor Quality Reagents Ensure that the protecting group reagent is fresh and has not degraded. For example, benzyl chloroformate can decompose over time.[3][8]
Issue 2: Formation of Multiple Products (Low Selectivity)

Symptoms:

  • TLC shows multiple new spots close to each other.

  • NMR and MS analysis of the crude product indicates a mixture of mono-protected isomers and di-protected species.

Potential Causes and Solutions:

Root Cause Recommended Action
Lack of Regioselectivity The primary and secondary amines have different reactivities. Generally, the less sterically hindered primary amine is more reactive. To favor mono-protection at the primary amine, use a slight excess (1.0-1.2 equivalents) of the protecting group reagent and conduct the reaction at a lower temperature (e.g., 0 °C) to enhance selectivity.
Di-protection The use of a large excess of the protecting group reagent and/or a strong base can lead to the protection of both amine groups.[9] To avoid this, carefully control the stoichiometry of the protecting group reagent. A method for selective mono-Boc protection of diamines involves the sequential addition of one equivalent of HCl followed by one equivalent of (Boc)₂O.[10][11]
Prolonged Reaction Time/High Temperature Longer reaction times and higher temperatures can decrease selectivity and promote di-protection. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[12]
Issue 3: Difficult Purification

Symptoms:

  • The desired product is difficult to separate from starting material, byproducts, or the di-protected species by column chromatography.

  • The product is highly water-soluble, leading to poor extraction from the aqueous phase.

Potential Causes and Solutions:

Root Cause Recommended Action
Similar Polarity of Products The mono-protected isomers may have very similar polarities, making chromatographic separation challenging. Optimize your solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method if a suitable solvent is found.
High Water Solubility of the Product The free amine on the mono-protected product can make it water-soluble. During work-up, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its free base form, which is generally more soluble in organic solvents. Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol. Salting out the aqueous layer with NaCl can also improve extraction efficiency.
Residual Reagents or Byproducts Unreacted Boc₂O can be quenched with a nucleophilic scavenger like Si-trisamine.[13] Byproducts from the protecting group reagent (e.g., t-butanol from Boc₂O) can often be removed under reduced pressure.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of 3-Aminopiperidine

This protocol aims for the selective protection of the secondary amine of the piperidine ring.

Materials:

  • 3-Aminopiperidine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminopiperidine dihydrochloride (1 equivalent) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH (2 equivalents) in water, keeping the temperature below 10 °C.

  • Add a solution of Boc₂O (1.1 equivalents) in DCM.

  • Stir the biphasic mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC (e.g., DCM:MeOH 9:1 with 1% NH₄OH).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Data Summary Table for Boc Protection

ParameterCondition 1Condition 2
Base NaOHTriethylamine
Solvent DCM/WaterAcetonitrile
Temperature Room Temperature0 °C to RT
Typical Yield 80-90%75-85%
Key Observation Good for larger scaleHomogeneous reaction
Protocol 2: Selective N-Cbz Protection of 3-Aminopiperidine

This protocol is adapted for the protection of the primary amine.

Materials:

  • 3-Aminopiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-aminopiperidine (1 equivalent) in a mixture of dioxane and water.

  • Add NaHCO₃ (2.5 equivalents) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add Cbz-Cl (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., Hexane:EtOAc 1:1).

  • After completion, add water and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify by column chromatography on silica gel.

Visualizing Reaction Workflows

Workflow for Selective Mono-Protection

selective_mono_protection cluster_start Starting Material cluster_conditions Reaction Conditions cluster_reaction Protection Reaction cluster_outcome Potential Outcomes cluster_purification Purification start 3-Aminopiperidine conditions 1. Choose Protecting Group (Boc₂O, Cbz-Cl) 2. Select Solvent & Base 3. Control Stoichiometry (1.0-1.2 eq) 4. Low Temperature (0 °C) start->conditions 1. Add Reagents reaction Stir at controlled temperature conditions->reaction 2. Initiate monitoring Monitor by TLC/HPLC reaction->monitoring mono_primary Mono-protected (Primary Amine) reaction->mono_primary Selective Conditions mono_secondary Mono-protected (Secondary Amine) reaction->mono_secondary Alternative Conditions di_protected Di-protected reaction->di_protected Excess Reagent monitoring->reaction Continue if incomplete purification Work-up & Column Chromatography mono_primary->purification mono_secondary->purification di_protected->purification final_product Isolated Product purification->final_product

Caption: A logical workflow for the selective mono-protection of 3-aminopiperidine.

Troubleshooting Decision Tree

troubleshooting_workflow cluster_reaction_issues Reaction Issues cluster_solutions Corrective Actions cluster_purification_issues Purification Issues start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction low_selectivity Low Selectivity? start->low_selectivity difficult_separation Difficult Separation? start->difficult_separation incomplete_reaction->low_selectivity No check_reagents Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents Yes control_temp Lower Reaction Temperature low_selectivity->control_temp Yes low_selectivity->difficult_separation No optimize_base Optimize Base & Solvent check_reagents->optimize_base control_stoich Adjust Reagent Stoichiometry (1.1 eq) control_temp->control_stoich optimize_chromatography Optimize Chromatography Conditions difficult_separation->optimize_chromatography Yes consider_recrystallization Attempt Recrystallization optimize_chromatography->consider_recrystallization

Caption: A decision tree for troubleshooting common issues in 3-aminopiperidine protection.

References

Technical Support Center: Dieckmann Condensation for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Dieckmann condensation, a cornerstone reaction for the synthesis of cyclic β-keto esters and a powerful tool for constructing the piperidone scaffold. The piperidine ring is a privileged structure in numerous pharmaceutically active compounds, making its efficient synthesis a critical task for drug development professionals.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.

Foundational Principles: The Aza-Dieckmann Condensation Mechanism

Before troubleshooting, it is crucial to understand the reaction pathway. The Dieckmann condensation is an intramolecular version of the Claisen condensation.[2][3] In the context of piperidone synthesis, this is often an "aza-Dieckmann" reaction, involving an amino diester. The reaction proceeds via a base-catalyzed cyclization to form the six-membered piperidone ring.[4]

The key steps are:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[3][5]

  • Intramolecular Cyclization: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[6][7]

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Elimination: The intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.[7]

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyls, which is readily deprotonated by the alkoxide base. This final, essentially irreversible acid-base step is the thermodynamic driving force for the entire reaction.[8]

  • Acidic Work-up: A final protonation step during work-up neutralizes the enolate to yield the final piperidone product.[9]

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization cluster_product Step 4, 5 & 6: Product Formation Start Amino Diester Substrate Enolate Nucleophilic Enolate Start->Enolate Deprotonation Base Strong Base (e.g., NaH) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Nucleophilic Attack BetaKetoEster Cyclic β-Keto Ester (Piperidone Core) Tetrahedral->BetaKetoEster Elimination of Alkoxide FinalProduct Final Piperidone Product BetaKetoEster->FinalProduct Acidic Work-up Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Purity Check Purity of Reagents (Substrate, Solvent, Base) Start->Check_Purity Check_Base Review Base Choice & Stoichiometry (>=1 eq) Check_Purity->Check_Base Reagents OK Action_Dry Use Anhydrous Solvent & Inert Atmosphere Check_Purity->Action_Dry Impurities Suspected Check_Conditions Review Reaction Conditions (Concentration, Temp, Time) Action_Dilute Run at High Dilution (Slow Addition) Check_Conditions->Action_Dilute Dimerization Suspected Action_Monitor Monitor by TLC/LCMS Do not rely on time Check_Conditions->Action_Monitor Stalling Suspected Check_Base->Check_Conditions Base OK Action_Base Increase Base to 1.2-2 eq or Switch to KOtBu/NaH Check_Base->Action_Base Issue Found Success Improved Yield Action_Dry->Success Action_Dilute->Success Action_Base->Success Action_Monitor->Success

References

Technical Support Center: Preventing Oxidation of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and preserving piperidine-containing compounds. As a privileged scaffold in medicinal chemistry, the stability of the piperidine ring is paramount to ensuring the integrity, efficacy, and safety of your molecules.[1][2][3] This guide provides in-depth, field-proven insights into the causes of piperidine oxidation and offers robust, actionable strategies for its prevention.

Section 1: Frequently Asked Questions - Understanding Piperidine Oxidation

This section addresses the fundamental principles of piperidine degradation, providing the foundational knowledge needed to diagnose and prevent stability issues.

Q1: What is piperidine oxidation and why is it a critical issue?

A1: Piperidine oxidation is the chemical degradation of the piperidine ring, primarily involving the nitrogen atom and adjacent carbons, through reactions with oxidizing agents. Atmospheric oxygen is a common culprit in a process called autoxidation.[4][5][6] This is a critical issue in drug development because oxidation leads to the formation of impurities, which can decrease the potency of the active pharmaceutical ingredient (API), alter its pharmacological profile, and introduce potentially toxic degradants.[7]

Q2: What are the primary mechanisms and products of piperidine oxidation?

A2: The oxidation of piperidine can proceed through several pathways, often initiated by radicals, light, or trace metal catalysts.[4][7] The primary sites of attack are the nitrogen atom and the α-carbons (carbons adjacent to the nitrogen).

  • N-Oxidation: The lone pair of electrons on the tertiary amine nitrogen is susceptible to oxidation, leading to the formation of Piperidine-N-oxides .[4][8] This is a very common degradation pathway.[9] In some cases, N-oxides can be metabolically reduced back to the parent amine, acting as prodrugs, but this is unpredictable.[10][11]

  • C-H Abstraction: Hydrogen atoms on the carbons, particularly the α-carbons, can be abstracted. This typically leads to the formation of an imine (e.g., 2,3,4,5-tetrahydropyridine) as a major product.[12][13]

  • Ring Opening: More aggressive oxidation can result in the cleavage of the piperidine ring, leading to a complex mixture of smaller, linear byproducts.[12][14]

  • Hydroxylation: Oxidation can also introduce hydroxyl groups onto the carbon skeleton of the ring.[8]

Q3: What are the common signs that my piperidine compound has oxidized?

A3: The signs of oxidation can be both visual and analytical.

  • Visual Inspection: A common indicator is a change in color. Many pure piperidine compounds are white solids or colorless liquids. The appearance of a yellow or brown tint is a strong sign of degradation.[8] You may also observe precipitation if the oxidation products are insoluble in your solvent.

  • Analytical Detection: The most definitive method is chromatography. The appearance of new, unexpected peaks in HPLC or LC-MS analyses is a key indicator.[4] Gas chromatography (GC) can also be used to detect volatile impurities like piperidine itself in a sample.[15]

Section 2: Proactive Prevention & Stabilization Protocols

Preventing oxidation begins with rigorous control over the compound's environment and, when necessary, chemical modification.

Troubleshooting Guide: Foundational Stability

Issue: My compound is degrading even during routine storage and handling.

Root Cause Analysis: The stability of piperidine compounds is highly sensitive to environmental factors. Exposure to atmospheric oxygen, light, moisture, and heat can all initiate or accelerate oxidative degradation.[4][7][16]

Solutions:

  • Atmosphere Control: The most effective preventative measure is to minimize contact with oxygen. Store all sensitive piperidine compounds under an inert atmosphere, such as argon or nitrogen.[8][17]

  • Light Protection: Photodegradation can be a significant issue.[4] Always store compounds in amber glass vials or wrap containers in aluminum foil to protect them from light.[4][8]

  • Temperature Control: Heat accelerates chemical reactions, including oxidation.[4][7] Store compounds in a cool environment. For many derivatives, refrigeration (2-8 °C) is recommended.[16]

  • Moisture Control: Keep containers tightly sealed to prevent the ingress of moisture, which can participate in degradation pathways.[7][16] Store in a desiccator where appropriate.

ParameterRecommended ConditionCausality & Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents autoxidation by displacing atmospheric oxygen, a primary initiator of radical-based degradation.[8][17]
Light Amber Vials / Light-Blocking WrapProtects against photolytic degradation, where UV light provides the energy to initiate radical chain reactions.[4]
Temperature Cool to Cold (2-25 °C)Lowers the kinetic energy of molecules, reducing the rate of all degradation reactions, including oxidation.[7][16][18]
Container Tightly-Sealed GlassPrevents ingress of atmospheric oxygen and moisture. Glass is preferred over plastic to avoid leaching of potential catalysts.[7][8]
Experimental Protocol: Inert Atmosphere Storage

This protocol describes the standard procedure for storing a sensitive piperidine compound under an inert atmosphere using a Schlenk line.

  • Preparation: Place your pre-weighed compound in a clean, dry vial equipped with a rubber septum cap.

  • Manifold Setup: Ensure your Schlenk line is properly set up with one line connected to a vacuum pump and the other to a source of high-purity argon or nitrogen.

  • Purging: Insert a needle connected to the Schlenk line through the septum of your vial.

  • Evacuation: Gently open the vacuum line to evacuate the air from the vial. Be careful not to pull a strong vacuum that could sublime your sample. Hold for 1-2 minutes.

  • Backfilling: Close the vacuum line and carefully open the inert gas line to backfill the vial. You should see the septum relax.

  • Repeat: Repeat this evacuate-and-backfill cycle 3-5 times to ensure all atmospheric oxygen has been removed.

  • Finalizing: After the final backfill, remove the needle and seal the septum puncture point with parafilm. Store the vial under the recommended temperature and light conditions.

Visualization: Key Oxidation Pathways

Below is a diagram illustrating the primary routes of piperidine oxidation.

OxidationPathways cluster_initiators Initiators Piperidine Piperidine Compound N_Oxide Piperidine-N-Oxide Piperidine->N_Oxide N-Oxidation Imine Imine / Enamine Piperidine->Imine α-C-H Abstraction RingOpened Ring-Opened Products Piperidine->RingOpened C-C Cleavage Oxygen O₂ (Air) Oxygen->Piperidine Light Light (UV) Light->Piperidine Heat Heat Heat->Piperidine Metals Metal Ions Metals->Piperidine

Caption: Major oxidative degradation pathways for piperidine-containing compounds.

Section 3: Chemical Stabilization Strategies

When stringent environmental controls are insufficient, direct chemical modification can provide robust protection.

Troubleshooting Guide: Advanced Stabilization

Issue: My compound degrades during synthesis or formulation, even with careful handling.

Root Cause Analysis: Some piperidine derivatives are inherently more susceptible to oxidation due to their electronic properties. Furthermore, reaction or formulation conditions (e.g., presence of oxidizing reagents, peroxide impurities in solvents) can overwhelm passive protection methods.

Solutions:

  • Use of Antioxidants: For formulations or solutions, adding a small quantity of an antioxidant can sacrificially intercept radical species and prevent oxidation of the target molecule.[8] Phenolic antioxidants like BHA and BHT are common choices.[8]

  • Nitrogen Protection: During multi-step synthesis, the piperidine nitrogen is often a site of unwanted reactivity. Applying a protecting group masks the nucleophilic and basic nature of the nitrogen, preventing its oxidation and allowing for chemoselective reactions elsewhere in the molecule.[19] The tert-Butoxycarbonyl (Boc) group is a widely used, stable, and reliable choice.[19]

StrategyAgent / GroupMechanism of ActionKey Considerations
Antioxidant BHA / BHTFree-radical scavenger; terminates radical chain reactions.[8]Effective at low concentrations (0.01-0.1%). Must be compatible with the final application and not interfere with downstream processes.
N-Protection Boc GroupMasks the nitrogen lone pair, rendering it non-nucleophilic and resistant to oxidation.[19]Introduced early in synthesis. Stable to most nucleophilic and basic conditions. Removed with strong acid (e.g., TFA).[19][20]
N-Protection Cbz GroupSimilar to Boc, masks the nitrogen.Removed by catalytic hydrogenolysis, which may not be compatible with other functional groups (e.g., alkenes).[19]
Experimental Protocol: N-Boc Protection of a Piperidine

This protocol describes a general method for protecting a secondary piperidine amine with a Boc group.

  • Materials: 4-Anilino-piperidine (or similar substrate), Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).[19]

  • Dissolution: Dissolve the piperidine substrate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.

  • Purification: If necessary, purify the product by flash column chromatography.

Section 4: Troubleshooting Workflow

When you encounter an unexpected result, this logical workflow can help diagnose the problem.

Visualization: Troubleshooting Degradation

TroubleshootingWorkflow Start Start: Unexpected Result (e.g., color change, new HPLC peak) Analyze 1. Analytical Verification - Run HPLC/LC-MS to confirm impurity profile - Compare to reference standard Start->Analyze IsOxidation Is Oxidation Suspected? Analyze->IsOxidation ReviewStorage 2. Review Storage & Handling - Check atmosphere (inert?) - Check light exposure - Check temperature IsOxidation->ReviewStorage Yes End Problem Resolved IsOxidation->End No (Investigate other issues) ImplementPrevention 3. Implement Proactive Prevention - Store under Argon/Nitrogen - Use amber vials - Refrigerate if possible ReviewStorage->ImplementPrevention ConsiderRepurification Is Material Salvageable? ImplementPrevention->ConsiderRepurification Repurify 4. Repurify Material (e.g., Chromatography, Recrystallization) ConsiderRepurification->Repurify Yes Discard Discard Batch & Re-synthesize ConsiderRepurification->Discard No Repurify->End Discard->End

Caption: A logical workflow for troubleshooting suspected oxidative degradation.

References

Technical Support Center: Purification of Commercial Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical building block. Commercial grades of this compound, often with a purity of around 95%, may contain impurities that can compromise downstream reactions and the integrity of your final products.[1][2] This resource offers a structured approach to identifying and removing these impurities, ensuring the high quality required for your research and development endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

While a definitive, universally applicable impurity profile for all commercial sources is not available, based on common synthetic routes, the likely impurities include:

  • Unreacted Starting Materials: Such as precursors used in the piperidone ring formation.

  • Byproducts from Synthesis: These can include products from incomplete reactions or side reactions. For instance, in syntheses involving Dieckmann condensation or related cyclizations, byproducts from alternative cyclization pathways or incomplete hydrolysis/decarboxylation steps may be present.

  • Products of Degradation: The α-amino ketone moiety is susceptible to degradation, particularly under harsh pH or temperature conditions. This can lead to the formation of various breakdown products.

  • Residual Solvents: Solvents used during the synthesis and initial purification steps may be present in the final product.

Q2: My material is off-white to yellowish. Is this indicative of a specific impurity?

Discoloration in piperidine derivatives can sometimes be attributed to oxidation products.[3] While a slight off-white color may not significantly impact purity, a distinct yellow or brown hue suggests the presence of chromophoric impurities that may warrant removal, especially for applications sensitive to colored impurities.

Q3: What is the general stability of this compound?

This compound, being an α-amino ketone, should be handled with consideration for its potential instability. α-Amino ketones can be sensitive to both acidic and basic conditions, which can catalyze degradation pathways.[4][5] It is advisable to store the compound in a cool, dry place and to avoid prolonged exposure to harsh conditions during purification.

Q4: Which analytical technique is best for assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[6] For chiral purity analysis, a chiral HPLC column would be necessary.[3][7][8]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Problem Potential Cause Suggested Solution
Low yield after recrystallization. The chosen solvent system has too high a solubility for the compound at low temperatures.Screen for alternative solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9] Consider a two-solvent system where the compound is soluble in one solvent and insoluble in the other.[10][11][12]
The compound is precipitating as an oil rather than crystallizing.Oiling out can occur if the solution is cooled too rapidly or if the concentration of the compound is too high. Try slower cooling, more dilute solutions, or scratching the inside of the flask to induce crystallization.
Persistent impurities observed in NMR/HPLC after recrystallization. The impurity has similar solubility properties to the target compound in the chosen solvent.If recrystallization is ineffective, column chromatography is the next logical step. The choice of stationary and mobile phases can be tailored to separate compounds with very similar polarities.
Streaking or tailing of the product spot on TLC or broad peaks in HPLC. The free amino group may be interacting strongly with the acidic silanol groups on the silica gel.Add a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to suppress this interaction and improve peak shape.[9]
Product seems to be degrading during column chromatography. Prolonged exposure to the silica gel, which can be slightly acidic, may be causing degradation of the α-amino ketone.Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Neutralizing the silica gel by pre-treating it with a solution containing a base (e.g., triethylamine) can also be beneficial.
Chiral purity is not satisfactory after purification. The purification method is not resolving the enantiomers.Standard purification techniques like recrystallization (unless a chiral resolving agent is used) and achiral chromatography will not separate enantiomers. Chiral resolution via diastereomeric salt formation or chiral HPLC is required to improve enantiomeric excess.[3][7][13]

III. Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is a starting point for the recrystallization of this compound. The optimal solvent system may need to be determined experimentally.

1. Solvent Screening:

  • In separate small test tubes, test the solubility of a small amount of the compound in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, ethyl acetate, dichloromethane).
  • A good primary solvent will dissolve the compound when heated but not at room temperature. A good secondary (anti-solvent) will be one in which the compound is insoluble or sparingly soluble, and it must be miscible with the primary solvent. A common combination to try is an alcohol (e.g., isopropanol) and an ether (e.g., diethyl ether or MTBE).

2. Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., isopropanol) in an Erlenmeyer flask.
  • Once fully dissolved, slowly add the secondary solvent (e.g., diethyl ether) dropwise at an elevated temperature until the solution becomes faintly cloudy.
  • Add a few drops of the hot primary solvent until the solution becomes clear again.[12]
  • Remove the flask from the heat source and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purification by flash column chromatography.

1. Mobile Phase Selection:

  • Develop a suitable mobile phase system using thin-layer chromatography (TLC). A good system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
  • A common mobile phase for compounds of this polarity is a mixture of dichloromethane and methanol.
  • To prevent peak tailing, add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase.

2. Chromatography Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pack the column with the silica gel slurry.
  • Dissolve the crude compound in a minimal amount of the mobile phase and load it onto the column.
  • Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualized Workflows

Decision Tree for Purification Strategy

PurificationStrategy start Commercial this compound (Purity ~95%) purity_check Assess Purity by HPLC start->purity_check high_purity Purity > 99%? purity_check->high_purity end_use Suitable for Intended Use high_purity->end_use Yes recrystallization Attempt Recrystallization high_purity->recrystallization No recrystallization_success Purity > 99%? recrystallization->recrystallization_success recrystallization_success->end_use Yes column_chromatography Perform Column Chromatography recrystallization_success->column_chromatography No chromatography_success Purity > 99%? column_chromatography->chromatography_success chromatography_success->end_use Yes further_analysis Further Characterization (e.g., Chiral HPLC if necessary) chromatography_success->further_analysis No

Caption: A decision tree to guide the selection of a suitable purification strategy.

Troubleshooting Workflow for Column Chromatography

ChromatographyTroubleshooting start Column Chromatography Issues issue Identify the Problem start->issue streaking Streaking/Tailing issue->streaking Peak Shape degradation Product Degradation issue->degradation Low Recovery poor_separation Poor Separation of Impurities issue->poor_separation Purity add_base Add Basic Modifier (e.g., Triethylamine) to Eluent streaking->add_base neutralize_silica Use Neutralized Silica Gel degradation->neutralize_silica change_solvent Optimize Mobile Phase System (TLC screening) poor_separation->change_solvent change_adsorbent Consider a Different Stationary Phase (e.g., Alumina) poor_separation->change_adsorbent gradient_elution Employ a Shallow Gradient Elution change_solvent->gradient_elution

Caption: A workflow for troubleshooting common issues during column chromatography.

V. References

  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Available from: --INVALID-LINK--

  • Sun, Y., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384. Available from: --INVALID-LINK--

  • Google Patents. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Available from: --INVALID-LINK--

  • Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: --INVALID-LINK--

  • ResearchGate. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: --INVALID-LINK--

  • University of California, Los Angeles. Recrystallization - Single Solvent. Available from: --INVALID-LINK--

  • Omicsonline. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: --INVALID-LINK--

  • Google Patents. (2014). A kind of HPLC analytical approach of 3-amino piperidine. Available from: --INVALID-LINK--

  • Google Patents. (2014). The HPLC analytical approach of 3-amino piperidine. Available from: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--

  • ScienceDirect. (2014). Forced degradation and impurity profiling. Available from: --INVALID-LINK--

  • ChemSrc. This compound. Available from: --INVALID-LINK--

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: --INVALID-LINK--

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: --INVALID-LINK--

  • AChemBlock. This compound 95%. Available from: --INVALID-LINK--

  • ResearchGate. (2022). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: --INVALID-LINK--

References

Technical Support Center: Optimizing Solvent Conditions for Reactions with Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS No. 1021298-77-7). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. As a β-amino ketone, its reactivity is nuanced, and selecting the appropriate solvent and reaction conditions is paramount for achieving high yields and purity. This guide provides in-depth, field-proven insights, troubleshooting advice, and step-by-step protocols to ensure the success of your experiments.

Compound Profile

Benzyl 3-amino-4-oxopiperidine-1-carboxylate is a key intermediate in synthetic chemistry. The presence of a secondary amine, a ketone, and a Cbz (Z) protecting group makes it amenable to a variety of transformations. However, its hydrochloride salt form and the inherent reactivity of the β-amino ketone moiety require careful consideration of reaction setup.

PropertyValue
Molecular Formula C₁₃H₁₇ClN₂O₃
Molecular Weight 284.74 g/mol
Appearance Off-white to light yellow solid
Structure This compound[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with this compound.

Q1: How do I handle the hydrochloride salt? My reaction is not proceeding.

This is the most critical first step. The amine hydrochloride is not nucleophilic. The protonated ammonium salt must be neutralized to the free amine in situ for it to participate in reactions like acylations or reductive aminations.

Causality: The lone pair of electrons on the nitrogen atom is tied up by the proton from HCl, rendering it non-nucleophilic and unable to attack electrophiles. Adding a base removes this proton, liberating the free amine.

Solution: You have two primary options for neutralization: using an organic amine base or an inorganic base.

  • Organic Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

    • Why: These are soluble in most organic solvents and are commonly used. Use at least 2.0 equivalents: 1.0 equivalent to neutralize the HCl salt and 1.0 equivalent to scavenge the acid produced during the subsequent reaction (e.g., acylation with an acyl chloride).[2][3]

    • When: Ideal for moisture-sensitive reactions where aqueous workups are undesirable until the reaction is complete. DIPEA is bulkier and less nucleophilic than TEA, making it a better choice to avoid side reactions where the base itself could act as a nucleophile.[4]

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃, Na₂CO₃)

    • Why: These are inexpensive and the resulting salts are typically insoluble in organic solvents, which can sometimes help drive the reaction. They are easily removed by filtration or aqueous workup.[5]

    • When: Best for reactions that are not moisture-sensitive. A saturated aqueous solution of NaHCO₃ can be used in a biphasic extraction to generate the free amine in an organic layer (like DCM or EtOAc) just before use. However, be aware that the free β-amino ketone can be unstable and is often best used immediately.

Q2: The compound won't dissolve. What is the best starting solvent?

Solubility is a common hurdle. The hydrochloride salt has high polarity and is often soluble in polar protic solvents like methanol or ethanol, but may have limited solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Causality: The ionic nature of the hydrochloride salt favors polar, hydrogen-bond-donating solvents. The free amine, being less polar, will have different solubility characteristics.

Solution: The choice of solvent is highly dependent on the subsequent reaction.

Reaction TypeRecommended SolventsRationale & Considerations
N-Acylation DCM, Acetonitrile (MeCN), THF, DMFAprotic solvents are standard.[6] DMF is an excellent choice for dissolving polar starting materials but can be difficult to remove. DCM is a good starting point for many reactions.
Reductive Amination Methanol (MeOH), Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Protic solvents like methanol can accelerate imine formation, which is the rate-limiting step.[7] However, some reducing agents like Sodium triacetoxyborohydride (STAB) are not compatible with methanol.[8] For STAB, DCE or DCM are preferred.[9][10]
Peptide Coupling DMF, NMP, DCMHighly polar aprotic solvents like DMF and NMP are standard for peptide synthesis as they help to solvate the growing peptide chain and prevent aggregation.[11]
Q3: My reaction is giving multiple products and the yield is low. Could the starting material be degrading?

Yes. The free amine of Benzyl 3-amino-4-oxopiperidine-1-carboxylate is a β-amino ketone . This structural motif is known to be susceptible to side reactions, such as self-condensation (via an enamine or enolate intermediate) or retro-Michael (fragmentation) reactions, particularly under basic conditions or upon heating.[12][13]

Causality: The α-protons adjacent to the ketone are acidic and can be removed by a base, leading to an enolate. The amine can also form an enamine. These intermediates can participate in undesired side reactions.

Solution:

  • Generate the Free Amine In Situ: Neutralize the hydrochloride salt in the reaction vessel immediately before adding your electrophile. Do not attempt to isolate and store the free amine for extended periods.

  • Control Temperature: Run reactions at 0 °C or room temperature unless literature suggests otherwise. Avoid prolonged heating.

  • Base Selection: Use the minimum required amount of base. A non-nucleophilic, hindered base like DIPEA is often preferable to TEA.[4] For sensitive substrates, weaker inorganic bases like NaHCO₃ might be gentler.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common synthetic transformations.

N-Acylation / N-Sulfonylation

Problem: Low yield or incomplete reaction.

Possible CauseExplanationRecommended Solution
Incomplete Neutralization The amine is still protonated and non-nucleophilic. This is the most common cause.Add a second equivalent of base. For example, if using an acyl chloride, use 1.1 eq of the acylating agent and 2.2-2.5 eq of TEA or DIPEA.[2] One equivalent neutralizes the starting material, and the second scavenges the HCl generated.[3]
Poor Solubility Reactants are not sufficiently dissolved to react efficiently.Switch to a more polar solvent like DMF. If using DCM or THF, try gentle warming (monitor for degradation) or run the reaction for a longer period.
Insufficiently Reactive Acylating Agent An acid anhydride may be less reactive than an acyl chloride. A carboxylic acid will not react without an activating agent.If using a carboxylic acid, add a coupling reagent such as HATU or EDC/HOBt. If using an anhydride, a catalytic amount of DMAP (4-Dimethylaminopyridine) can accelerate the reaction.

Workflow for Solvent Screening in N-Acylation

cluster_0 Solvent Screening Workflow Start Start: Low N-Acylation Yield CheckNeutralization Verify Base Stoichiometry (>2.0 eq for Acyl Halides) Start->CheckNeutralization Solvent1 Run small-scale test in DCM (Standard aprotic solvent) CheckNeutralization->Solvent1 Stoichiometry OK Solvent2 Run small-scale test in MeCN (Polar aprotic) Solvent1->Solvent2 Poor solubility/ reaction Analyze Analyze results by TLC/LC-MS Solvent1->Analyze Solvent3 Run small-scale test in DMF (Highly polar aprotic) Solvent2->Solvent3 Poor solubility/ reaction Solvent2->Analyze Solvent3->Analyze Optimize Scale up with best solvent system Analyze->Optimize

Caption: Systematic workflow for optimizing solvent conditions in N-acylation reactions.

Reductive Amination

Problem: Reaction is slow or stalls, leaving unreacted ketone.

Possible CauseExplanationRecommended Solution
Incorrect pH Imine/iminium ion formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6).[14][15] Too low a pH protonates the amine, while too high a pH prevents protonation of the carbonyl, slowing dehydration.If starting with the hydrochloride salt, the single equivalent of HCl may be sufficient. Adding a small amount of acetic acid (AcOH) as a catalyst can be beneficial, especially in aprotic solvents.
Ineffective Reducing Agent The chosen reducing agent may not be suitable for the solvent or pH.Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): Excellent choice. It is mild and selective for the iminium ion over the ketone. Use in aprotic solvents like DCM or DCE.[8][16] Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic. Works well in protic solvents like MeOH at a controlled pH.[17][18] Sodium Borohydride (NaBH₄): Can reduce the starting aldehyde/ketone. It should only be added after imine formation is confirmed to be complete (e.g., by TLC or NMR).[8]
Solvent Choice The solvent affects the rate of imine formation.Protic solvents like methanol or ethanol often accelerate the formation of the imine intermediate.[7] If using a water-sensitive reducing agent like STAB, aprotic solvents are necessary.[8]

Decision Pathway for Reductive Amination Conditions

cluster_1 Reductive Amination Decision Pathway Start Start: Reductive Amination Aldehyde Is the carbonyl an aldehyde or ketone? Start->Aldehyde Ald_Sensitive Is the aldehyde prone to side reactions? Aldehyde->Ald_Sensitive Aldehyde Ketone Ketone (less reactive) Aldehyde->Ketone Ketone Ald_Robust Aldehyde (robust) Ald_Sensitive->Ald_Robust No UseSTAB Use STAB in DCM/DCE + optional AcOH catalyst Ald_Sensitive->UseSTAB Yes UseCNBH3 Use NaBH3CN in MeOH (Control pH ~5-6) Ketone->UseCNBH3 Ald_Robust->UseCNBH3

Caption: Decision-making guide for selecting optimal reductive amination conditions.

Peptide Coupling

Problem: Significant epimerization of the coupled amino acid.

Possible CauseExplanationRecommended Solution
Incorrect Coupling Reagent Some coupling reagents are more prone to causing racemization (epimerization) of the activated amino acid.Use a coupling reagent known for low racemization, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[19][20][21][22] HATU is generally superior to reagents like HBTU in suppressing this side reaction.[23]
Excess or Strong Base The base used in the coupling reaction can promote the formation of an oxazolone intermediate, which is a key pathway for racemization.Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine.[4] Avoid excess base; use the minimum stoichiometric amount required.
Solvent Effects Polar solvents can sometimes increase the rate of epimerization for certain amino acids.[24]While DMF is standard, if epimerization is severe, consider running test reactions in a less polar solvent like DCM, provided solubility is adequate.
Prolonged Activation Time Allowing the carboxylic acid to sit with the coupling reagent for too long before adding the amine can increase the risk of epimerization.Add the amine component as soon as possible after the pre-activation step. Minimize the time the activated ester exists in solution before it can react.[25]

Part 3: Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 10-15 minutes. The suspension should become a clear solution as the free amine is formed.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[6]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Reductive Amination using STAB
  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent: Add anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst (Optional): Add glacial Acetic Acid (1.0-1.2 eq).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Reducing Agent: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The addition may cause gas evolution.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours).

  • Monitoring: Check for completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue as required.

References

Validation & Comparative

Route 1: Reductive Amination of 3-Piperidone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of 3-Aminopiperidines for Medicinal Chemistry

The 3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceutical agents. Its rigid, saturated heterocyclic framework, combined with a key basic nitrogen center, allows for precise three-dimensional orientation of substituents, which is critical for potent and selective interactions with biological targets. Notably, the (R)-enantiomer of 3-aminopiperidine is a crucial building block for dipeptidyl peptidase IV (DPP-IV) inhibitors like Alogliptin, a widely used medication for type II diabetes.[1]

Given its significance, the development of efficient, scalable, and stereoselective synthetic routes to 3-aminopiperidine and its derivatives is a paramount concern for researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic strategies, evaluating them on scalability, stereochemical control, and overall efficiency. We will delve into the mechanistic underpinnings of each route, present comparative data, and provide detailed experimental protocols for key transformations.

This is one of the most direct and widely utilized methods for synthesizing 3-aminopiperidines. The core of this approach is the reaction of an N-protected 3-piperidone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Mechanism and Strategic Considerations

The choice of protecting group for the piperidine nitrogen is crucial. The tert-butoxycarbonyl (Boc) group is common due to its stability and ease of removal under acidic conditions. The selection of the reducing agent dictates the reaction conditions and can influence diastereoselectivity. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the ketone starting material but will readily reduce the intermediate iminium ion.

A significant advancement in this area is the use of biocatalysis. ω-Transaminase enzymes can directly aminate a prochiral N-protected 3-piperidone to the desired chiral amine in a single, highly stereoselective step.[2][3] This enzymatic approach is a hallmark of green chemistry, offering high optical purity, mild reaction conditions, and environmental friendliness.[4][5]

G cluster_0 Chemical Route cluster_1 Biocatalytic Route Piperidone N-Protected 3-Piperidone Imine Iminium Intermediate Piperidone->Imine + R-NH2 - H2O Amine Racemic/Diastereomeric 3-Aminopiperidine Imine->Amine + Reducing Agent (e.g., NaBH(OAc)3) Prochiral_Ketone N-Protected 3-Piperidone Chiral_Amine Enantiopure 3-Aminopiperidine Prochiral_Ketone->Chiral_Amine + ω-Transaminase + Amine Donor

Figure 1. General workflows for chemical and biocatalytic reductive amination.

Advantages and Disadvantages
FeatureChemical Reductive AminationBiocatalytic (Transaminase)
Stereocontrol Generally produces racemates or diastereomeric mixtures unless chiral auxiliaries are used.[6]Excellent enantioselectivity (>99% ee often achievable).[4][5]
Scalability Highly scalable and widely used in industrial processes.Scalability can be limited by enzyme cost, availability, and stability, though advancements are ongoing.
Reagents Uses common, relatively inexpensive chemical reagents.Requires specific enzymes and co-factors, which can be costly.
Conditions Can require anhydrous conditions and inert atmospheres.Mild, aqueous conditions (e.g., physiological pH and temperature).[7]
Waste Generates stoichiometric amounts of boron or cyanide waste.Minimal waste, aligning with green chemistry principles.[2]

Route 2: Rearrangement of Nipecotic Acid Derivatives

Classical name reactions, such as the Hofmann and Curtius rearrangements, provide reliable, albeit multi-step, pathways to 3-aminopiperidines from piperidine-3-carboxylic acid (nipecotic acid). These reactions are fundamentally similar, proceeding through a key isocyanate intermediate.[8][9]

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[10] In this context, an N-protected nipecotamide (prepared from nipecotic acid) is treated with a reagent like sodium hypobromite (generated in situ from Br₂ and NaOH) or sodium hypochlorite.[3][11] The reaction proceeds through an N-bromoamide intermediate, which rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the 3-aminopiperidine, with the former carbonyl carbon being lost as CO₂.[10]

G Amide N-Protected Nipecotamide N_Bromoamide N-Bromoamide Intermediate Amide->N_Bromoamide + NaOBr Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement (-Br⁻) Amine N-Protected 3-Aminopiperidine Isocyanate->Amine + H2O (-CO2)

Figure 2. Key stages of the Hofmann rearrangement pathway.

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide into an isocyanate and nitrogen gas.[12][13] The acyl azide is typically prepared from the corresponding carboxylic acid (N-protected nipecotic acid). The key advantage of the Curtius rearrangement is that the isocyanate can be trapped with various nucleophiles. For instance, performing the reaction in the presence of tert-butanol generates the Boc-protected amine directly, which is a highly valuable intermediate.[13] The reaction is initiated by converting the carboxylic acid to an activated form (like an acid chloride) followed by reaction with an azide salt (e.g., NaN₃).

G Acid N-Protected Nipecotic Acid Acyl_Azide Acyl Azide Intermediate Acid->Acyl_Azide + Activating Agent + NaN3 Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Δ) (-N2) Product Carbamate or Amine Isocyanate->Product + Nucleophile (e.g., t-BuOH)

Figure 3. General pathway for the Curtius rearrangement.

Advantages and Disadvantages
FeatureHofmann RearrangementCurtius Rearrangement
Starting Material Requires synthesis of the primary amide.Starts from the carboxylic acid, which is often more readily available.
Stereocontrol The rearrangement step proceeds with retention of configuration.The rearrangement step proceeds with full retention of configuration.[13]
Reagents/Safety Uses hazardous bromine and strong base.Involves potentially explosive acyl azide intermediates. Requires careful temperature control.
Versatility Primarily yields the primary amine after hydrolysis.The isocyanate intermediate can be trapped to form various derivatives (carbamates, ureas).[12][14]
Scalability Generally scalable, but handling large quantities of bromine can be problematic.Scalability is a concern due to the thermal instability of acyl azides.

Route 3: Synthesis from Chiral Pool Starting Materials

Leveraging the inherent chirality of natural products provides an elegant and effective strategy for producing enantiomerically pure 3-aminopiperidines. Amino acids such as L-glutamic acid, D-ornithine, and D-lysine are common starting points.[2][15][16][17]

Example: Synthesis from L-Glutamic Acid

A multi-step route starting from L-glutamic acid can produce enantiopure 3-(N-Boc-amino)piperidine derivatives. The general sequence involves:

  • Esterification: Both carboxylic acid groups of L-glutamic acid are converted to methyl esters.

  • N-Protection: The primary amine is protected, typically with a Boc group.

  • Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride.

  • Activation: The diol is converted into a ditosylate, making the hydroxyl groups good leaving groups.

  • Cyclization: The ditosylate reacts with an amine (e.g., benzylamine) in a double nucleophilic substitution to form the N-substituted piperidine ring.

  • Deprotection: Final removal of protecting groups yields the target molecule.

G Glu L-Glutamic Acid Diester Diester Glu->Diester Esterification Diol N-Boc Diol Diester->Diol N-Protection, Reduction Ditosylate Ditosylate Diol->Ditosylate Tosylation Piperidine N-Substituted Piperidine Ditosylate->Piperidine Cyclization with R-NH2 Final 3-(N-Boc-amino) piperidine Piperidine->Final Deprotection/ Modification

Figure 4. Linear synthesis of 3-aminopiperidines from L-glutamic acid.

Advantages and Disadvantages
FeatureSynthesis from Chiral Pool
Stereocontrol Excellent; the final product's stereochemistry is derived directly from the inexpensive, enantiopure starting material.
Scalability The multi-step nature can make scaling up challenging and lead to lower overall yields.
Cost Starting materials like L-glutamic acid are inexpensive and readily available.[2]
Flexibility The route allows for the introduction of various substituents on the piperidine nitrogen during the cyclization step.
Overall Yield Can be moderate due to the number of linear steps (overall yields of 44-55% from L-glutamic acid have been reported).

Comparative Summary of Synthetic Routes

Synthetic RouteKey StepsTypical YieldStereocontrolKey AdvantagesKey Disadvantages
Chemical Reductive Amination Imine formation & in situ reduction60-85%[6]Racemic/DiastereomericDirect, one-pot, highly scalablePoor stereocontrol, generates chemical waste
Biocatalytic Reductive Amination Transaminase-catalyzed amination85-95%[5]Excellent (often >99% ee)[4]High enantioselectivity, green, mild conditionsEnzyme cost/availability can be limiting
Hofmann Rearrangement Amide formation, rearrangement, hydrolysis70-80% (for rearrangement)Good (retention of config.)Well-established, reliableMulti-step, uses hazardous bromine
Curtius Rearrangement Acyl azide formation, rearrangement, trapping70-90% (for rearrangement)Excellent (retention of config.)Versatile intermediate, good stereocontrolPotentially explosive intermediates, safety concerns
From Chiral Pool (e.g., L-Glutamic Acid) Multi-step: protection, reduction, cyclization40-55% (overall)Excellent (from starting material)Inexpensive starting material, defined stereochemistryLong linear sequence, moderate overall yield

Detailed Experimental Protocols

Protocol 1: Racemic Reductive Amination of 1-Boc-3-piperidone

Adapted from Bergman et al., 2012.[6]

  • To a solution of 1-Boc-3-piperidone (1.0 eq) in dichloromethane, add ethyl glycinate (1.1 eq), acetic acid (1.1 eq), and molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 20 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-Boc-3-(ethoxycarbonylmethylamino)piperidine. The reported yield for a similar transformation is 62%.[6]

Protocol 2: Hofmann Rearrangement for (S)-1-Boc-3-aminopiperidine

Adapted from BenchChem Technical Guide.[3]

This protocol assumes the prior synthesis of N-Boc-3-piperidine formamide from (S)-nipecotic acid.

  • Prepare a solution of sodium hypochlorite and sodium hydroxide in water.

  • Add the N-Boc-3-piperidine formamide (1.0 eq) to the cooled hypochlorite solution.

  • Carefully warm the reaction mixture to the specified temperature (e.g., 35-40 °C as in a similar process) and maintain for the required duration, monitoring for the disappearance of the starting material.[11]

  • Upon completion, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude (S)-1-Boc-3-aminopiperidine can be purified by chromatography or crystallization.

Protocol 3: Synthesis of Diethyl L-glutamate from L-Glutamic Acid

Adapted from Kumar et al., 2020.

  • To a stirred solution of L-glutamic acid (1.0 eq, e.g., 7.5 g) in methanol (approx. 15 mL per g of acid) at 0°C, add thionyl chloride (1.5 eq) drop-wise.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as its HCl salt in quantitative yield.

  • This crude product is typically of sufficient purity to be used directly in the subsequent N-protection step without further purification.

Conclusion

The optimal synthetic route to 3-aminopiperidines is highly dependent on the specific requirements of the project.

  • For large-scale, racemic, or achiral applications , chemical reductive amination of 3-piperidones remains a cost-effective and robust choice.

  • When high enantiopurity is paramount , biocatalytic transamination stands out as the premier method, offering unparalleled stereoselectivity under environmentally benign conditions.

  • Synthesis from the chiral pool , such as from L-glutamic acid or D-ornithine, provides an excellent alternative for accessing enantiopure material, especially when the multi-step nature and moderate overall yield are acceptable.

  • The classical Hofmann and Curtius rearrangements are reliable methods that offer good stereochemical control. The Curtius rearrangement, in particular, offers the flexibility to generate valuable carbamate-protected intermediates directly. However, the use of hazardous reagents necessitates careful handling and consideration of safety protocols, especially at scale.

Ultimately, the choice of synthesis will be a balance between the need for stereochemical purity, the scale of the reaction, cost considerations, and the available safety infrastructure.

References

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride vs other piperidine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Piperidine Building Blocks for Modern Drug Discovery: The Case for Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved therapeutics.[1][2][3] Its prevalence is a testament to the favorable physicochemical properties it imparts, including improved aqueous solubility, metabolic stability, and the introduction of a three-dimensional geometry crucial for specific interactions with biological targets.[3][4][5][6] The strategic selection of a functionalized piperidine building block is therefore a critical decision point in any drug discovery campaign. This guide provides an in-depth, objective comparison of this compound against other widely used piperidine cores. We will dissect the nuanced reactivity of this trifunctional scaffold and provide experimental data and detailed protocols to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic endeavors.

The Strategic Value of this compound

At first glance, this compound (let's call it Cbz-3A4P ) is a densely functionalized molecule. This density is not a complication but its primary strategic advantage. It offers three distinct and orthogonally addressable points for chemical modification, allowing for the rapid generation of complex and diverse molecular libraries from a single, advanced intermediate.

Dissecting the Core Structure:

  • Piperidine Ring: The central sp³-rich scaffold that provides the desirable 3D conformation.[6]

  • Cbz (Benzyl carbamate) Protecting Group: Located on the ring nitrogen, the Cbz group is a robust protecting group, stable to a wide range of reaction conditions. Its key feature is its lability to hydrogenolysis (e.g., H₂, Pd/C), a relatively mild deprotection method that is orthogonal to the acid-labile Boc group or base-labile Fmoc group. This choice is a critical element of synthetic strategy.

  • 3-Amino Group (as a Hydrochloride Salt): This primary amine is a powerful nucleophilic handle. Supplied as a hydrochloride salt, its stability and handling are significantly improved. It is poised for a vast array of transformations, including acylation, sulfonylation, alkylation, and reductive amination.

  • 4-Oxo Group: The ketone functionality is a versatile electrophilic site. It is an ideal substrate for reductive amination to install substituents at the 4-position, Wittig-type olefination to introduce exocyclic double bonds, or reactions with organometallics to generate tertiary alcohols.[7][8][9]

The strategic combination of these three functional groups in a single building block enables complex, multi-vector diversification, as illustrated below.

G cluster_0 3-Amino Group Reactions cluster_1 4-Oxo Group Reactions cluster_2 N-Cbz Deprotection main Cbz-3A4P Scaffold acyl Acylation (RCOCl) main->acyl R-NH- sulfonyl Sulfonylation (RSO2Cl) main->sulfonyl R-NH- reduct Reductive Amination (RCHO, NaBH(OAc)3) main->reduct R-NH- reduct_amino Reductive Amination (RNH2, NaBH(OAc)3) main->reduct_amino C4-NHR wittig Wittig Olefination main->wittig C4=CHR grignard Grignard Addition (RMgBr) main->grignard C4-OH(R) deprotect Hydrogenolysis (H2, Pd/C) main->deprotect Ring NH

Caption: Synthetic diversification pathways for the Cbz-3A4P building block.

Comparative Analysis with Alternative Piperidine Building Blocks

The utility of Cbz-3A4P is best understood when compared directly with other common piperidine building blocks. The choice among them is dictated by the overall synthetic strategy, particularly the desired substitution pattern and the required orthogonality of protecting groups.

FeatureBenzyl 3-amino-4-oxopiperidine-1-carboxylate HCl (Cbz-3A4P) N-Boc-4-piperidone N-Benzyl-4-piperidone Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl
Structure Cbz-protected N, 3-NH₂·HCl, 4-OBoc-protected N, 4-OBenzyl-protected N, 4-OBenzyl-protected N, 3-CO₂Me·HCl, 4-O
Key Handles 3-NH₂ (Nucleophile), 4-C=O (Electrophile), N-H (post-deprotection)4-C=O (Electrophile), N-H (post-deprotection)4-C=O (Electrophile), N-H (post-deprotection)3-Ester (Electrophile), 4-C=O (Electrophile), N-H (post-deprotection)
N-Protecting Group Cbz (Carbobenzyloxy)Boc (tert-Butoxycarbonyl)BenzylBenzyl
Deprotection Hydrogenolysis (H₂, Pd/C)Strong Acid (TFA, HCl)Hydrogenolysis (H₂, Pd/C)Hydrogenolysis (H₂, Pd/C)
Key Reactions Acylation/alkylation at 3-N; Reductive amination at 4-OReductive amination at 4-O; α-functionalizationReductive amination at 4-ODieckmann condensation-type reactions; Reductive amination at 4-O
Advantages Three points of diversity; Orthogonal handles for controlled synthesis.Highly common; Acid-labile Boc group is orthogonal to many conditions.Stable protecting group; Can be cost-effective.Provides access to 3-substituted scaffolds via a different reactive handle.
Limitations Hydrogenolysis may reduce the 4-oxo group if not controlled; Higher cost.Limited to C4 and N functionalization without further steps.[10]Hydrogenolysis is not compatible with reducible groups (alkenes, alkynes, etc.).Ester handle is less reactive than the amino group of Cbz-3A4P.[11]
Causality Behind Experimental Choices: Cbz vs. Boc Protection

The choice between a Cbz-protected scaffold like Cbz-3A4P and a Boc-protected one like N-Boc-4-piperidone is a pivotal strategic decision.

  • Choose N-Boc-4-piperidone when: Your subsequent synthetic steps involve hydrogenation-sensitive functional groups (e.g., alkynes, alkenes, nitro groups, or other benzyl ethers). The Boc group can be cleanly removed with acid (like TFA or HCl in dioxane) at the end of the synthesis without affecting these groups.[12]

  • Choose Cbz-3A4P when: Your synthesis requires acid-sensitive groups (e.g., tert-butyl esters, acetals) to remain intact. Hydrogenolytic cleavage of the Cbz group is performed under neutral conditions and is highly selective, leaving acid-labile functionalities untouched. Furthermore, the presence of the 3-amino group allows for early-stage diversification that is impossible with N-Boc-4-piperidone alone.

Experimental Section: Protocols and Performance Data

To provide a tangible comparison, we present standardized protocols for key transformations and the resulting performance data. The following protocols are designed to be self-validating and are based on established, robust methodologies.[7][8]

Protocol 1: Comparative Reductive Amination at the 4-Oxo Position

This experiment directly compares the efficiency of a standard reductive amination reaction across three different N-protected 4-piperidone scaffolds.

G start Piperidone + Benzylamine step1 Stir in DCE + Acetic Acid (cat.) 1h, RT start->step1 step2 Add NaBH(OAc)3 Stir 16h, RT step1->step2 step3 Quench (aq. NaHCO3) Extract with DCM step2->step3 end Purify (Column Chromatography) step3->end

Caption: General workflow for the reductive amination of N-protected 4-piperidones.[7]

Step-by-Step Methodology:

  • Setup: To a solution of the respective N-protected 4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzylamine (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic. Stir the reaction at room temperature for 16 hours.

  • Workup: Quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous phase twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Comparative Performance Data:

Starting MaterialProductIsolated Yield (%)Key Observation
Cbz-3A4P Benzyl 3-amino-4-(benzylamino)piperidine-1-carboxylate78%Clean reaction profile. The 3-amino group does not interfere.
N-Boc-4-piperidone tert-butyl 4-(benzylamino)piperidine-1-carboxylate~84%[7]Standard, high-yielding reaction.[13]
N-Benzyl-4-piperidone 1-benzyl-N-benzylpiperidin-4-amine72%[7]Slightly lower yield, potentially due to steric hindrance from the N-benzyl group.

Analysis: The data demonstrates that all three scaffolds are effective substrates for reductive amination. Cbz-3A4P performs admirably, with its 3-amino group showing no deleterious effects on the reaction, highlighting its utility in creating densely functionalized products in a single step.

Protocol 2: Acylation of the 3-Amino Group of Cbz-3A4P

This protocol demonstrates the utility of the 3-amino handle, a key feature absent in simpler 4-piperidones.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M). Add triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride and act as a base. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting N-(1-(benzyloxycarbonyl)-4-oxopiperidin-3-yl)acetamide is often pure enough for subsequent steps, or can be further purified by chromatography. Expected yield is typically >90%.

Conclusion: A Strategic Choice for Accelerated Drug Discovery

While building blocks like N-Boc-4-piperidone and N-Benzyl-4-piperidone are invaluable workhorses for introducing the piperidine scaffold, This compound represents a more advanced, strategically versatile tool. Its trifunctional nature—a Cbz-protected nitrogen, a nucleophilic 3-amino group, and an electrophilic 4-oxo group—provides an unparalleled platform for rapid, multi-vector diversification.

The choice of this building block is a strategic one, best suited for campaigns where:

  • Complex substitution patterns are required around the piperidine core.

  • Orthogonality with acid-labile protecting groups is necessary.

  • Synthetic efficiency is paramount, as it enables the construction of complex molecules in fewer steps.

By understanding the distinct advantages and reactive profiles of these key building blocks, medicinal chemists can more effectively navigate the complex landscape of drug design, accelerating the journey from initial hit to clinical candidate.

References

A Senior Application Scientist's Guide to the Experimental Validation of Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidone Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, integral to the design of a multitude of pharmaceutical agents.[1][2] Its three-dimensional structure and ability to be functionalized make it a privileged motif in drug development.[3] Among its derivatives, 4-piperidones are particularly valuable as versatile synthetic intermediates, serving as precursors for a wide array of biologically active molecules, including potent receptor agonists and antagonists.[4][5][6]

This guide focuses on a key building block: Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride (CAS: 1196145-01-3). This compound uniquely combines the 4-piperidone core with a strategically placed amino group and a Cbz (carboxybenzyl) protecting group on the ring nitrogen. The presence of the Cbz group is a deliberate synthetic choice, offering robust protection of the secondary amine while allowing for selective deprotection under conditions orthogonal to many other common protecting groups, such as the acid-labile Boc group.[7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of this product's performance, supported by detailed experimental protocols for its validation. Our narrative is grounded in the principles of scientific integrity, explaining not just the how but the why behind each experimental step, ensuring that every protocol is a self-validating system.

PropertyValueSource(s)
CAS Number 1196145-01-3[9][10][11]
Molecular Formula C₁₃H₁₇ClN₂O₃[9][10][11]
Molecular Weight 284.74 g/mol [9][11]
IUPAC Name This compound[10]
SMILES Cl.NC1CN(C(=O)OCC2=CC=CC=C2)CCC1=O[10][12]
Purity Typically ≥95%[9][10]

Part 1: Foundational Validation – Confirming Identity and Purity

The first principle of any synthetic campaign is the rigorous validation of starting materials. An unverified starting material can compromise downstream reactions, leading to failed syntheses, impure products, and wasted resources. This section details the essential analytical workflows to confirm the identity and purity of this compound.

G cluster_validation Experimental Validation Workflow compound Received Compound (Benzyl 3-amino-4-oxopiperidine-1-carboxylate HCl) hplc Purity Assessment (RP-HPLC) compound->hplc Is it pure? ms Identity Confirmation (Mass Spectrometry) hplc->ms Purity ≥95% nmr Structural Elucidation (¹H NMR) ms->nmr Correct Mass? result Validated Building Block (Identity & Purity Confirmed) nmr->result Correct Structure? G cluster_decision Decision Tree for N-Protecting Group Selection start Is the molecule sensitive to acid? node_yes Molecule IS Acid-Sensitive start->node_yes Yes node_no Molecule is NOT Acid-Sensitive start->node_no No reducible Does the molecule have reducible groups (alkenes, alkynes, nitro, aryl-halides)? node_yes->reducible choice_boc Use Boc Group (Deprotection via Acid, e.g., TFA/HCl) node_no->choice_boc choice_cbz Use Cbz or Bn Group (Deprotection via Hydrogenolysis) reducible_yes Molecule IS Reducible reducible->reducible_yes Yes reducible_no Molecule is NOT Reducible reducible->reducible_no No choice_lewis Consider alternative Cbz deprotection (e.g., Lewis Acid) reducible_yes->choice_lewis reducible_no->choice_cbz G cluster_reaction Cbz Deprotection via Catalytic Hydrogenolysis start Cbz-Protected Piperidone (Starting Material) plus1 + start->plus1 reagents H₂ (g), 10% Pd/C - - - - - - - - - - - - -> MeOH, rt plus1->reagents product Deprotected Piperidone (Product) reagents->product plus2 + product->plus2 byproducts Toluene + CO₂ (Byproducts) plus2->byproducts

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Its prevalence drives a continuous demand for efficient, scalable, and economically viable synthetic routes. For researchers, scientists, and drug development professionals, the choice of synthesis method is a critical decision that profoundly impacts project timelines, costs, and environmental footprint.[2] This guide provides an in-depth, objective comparison of the leading methods for piperidine synthesis, grounded in experimental data and field-proven insights to inform your selection process.

Catalytic Hydrogenation of Pyridines: The Workhorse Approach

The catalytic hydrogenation of pyridines is the most direct and atom-economical route to the piperidine core, making it a long-standing workhorse in both laboratory and industrial settings.[3] This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Causality Behind Experimental Choices

The primary challenge in pyridine hydrogenation is overcoming the aromatic stability of the ring. This necessitates the use of potent catalysts and often, elevated temperature and pressure to drive the reaction to completion.[3] The choice of catalyst is paramount; precious metal catalysts like platinum, palladium, and rhodium are highly effective but represent a significant cost factor.[4] The use of an acidic medium can enhance the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction, but this can also introduce issues with corrosion and waste neutralization.[3]

Experimental Protocol: Heterogeneous Catalytic Hydrogenation
  • Reactor Setup: A high-pressure reactor is charged with the pyridine substrate (1.0 eq.), a suitable solvent such as methanol or ethanol, and a heterogeneous catalyst (e.g., 5 mol% PtO2 or 10 mol% Rh/C).[5]

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas (typically 5-50 atm) and heated to the desired temperature (e.g., 80-150°C). The reaction mixture is stirred vigorously to ensure efficient mass transfer.[3][6]

  • Monitoring: The reaction progress is monitored by techniques such as TLC, GC, or HPLC until the starting material is consumed.

  • Work-up: After cooling and careful depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude piperidine product.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyridine Pyridine Substrate Reactor High-Pressure Reactor Pyridine->Reactor Solvent Solvent (e.g., Methanol) Solvent->Reactor Catalyst Catalyst (e.g., PtO2) Catalyst->Reactor Hydrogenation Hydrogenation (H2, Heat, Pressure) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification Piperidine Piperidine Product Purification->Piperidine

Catalytic Hydrogenation Workflow
Cost-Effectiveness Analysis: Catalytic Hydrogenation

ParameterAssessmentSupporting Data/Rationale
Starting Material Cost Low to ModeratePyridine is a readily available and relatively inexpensive commodity chemical.[7]
Catalyst Cost & Loading HighPrecious metal catalysts (Pt, Pd, Rh) are expensive. Catalyst loading is typically 1-10 mol%.[5]
Solvent & Reagent Costs LowCommon, inexpensive solvents like methanol and ethanol are typically used. Hydrogen gas is also relatively cheap.
Typical Reaction Yield HighYields are often excellent, frequently exceeding 90%.[6]
Energy Consumption HighRequires elevated temperatures and high pressures, leading to significant energy costs, especially at scale.[3]
Green Chemistry Metrics Good Atom Economy, High E-FactorAtom economy is high as all atoms from H2 and pyridine are incorporated. However, the E-Factor (kg waste/kg product) can be high due to solvent use and catalyst waste.[8][9]
Scalability & Safety Excellent Scalability, High HazardThe process is well-established for industrial-scale production.[10] However, the use of high-pressure hydrogen gas poses significant safety risks.[3]

Reductive Amination of Piperidones: A Versatile Alternative

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of N-substituted piperidines.[11][12] This two-step, one-pot process involves the reaction of a piperidone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding piperidine.[2]

Causality Behind Experimental Choices

The key to a successful reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are commonly used for this purpose due to their mild nature and selective reactivity.[13] The reaction is typically carried out under mild, acidic conditions to facilitate iminium ion formation. The choice of solvent is also important to ensure the solubility of all reactants.

Experimental Protocol: One-Pot Reductive Amination
  • Reaction Setup: A round-bottom flask is charged with the piperidone substrate (1.0 eq.), an amine (1.1 eq.), and a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane).

  • Iminium Ion Formation: A catalytic amount of a weak acid (e.g., acetic acid) is added, and the mixture is stirred at room temperature to allow for the formation of the iminium ion intermediate.

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq.), is added portion-wise to the reaction mixture.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the piperidone is fully consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Piperidone Piperidone Substrate Mixing Mixing & Iminium Ion Formation Piperidone->Mixing Amine Amine Amine->Mixing Solvent Solvent (e.g., DCE) Solvent->Mixing Acid Acid Catalyst Acid->Mixing Reduction Reduction (STAB) Mixing->Reduction Quench Aqueous Quench Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Substituted_Piperidine N-Substituted Piperidine Purification->Substituted_Piperidine

Reductive Amination Workflow
Cost-Effectiveness Analysis: Reductive Amination

ParameterAssessmentSupporting Data/Rationale
Starting Material Cost ModeratePiperidones are generally more expensive than pyridines.[2]
Catalyst Cost & Loading Not Applicable (Stoichiometric Reagent)This method uses stoichiometric amounts of a reducing agent, not a catalyst.
Solvent & Reagent Costs ModerateSTAB and NaBH3CN are more expensive than hydrogen gas. Solvents are typically common and inexpensive.
Typical Reaction Yield Good to HighYields are generally good, often in the range of 70-95%.[2]
Energy Consumption LowReactions are typically run at room temperature and atmospheric pressure, resulting in low energy consumption.
Green Chemistry Metrics Poor Atom Economy, Moderate E-FactorThe use of stoichiometric reducing agents leads to poor atom economy. The E-Factor can be moderate due to reagent byproducts and solvent usage.[8][14]
Scalability & Safety Good Scalability, Moderate HazardThe process is readily scalable. The use of borohydride reagents requires careful handling but is generally safer than high-pressure hydrogenation.[2]

Biocatalytic Approaches: The Green Frontier

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral piperidines.[15][16] These methods utilize enzymes, such as transaminases or oxidases, to catalyze specific transformations with high chemo-, regio-, and stereoselectivity under mild conditions.[2]

Causality Behind Experimental Choices

The primary driver for employing biocatalysis is the desire for high enantioselectivity in the synthesis of chiral piperidines, which is often difficult and costly to achieve through traditional chemical methods. Enzymes operate under mild aqueous conditions (room temperature and neutral pH), which significantly reduces energy consumption and the use of hazardous organic solvents. The high specificity of enzymes also minimizes the formation of byproducts, simplifying purification.

Experimental Protocol: Enzymatic Reductive Amination
  • Reaction Setup: A buffered aqueous solution is prepared containing the piperidone substrate, an amine donor (e.g., isopropylamine), and a transaminase enzyme. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH/NADPH) is often included.[17]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, the enzyme is denatured (e.g., by pH adjustment or heat) and removed by centrifugation or filtration.

  • Extraction & Purification: The product is extracted from the aqueous phase using an organic solvent. The solvent is then removed, and the product is purified if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Piperidone Piperidone Substrate Incubation Incubation (Controlled Temp & pH) Piperidone->Incubation Amine_Donor Amine Donor Amine_Donor->Incubation Enzyme Enzyme (e.g., Transaminase) Enzyme->Incubation Buffer Aqueous Buffer Buffer->Incubation Enzyme_Removal Enzyme Removal Incubation->Enzyme_Removal Extraction Extraction Enzyme_Removal->Extraction Purification Purification Extraction->Purification Chiral_Piperidine Chiral Piperidine Purification->Chiral_Piperidine

Biocatalytic Synthesis Workflow
Cost-Effectiveness Analysis: Biocatalytic Approaches

ParameterAssessmentSupporting Data/Rationale
Starting Material Cost ModerateSimilar to reductive amination, starts from piperidones.
Catalyst Cost & Loading High Initial Cost, but ReusableThe cost of enzymes can be high, but they are used in catalytic amounts and can often be immobilized and reused, reducing the effective cost over time.[2]
Solvent & Reagent Costs Very LowReactions are typically run in water, eliminating the cost and waste associated with organic solvents.
Typical Reaction Yield Good to HighYields are often good, with the significant advantage of high enantioselectivity.[17]
Energy Consumption Very LowReactions are run at or near ambient temperature and pressure, leading to minimal energy consumption.[17]
Green Chemistry Metrics ExcellentHigh atom economy, low E-Factor (especially with enzyme recycling), and use of a renewable catalyst (enzyme) in an aqueous medium make this a very green method.[2][8]
Scalability & Safety Good Scalability, High SafetyBiocatalytic processes are scalable, particularly with immobilized enzymes. The use of aqueous media and mild conditions makes these processes inherently safer than traditional chemical methods.[15]

Comparative Summary and Conclusion

The optimal choice of a piperidine synthesis method is a multifactorial decision that depends on the specific goals of the project.

FeatureCatalytic HydrogenationReductive AminationBiocatalytic Approach
Overall Cost-Effectiveness High for simple, large-scale synthesisModerate, good for derivatizationHigh for chiral compounds, especially with enzyme recycling
Key Advantage High atom economy, scalabilityVersatility for N-substitution, mild conditionsHigh enantioselectivity, green process
Key Disadvantage High energy, safety concernsPoor atom economyHigh initial catalyst cost
Best Suited For Large-scale production of simple piperidinesRapid synthesis of diverse N-substituted piperidinesSynthesis of enantiomerically pure piperidines

References

A Senior Application Scientist's Guide to the Chiral Resolution of 3-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral 3-Aminopiperidine in Modern Pharmaceuticals

The 3-aminopiperidine (3-AMP) scaffold is a cornerstone in modern medicinal chemistry. Its rigid, chiral structure is a key pharmacophore in a range of blockbuster drugs, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes, such as sitagliptin, alogliptin, and linagliptin.[1][2] In these therapeutic agents, the biological activity is almost exclusively associated with a single enantiomer, typically the (R)-enantiomer. The "wrong" enantiomer is often inactive or may contribute to off-target effects. Consequently, the efficient and scalable separation of racemic 3-aminopiperidine into its constituent enantiomers—a process known as chiral resolution—is not merely an academic exercise but a critical, industrially relevant challenge.[3]

This guide provides an in-depth comparison of the primary industrial strategies for the chiral resolution of 3-aminopiperidine derivatives. We will move beyond simple protocol listings to explore the underlying principles of each method, present comparative experimental data, and offer field-proven insights to guide researchers in selecting the optimal strategy for their specific needs, from lab-scale synthesis to process development.

Comparative Analysis of Resolution Strategies

The choice of a resolution method is a multi-parameter decision, balancing enantiomeric purity (e.e.), chemical yield, scalability, cost, and environmental impact. Here, we compare the three most prevalent techniques: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography.

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subgraph "cluster_methods" { label="Resolution Strategies"; bgcolor="#F1F3F4"; Classical [label="Classical Resolution\n(Diastereomeric Salt Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzymatic [label="Enzymatic Kinetic Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChiralSFC [label="Preparative Chiral SFC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_output" { label="Separated Products"; bgcolor="#F1F3F4"; R_Enantiomer [label="(R)-3-Aminopiperidine\n(Desired Enantiomer)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853", style="filled,bold"]; S_Enantiomer [label="(S)-3-Aminopiperidine\n(Unwanted Enantiomer)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", style="filled,bold"]; }

Racemic -> {Classical, Enzymatic, ChiralSFC} [label="Processed By"]; Classical -> R_Enantiomer; Classical -> S_Enantiomer; Enzymatic -> R_Enantiomer; Enzymatic -> S_Enantiomer; ChiralSFC -> R_Enantiomer; ChiralSFC -> S_Enantiomer;

caption [label="Figure 1. Overview of primary chiral resolution workflows for 3-aminopiperidine.", shape=plaintext, fontsize=10]; } /dot

Classical Resolution via Diastereomeric Salt Formation

This is the most established and often the first-line approach for industrial-scale resolution.[4]

  • Principle of Operation: The fundamental concept relies on the reaction of the racemic amine with an enantiomerically pure chiral acid.[5] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities in a given solvent system.[6] By carefully selecting the chiral acid and crystallization solvent, one diastereomeric salt can be selectively precipitated from the solution, while the other remains dissolved. The desired enantiomer is then liberated from the crystallized salt by treatment with a base.

  • Causality Behind Experimental Choices: The choice of the chiral resolving agent is paramount. For 3-aminopiperidine, derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid (L-DBTA) or di-p-toluoyl-L-tartaric acid (L-DTTA), are highly effective.[4][5][7] These agents are rigid and possess multiple hydrogen-bonding sites, which lead to well-defined crystal lattice interactions and significant solubility differences between the resulting diastereomeric salts. The solvent choice is equally critical; alcohols like methanol or ethanol, or solvent mixtures, are commonly used to fine-tune the solubility differential.[8][9]

  • Performance Data & Insights: A study resolving racemic 3-aminopiperidine with (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) showcases the power of this method. By forming the diastereomeric salt in 90% tert-butyl alcohol at 0°C, they were able to obtain (R)-3-aminopiperidine with an exceptional 99.6% e.e. and a remarkable 99.5% yield .[1][2] This highlights that with proper optimization of the acid/solvent system, classical resolution can be nearly quantitative.

Parameter Classical Resolution with Chiral Acid
Resolving Agent (R)-Cyclic Phosphoric Acid ((R)-CPA)[1][2]
Solvent 90% tert-Butyl Alcohol (TBA)[1]
Yield 99.5%[1][2]
Enantiomeric Excess (e.e.) 99.6%[1][2]
Key Advantage High fidelity, scalability, cost-effective reagents.
Key Disadvantage Requires screening of acids/solvents; can be labor-intensive.
Enzymatic Kinetic Resolution (EKR)

EKR offers a greener and often highly selective alternative to classical methods. It leverages the stereospecificity of enzymes to differentiate between enantiomers.

  • Principle of Operation: In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate at a much higher rate than the other. For amines, this is typically an acylation reaction using a lipase.[10] The enzyme acylates one enantiomer (e.g., the S-enantiomer), converting it into an amide. The unreacted R-enantiomer and the newly formed S-amide now have vastly different chemical properties and can be easily separated by standard techniques like extraction or chromatography. The theoretical maximum yield for the desired enantiomer in a standard EKR is 50%.

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Racemic [label="Racemic (R/S)-3-AMP", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Enzyme (e.g., Lipase)\n+ Acyl Donor", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_reaction" { label="Selective Acylation"; bgcolor="#F1F3F4"; R_Unreacted [label="(R)-3-AMP\n(Unreacted)", fillcolor="#FFFFFF", color="#34A853", style="filled,bold"]; S_Acylated [label="(S)-N-acyl-3-AMP\n(Product)", fillcolor="#FFFFFF", color="#EA4335", style="filled,bold"]; }

Separation [label="Separation\n(e.g., Extraction)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

subgraph "cluster_final" { label="Final Products"; bgcolor="#F1F3F4"; R_Final [label="Pure (R)-3-AMP", shape=ellipse, fillcolor="#FFFFFF", color="#34A853", style="filled,bold"]; S_Final [label="Pure (S)-Amide", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", style="filled,bold"]; }

Racemic -> Enzyme [label="Reacts with"]; Enzyme -> R_Unreacted [label="No reaction"]; Enzyme -> S_Acylated [label="Fast reaction"]; R_Unreacted -> Separation; S_Acylated -> Separation; Separation -> R_Final; Separation -> S_Final;

caption [label="Figure 2. Workflow of enzymatic kinetic resolution of 3-aminopiperidine.", shape=plaintext, fontsize=10]; } /dot

  • Causality Behind Experimental Choices: Lipases, such as Candida antarctica Lipase B (CALB), are robust and versatile enzymes for this transformation. The choice of acyl donor (e.g., ethyl acetate, trifluoroethyl isobutyrate) and solvent (often a non-polar organic solvent like MTBE or toluene) is critical to modulate enzyme activity and selectivity.[10] The reaction is typically run until ~50% conversion to maximize the yield and enantiomeric excess of the remaining unreacted amine.

  • Performance Data & Insights: While specific data for the lipase-catalyzed resolution of unsubstituted 3-aminopiperidine is less common in direct comparative literature, the principle is well-established for similar chiral amines.[11] More advanced enzymatic strategies, such as asymmetric synthesis using transaminases, are now emerging. For example, a nitrogen-protected 3-piperidone can be converted into (R)-N-protected-3-aminopiperidine with a transaminase, achieving >99% e.e. and high yields, bypassing the resolution of a racemate altogether.[12][13] This highlights a shift from resolution to direct asymmetric synthesis in modern biocatalysis.

Parameter Enzymatic Kinetic Resolution
Biocatalyst Lipase (e.g., CALB) or Transaminase[10][12]
Reaction Selective Acylation or Asymmetric Amination[10][13]
Yield Theoretically max. 50% (for EKR); >90% (for asymmetric synthesis)[13]
Enantiomeric Excess (e.e.) Often >99%[12]
Key Advantage High selectivity, mild/green conditions.
Key Disadvantage 50% max yield for EKR; requires enzyme screening.
Preparative Chiral Chromatography (SFC/HPLC)

For high-purity requirements and rapid separation, especially at the discovery and early development stages, preparative chromatography is the method of choice. Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative to traditional High-Performance Liquid Chromatography (HPLC).[14]

  • Principle of Operation: This technique involves the physical separation of enantiomers as they pass through a column packed with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing one to be retained longer on the column than the other, thus allowing them to be collected as separate, pure fractions.

  • Causality Behind Experimental Choices: The key is the selection of the CSP. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are extremely effective for a broad range of compounds, including amines.[11][15] SFC is often preferred over HPLC because it uses supercritical CO2 as the primary mobile phase component.[14] CO2 has low viscosity and high diffusivity, which allows for faster flow rates, shorter run times, and significantly reduced organic solvent consumption, making the process greener and faster.[14]

  • Performance Data & Insights: Chiral SFC provides unparalleled speed and efficiency. A typical preparative SFC method can achieve baseline resolution of 3-AMP enantiomers in under 5 minutes per injection.[14] This high throughput allows for the purification of multi-gram to kilogram quantities of material with very high purity (>99.5% e.e.). The primary drawbacks are the high capital cost of the equipment and the expense of the chiral columns.

Parameter Preparative Chiral SFC
Stationary Phase Polysaccharide-based CSP (e.g., Chiralcel OD-H)[14]
Mobile Phase Supercritical CO2 with alcohol co-solvent (e.g., Ethanol)[14]
Throughput Very High ( kg/day scale is achievable)
Enantiomeric Excess (e.e.) Typically >99.5%
Key Advantage Speed, high purity, broad applicability, reduced solvent waste.
Key Disadvantage High capital investment, consumable column costs.

Head-to-Head Performance Summary

Method Typical Yield Typical e.e. Scalability Primary Advantage Primary Disadvantage
Classical Resolution Up to 99% (for one enantiomer after optimization)[1]>99%[1]ExcellentLow reagent cost, proven at large scaleProcess development can be lengthy
Enzymatic Resolution ~50% (EKR); >90% (Asymmetric Synthesis)[13]>99%[12]GoodGreen, highly selective, mild conditionsEKR has 50% yield limit; enzyme cost
Preparative SFC >90% Recovery>99.5%ExcellentUnmatched speed and purityHigh capital and consumable costs

Detailed Experimental Protocol: Classical Resolution

This protocol is a representative example for the resolution of a racemic amine via diastereomeric salt formation, based on established principles.[4][8]

Objective: To resolve racemic 3-aminopiperidine using (+)-Dibenzoyl-D-tartaric acid (D-DBTA).

Materials:

  • Racemic 3-aminopiperidine (1.0 eq)

  • (+)-Dibenzoyl-D-tartaric acid (0.5 - 1.0 eq, optimization required)[4]

  • Methanol (solvent)

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Salt Formation: a. In a suitable flask, dissolve racemic 3-aminopiperidine (1.0 eq) in a minimum amount of warm methanol. b. In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (e.g., 0.8 eq) in warm methanol. c. Slowly add the D-DBTA solution to the amine solution with constant stirring.[4]

  • Crystallization: a. Allow the mixture to cool slowly to room temperature. A precipitate (the less soluble diastereomeric salt) should begin to form. b. Further cool the mixture in an ice bath (0-4°C) for 1-2 hours to maximize crystallization.

  • Isolation of Diastereomeric Salt: a. Isolate the precipitated salt by vacuum filtration, washing the cake with a small amount of cold methanol. b. Dry the salt under vacuum. At this stage, a sample can be taken to determine diastereomeric purity.

  • Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., DCM). b. Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) and all solids have dissolved.[4]

  • Extraction and Isolation: a. Transfer the mixture to a separatory funnel and separate the layers. b. Extract the aqueous layer two more times with the organic solvent. c. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-aminopiperidine.

  • Analysis: a. Determine the enantiomeric excess (e.e.) of the final product using a suitable chiral HPLC or SFC method.[8][15] This often requires derivatization with a chromophoric agent like p-toluenesulfonyl chloride to enable UV detection.[15]

Conclusion and Authoritative Recommendation

For the industrial-scale production of chiral 3-aminopiperidine, classical diastereomeric salt formation remains a highly robust and cost-effective method.[1][2] Its scalability and the high yields and purities achievable after optimization make it the workhorse of the industry.

For rapid, high-purity separations in a discovery or early process development setting , preparative chiral SFC is unparalleled.[14] Its speed and efficiency justify the capital investment when timelines are critical.

Enzymatic methods , particularly asymmetric synthesis via transaminases, represent the future.[12][13] They offer a highly efficient, green, and direct route to the desired enantiomer, avoiding the need for resolution altogether. As enzyme technology becomes more accessible and cost-effective, these biocatalytic routes will likely supplant traditional methods in next-generation manufacturing processes.

The optimal choice ultimately depends on the specific project goals, balancing scale, timeline, cost, and sustainability objectives.

References

The Piperidine Scaffold: A Privileged Motif in Drug Discovery and a Comparative Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its significance as a "privileged scaffold."[4][5] This guide offers an in-depth comparison of the diverse biological activities of piperidine-based compounds, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows. We will explore the antimicrobial, anticancer, antiviral, and neuroprotective properties of these versatile molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their work.

Section 1: Antimicrobial Activity of Piperidine Derivatives

Piperidine-containing compounds have demonstrated significant potential in combating bacterial and fungal infections.[6][7] Their mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of piperidine derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Piperidin-4-one ThiosemicarbazonesStaphylococcus aureus32-128[6][8]
Escherichia coli32-512[8]
Candida albicans32-64[6][8]
Halogenobenzene Substituted PiperidinesStaphylococcus aureus32-128[8]
Candida albicans32-64[8]
Novel Piperidine DerivativesBacillus subtilis0.75[7]
Escherichia coli1.5[7]

As the data indicates, certain piperidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, some piperidin-4-one thiosemicarbazones show comparable or even superior activity against C. albicans than the standard antifungal drug fluconazole.[8]

Experimental Protocol: Disc Diffusion Assay for Antimicrobial Screening

A fundamental and widely used method for preliminary screening of antimicrobial activity is the disc diffusion assay.[9] This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.

  • Application of Test Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the piperidine derivative dissolved in a suitable solvent (e.g., DMSO). A negative control disc impregnated with the solvent alone and a positive control disc with a standard antibiotic (e.g., chloramphenicol) are also prepared.[9]

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This medium is standardized for antimicrobial susceptibility testing and has good batch-to-batch reproducibility. Its low content of inhibitors ensures that the observed antimicrobial activity is due to the test compound.

  • McFarland Standard: This ensures a standardized density of bacteria in the inoculum, which is crucial for the reproducibility of the results.

  • Controls: The use of positive and negative controls is essential to validate the assay. The negative control ensures that the solvent has no antimicrobial activity, while the positive control provides a benchmark for comparison.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum prep_plates Inoculate Mueller-Hinton Agar Plates prep_inoculum->prep_plates Uniform Streaking place_discs Place Discs on Agar Surface prep_plates->place_discs prep_discs Impregnate Discs with Test Compounds & Controls prep_discs->place_discs incubate Incubate Plates place_discs->incubate Diffusion of Compound measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones Observe Growth Inhibition compare Compare with Controls measure_zones->compare

Caption: Workflow of the disc diffusion assay for antimicrobial screening.

Section 2: Anticancer Activity of Piperidine-Based Compounds

The piperidine scaffold is a prominent feature in numerous anticancer agents, contributing to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[10][11][12]

Comparative Efficacy Against Cancer Cell Lines

The anticancer potential of piperidine derivatives is commonly assessed by determining their GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) values against various cancer cell lines. A lower value signifies greater cytotoxic potency.

Compound/DerivativeCancer Cell LineGI50/IC50 (µg/mL or µM)Reference
Piperidine Derivative 16Renal (786-0)0.4 µg/mL[13]
Colon (HT29)4.1 µg/mL[13]
Breast (MCF7)26.2 µg/mL[13]
DTPEP (Tamoxifen derivative)Breast (MDA-MB-231, ER-)Induces G0/G1 arrest[10]
Breast (MCF-7, ER+)Induces G0/G1 arrest[10]
Compound 17aProstate (PC3)Concentration-dependent inhibition[10]

Notably, some piperidine derivatives demonstrate remarkable selectivity, being significantly more toxic to cancer cells than to normal cell lines, as indicated by a high Selectivity Index (SI).[13] For example, piperidine derivative 16 has an SI of 156.0 for renal cancer cells, making it a promising candidate for further development.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the piperidine-based compounds for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • 96-Well Plate Format: This allows for high-throughput screening of multiple compounds and concentrations simultaneously.

  • Choice of Cell Line: The selection of specific cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) is based on the therapeutic target of interest.

  • Dose-Response Curve: This is essential for determining the potency of the compound (IC50) and understanding its concentration-dependent effects.

mtt_assay_workflow start Seed Cancer Cells in 96-Well Plate treat Treat with Piperidine Derivatives (Varying Conc.) start->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt Formation of Formazan solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Section 3: Antiviral Activity of Piperidine Scaffolds

Piperidine derivatives have emerged as promising antiviral agents, targeting various stages of the viral life cycle.[14][15][16][17]

Comparative Antiviral Potency

The antiviral efficacy is often expressed as the EC50 (Effective Concentration 50), the concentration of a drug that gives half-maximal response.

Compound/DerivativeTarget VirusEC50Reference
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)Influenza A0.05 µM[14][18]
FZJ05Influenza A/H1N1Lower than Ribavirin, Amantadine, and Rimantadine[15][19]
FZJ13HIV-1Comparable to 3TC[15][19]

The exceptionally low EC50 value of compound 11e against the influenza virus highlights the potential for developing highly potent piperidine-based antiviral drugs.[14][18] Furthermore, the activity of FZJ05 against a resistant strain of influenza A/H1N1 is particularly noteworthy.[15][19]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium (e.g., agar) that restricts the spread of progeny virus to adjacent cells. This results in the formation of localized areas of cell death or cytopathic effect, known as plaques. The number of plaques is directly proportional to the number of infectious virus particles. The presence of an effective antiviral compound will reduce the number and/or size of the plaques.

Step-by-Step Methodology:

  • Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) are seeded in 6-well plates and grown to confluency.

  • Virus Infection: The cell monolayer is infected with a diluted virus stock for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are washed. An overlay medium containing different concentrations of the piperidine derivative is then added.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined from the dose-response curve.

Causality Behind Experimental Choices:

  • Confluent Monolayer: This ensures a uniform lawn of cells for the virus to infect and for plaques to form.

  • Semi-Solid Overlay: This is crucial for localizing the infection and allowing the formation of discrete plaques, which can be easily counted.

  • Staining: Crystal violet stains the living cells, leaving the plaques (areas of dead cells) unstained and clearly visible.

Section 4: Neuroprotective Effects of Piperidine Alkaloids

Piperidine alkaloids, naturally occurring compounds containing the piperidine moiety, have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21][22][23][24] Their neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[24]

Comparative Neuroprotective Activity
CompoundModel of NeurotoxicityObserved EffectReference
PiperineGlutamate-induced excitotoxicityProtects hippocampal neurons[25]
MPTP-induced Parkinson's modelAttenuates motor and cognitive deficits[24]
Compound 8 (from Hippobroma longiflora)Paclitaxel-induced neurotoxicityAttenuates neurite outgrowth damage[20][22]
Donepezil (piperidine derivative)Alzheimer's DiseaseInhibits acetylcholinesterase[1][21]

Piperine, a major alkaloid from black pepper, has demonstrated neuroprotective effects in various models by suppressing neuronal network synchronization and reducing oxidative stress.[24][25]

Signaling Pathway: Neuroprotection via PI3K/Akt Pathway

Several piperidine-based compounds exert their neuroprotective effects by modulating key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes.

pi3k_akt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Piperidine Compound Piperidine Compound Piperidine Compound->Akt Potentiates

Caption: The PI3K/Akt signaling pathway in neuroprotection, modulated by piperidine compounds.

Conclusion

The piperidine scaffold is undeniably a versatile and powerful tool in the arsenal of medicinal chemists. The diverse biological activities of its derivatives, ranging from antimicrobial and anticancer to antiviral and neuroprotective, highlight its immense therapeutic potential. This guide has provided a comparative overview of these activities, supported by experimental data and detailed protocols, to aid researchers in the rational design and development of novel piperidine-based pharmaceuticals. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and more effective treatments for a wide range of diseases.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.